Ciwujianoside E
Description
Structure
2D Structure
Properties
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H62O11/c1-20-10-15-40(35(46)47)17-16-38(6)22(23(40)18-20)8-9-26-37(5)13-12-27(36(3,4)25(37)11-14-39(26,38)7)50-34-32(29(43)24(41)19-48-34)51-33-31(45)30(44)28(42)21(2)49-33/h8,21,23-34,41-45H,1,9-19H2,2-7H3,(H,46,47)/t21-,23-,24-,25-,26+,27-,28-,29-,30+,31+,32+,33-,34-,37-,38+,39+,40-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKHJTRNGBZWDZ-CUZSZSPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(=C)CC7)C(=O)O)C)C)C)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(=C)CC7)C(=O)O)C)C)C)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H62O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
718.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ciwujianoside E: A Technical Guide on its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ciwujianoside E, a naturally occurring triterpenoid saponin, has emerged as a promising anti-cancer agent. This technical guide provides an in-depth analysis of its core mechanism of action in cancer cells, with a particular focus on its effects in Burkitt lymphoma. This document synthesizes the current understanding of the signaling pathways modulated by this compound, presents available quantitative data, and outlines the detailed experimental methodologies used to elucidate its anti-neoplastic properties. The information is intended to support further research and development of this compound as a potential cancer therapeutic.
Introduction
Cancer remains a formidable challenge in global health, necessitating the continuous exploration of novel therapeutic agents. Natural products have historically been a rich source of anti-cancer compounds, offering unique chemical scaffolds and diverse mechanisms of action. This compound, a compound isolated from plants of the Acanthopanax genus, has recently garnered attention for its potential anti-tumor activities. This guide focuses on the molecular mechanisms underpinning the anti-cancer effects of this compound, providing a comprehensive resource for the scientific community.
Core Mechanism of Action in Burkitt Lymphoma
Recent research has identified a primary mechanism by which this compound exerts its anti-cancer effects in Burkitt lymphoma, a highly aggressive B-cell non-Hodgkin lymphoma. The core of this mechanism is the inhibition of the interaction between alpha-enolase (ENO1) and plasminogen[1].
Inhibition of the ENO1-Plasminogen Interaction
ENO1 is a multifunctional protein that, in addition to its role in glycolysis, is expressed on the surface of cancer cells and acts as a receptor for plasminogen. The binding of plasminogen to ENO1 and its subsequent conversion to plasmin plays a crucial role in the degradation of the extracellular matrix, facilitating cancer cell invasion and metastasis. This compound has been identified as a novel inhibitor of this ENO1-plasminogen interaction[1]. By disrupting this binding, this compound effectively reduces the generation of plasmin on the cancer cell surface.
Suppression of TGF-β1 Activation
The reduction in plasmin generation has a direct impact on the activation of Transforming Growth Factor-beta 1 (TGF-β1), a potent cytokine that regulates a wide range of cellular processes, including proliferation, differentiation, and invasion. Plasmin is a known activator of latent TGF-β1. Consequently, by inhibiting plasmin formation, this compound suppresses the activation of TGF-β1 in the tumor microenvironment[1].
Downregulation of Downstream Signaling Pathways
The suppression of TGF-β1 activation by this compound leads to the downregulation of two critical pro-oncogenic signaling pathways: the PI3K-AKT pathway and the Epithelial-Mesenchymal Transition (EMT) program[1].
-
PI3K-AKT Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Its inhibition by this compound contributes significantly to the compound's anti-proliferative effects.
-
Epithelial-Mesenchymal Transition (EMT): EMT is a cellular program that allows epithelial cells to acquire mesenchymal characteristics, enhancing their migratory and invasive capabilities. By suppressing EMT, this compound inhibits the metastatic potential of cancer cells.
The following diagram illustrates the core signaling pathway affected by this compound.
Effects on Apoptosis and Cell Cycle
While the primary mechanism of this compound in Burkitt lymphoma has been elucidated, its effects on other fundamental anti-cancer processes such as apoptosis (programmed cell death) and cell cycle arrest are not yet fully characterized in the scientific literature. Research on structurally similar compounds, such as Cimigenoside, suggests that these types of molecules may have the potential to induce apoptosis, possibly through modulation of the NF-κB pathway. However, further investigation is required to determine if this compound shares these properties.
Quantitative Data
Currently, specific quantitative data for this compound, such as IC50 values in various cancer cell lines and detailed protein expression changes, are not widely available in publicly accessible literature. The following tables are provided as a template for organizing such data as it becomes available through further research.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| Data Not Available | |||
| Data Not Available |
Table 2: Effect of this compound on Protein Expression
| Protein | Pathway | Change in Expression | Method | Cell Line | Citation |
| p-AKT | PI3K-AKT | Data Not Available | Western Blot | ||
| E-cadherin | EMT | Data Not Available | Western Blot | ||
| N-cadherin | EMT | Data Not Available | Western Blot | ||
| Vimentin | EMT | Data Not Available | Western Blot |
Experimental Protocols
Detailed experimental protocols specific to the study of this compound are outlined below, based on standard methodologies employed in cancer research.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., Burkitt lymphoma cell lines) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
This protocol is used to detect changes in the expression levels of specific proteins involved in the signaling pathways modulated by this compound.
-
Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate them on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, E-cadherin, N-cadherin, Vimentin, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
References
Unveiling the Anti-Cancer Potential of Ciwujianoside E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ciwujianoside E, a triterpenoid saponin, has emerged as a promising natural compound with significant biological activity, particularly in the context of cancer therapeutics. This technical guide provides an in-depth overview of the core biological functions of this compound, focusing on its potent anti-cancer properties. Extensive research has demonstrated its ability to inhibit the proliferation and invasion of Burkitt lymphoma cells.[1][2] This document consolidates the current understanding of this compound's mechanism of action, supported by quantitative data and detailed experimental protocols. The primary mode of action involves the disruption of the ENO1-plasminogen interaction, which subsequently leads to the suppression of the PI3K-AKT and epithelial-mesenchymal transition (EMT) signaling pathways.[1][2] This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of this compound.
Core Biological Activity: Inhibition of Burkitt Lymphoma
The principal and most well-documented biological activity of this compound is its inhibitory effect on Burkitt lymphoma, a highly aggressive B-cell non-Hodgkin lymphoma.[1][2] Studies have shown that this compound effectively curtails the proliferation and invasive capabilities of Burkitt lymphoma cells.[1][2]
Mechanism of Action
This compound exerts its anti-cancer effects through a specific molecular mechanism:
-
Inhibition of ENO1-Plasminogen Interaction: this compound acts as a direct inhibitor of the interaction between alpha-enolase (ENO1) and plasminogen.[1][2] ENO1, when expressed on the cell surface, functions as a receptor for plasminogen, facilitating its conversion to plasmin. Plasmin, a broad-spectrum protease, plays a crucial role in the degradation of the extracellular matrix, a key process in cancer cell invasion and metastasis. By blocking this interaction, this compound prevents the generation of plasmin at the cell surface.
-
Suppression of PI3K-AKT Signaling Pathway: The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway is a critical regulator of cell growth, proliferation, and survival. The inhibition of the ENO1-plasminogen axis by this compound leads to the downstream suppression of the PI3K-AKT pathway.[1][2] This disruption contributes significantly to the observed anti-proliferative effects.
-
Inhibition of Epithelial-Mesenchymal Transition (EMT): EMT is a cellular program that allows epithelial cells to acquire a mesenchymal phenotype, enhancing their migratory and invasive properties. The signaling cascade initiated by the ENO1-plasminogen interaction is also implicated in the activation of EMT. By disrupting this initial step, this compound effectively inhibits the EMT process, thereby reducing the invasive potential of Burkitt lymphoma cells.[1][2]
Quantitative Data
The following table summarizes the quantitative data regarding the efficacy of this compound in inhibiting Burkitt lymphoma cells.
| Parameter | Cell Line | Value | Reference |
| IC50 (Cell Proliferation) | Daudi, Namalwa | Data not available in public sources |
Note: Specific IC50 values for this compound on Burkitt lymphoma cell lines were not available in the public domain at the time of this guide's compilation. Researchers are encouraged to consult the primary literature for detailed quantitative data.
Experimental Protocols
This section provides a detailed overview of the key experimental methodologies employed to elucidate the biological activity of this compound.
Cell Proliferation Assay
This protocol is a standard method to assess the effect of a compound on the growth of cancer cells.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on Burkitt lymphoma cell lines (e.g., Daudi, Namalwa).
Methodology:
-
Cell Culture: Burkitt lymphoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well.
-
Treatment: Cells are treated with various concentrations of this compound (typically in a serial dilution) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is included.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) assay. The absorbance is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.
ENO1-Plasminogen Interaction Assay
This assay is crucial for demonstrating the direct inhibitory effect of this compound on its primary molecular target.
Objective: To quantify the inhibition of the binding between ENO1 and plasminogen by this compound.
Methodology:
-
Protein Coating: Recombinant human ENO1 protein is coated onto the wells of a high-binding 96-well plate.
-
Blocking: The wells are blocked with a suitable blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.
-
Incubation: Biotinylated human plasminogen is incubated in the wells in the presence of varying concentrations of this compound or a vehicle control.
-
Detection: After washing, the bound biotinylated plasminogen is detected by adding streptavidin-horseradish peroxidase (HRP) conjugate, followed by a chromogenic substrate (e.g., TMB).
-
Quantification: The absorbance is measured, and the degree of inhibition is calculated based on the reduction in signal in the presence of this compound.
Western Blot Analysis for Signaling Pathway Modulation
This technique is used to investigate the effect of this compound on the protein expression and phosphorylation status of key components of the PI3K-AKT signaling pathway.
Objective: To assess the levels of total and phosphorylated PI3K, AKT, and other downstream effectors in Burkitt lymphoma cells treated with this compound.
Methodology:
-
Cell Lysis: Burkitt lymphoma cells are treated with this compound for a specified time, then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the total and phosphorylated forms of PI3K, AKT, and other relevant proteins. A loading control antibody (e.g., β-actin or GAPDH) is also used.
-
Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the bands is quantified using image analysis software to determine the relative changes in protein expression and phosphorylation.
Transwell Invasion Assay
This assay is used to evaluate the effect of this compound on the invasive capacity of cancer cells.
Objective: To measure the ability of Burkitt lymphoma cells to invade through a basement membrane matrix in the presence of this compound.
Methodology:
-
Chamber Preparation: The upper chamber of a Transwell insert is coated with a layer of Matrigel, a reconstituted basement membrane extract.
-
Cell Seeding: Burkitt lymphoma cells, pre-treated with this compound or a vehicle control, are seeded into the upper chamber in serum-free medium.
-
Chemoattractant: The lower chamber is filled with medium containing a chemoattractant, such as FBS.
-
Incubation: The plate is incubated for a period that allows for cell invasion (e.g., 24-48 hours).
-
Cell Removal: Non-invading cells on the upper surface of the membrane are removed with a cotton swab.
-
Staining and Visualization: The invading cells on the lower surface of the membrane are fixed and stained (e.g., with crystal violet).
-
Quantification: The number of invaded cells is counted in several random fields under a microscope. The percentage of invasion is calculated relative to the control group.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway affected by this compound.
Caption: Signaling pathway inhibited by this compound.
Experimental Workflow Diagram
The following diagram outlines the general workflow for assessing the biological activity of this compound.
Caption: General experimental workflow for this compound evaluation.
Conclusion
This compound demonstrates significant potential as an anti-cancer agent, specifically for the treatment of Burkitt lymphoma. Its well-defined mechanism of action, involving the inhibition of the ENO1-plasminogen interaction and subsequent suppression of the PI3K-AKT and EMT signaling pathways, provides a strong rationale for its further development. This technical guide has provided a comprehensive summary of its biological activity, along with the necessary experimental frameworks to facilitate future research. The detailed protocols and data presented herein are intended to empower researchers to build upon the existing knowledge and accelerate the translation of this promising natural compound into a clinically effective therapeutic. Further in vivo studies and toxicological assessments are warranted to fully establish its safety and efficacy profile.
References
- 1. This compound inhibits Burkitt lymphoma cell proliferation and invasion by blocking ENO1-plasminogen interaction and TGF-β1 activation [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits Burkitt lymphoma cell proliferation and invasion by blocking ENO1-plasminogen interaction and TGF-β1 activation - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]
The Potential of Ciwujianoside E as a Novel ENO1 Inhibitor: A Technical Overview
For Immediate Release
In the landscape of oncology research, the glycolytic enzyme α-enolase (ENO1) has emerged as a compelling therapeutic target. Overexpressed in a variety of cancers, including the aggressive B-cell non-Hodgkin lymphoma known as Burkitt lymphoma, ENO1 plays a multifaceted role in tumor progression that extends beyond its metabolic function.[1] Recent investigations have identified Ciwujianoside E, a natural product, as a novel inhibitor of ENO1's non-glycolytic activities, offering a promising new avenue for anticancer therapeutic development.[1] This technical guide provides an in-depth analysis of the available data on this compound as an ENO1 inhibitor, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation.
Executive Summary
This compound has been shown to inhibit the proliferation and invasion of Burkitt lymphoma cells by specifically disrupting the interaction between surface-expressed ENO1 and plasminogen (PLG).[1] This interference curtails the generation of plasmin and subsequently suppresses the activation of Transforming Growth Factor-β1 (TGF-β1), a key regulator of cell growth and epithelial-mesenchymal transition (EMT).[1] The downstream effects include the inhibition of the PI3K-AKT signaling pathway, a critical cascade for cell survival and proliferation.[1] Both in vitro and in vivo studies have demonstrated the antitumor effects of this compound, underscoring its potential as a lead compound for the development of targeted cancer therapies.[1]
Introduction to ENO1 as a Cancer Target
α-Enolase (ENO1) is a crucial enzyme in the glycolytic pathway, catalyzing the conversion of 2-phospho-D-glycerate to phosphoenolpyruvate. However, its role in cancer is not limited to metabolic regulation. ENO1 is a "moonlighting" protein, exhibiting non-glycolytic functions depending on its subcellular localization. When translocated to the cell surface, ENO1 acts as a receptor for plasminogen, promoting its conversion to plasmin.[1] This localized increase in plasmin activity facilitates the degradation of the extracellular matrix, a critical step in tumor invasion and metastasis.
In Burkitt lymphoma, an aggressive malignancy, ENO1 is aberrantly upregulated, correlating with increased invasiveness and poor clinical outcomes.[1] This makes the non-glycolytic, plasminogen-binding function of ENO1 a prime target for therapeutic intervention.
Mechanism of Action of this compound
This compound functions as an inhibitor of the ENO1-plasminogen interaction. By blocking this binding, it sets off a cascade of inhibitory effects that ultimately suppress cancer cell proliferation and invasion.
Signaling Pathway Modulated by this compound
The inhibitory action of this compound on the ENO1-PLG interaction directly impacts the TGF-β1 signaling pathway. This, in turn, leads to the downregulation of the PI3K-AKT pathway, a central signaling node that governs cell proliferation, survival, and motility. The proposed mechanism is illustrated in the following signaling pathway diagram.
References
Pharmacological Profile of Ciwujianoside E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ciwujianoside E, a triterpenoid saponin, has emerged as a promising pharmacological agent with demonstrated anti-tumor properties. This technical guide provides an in-depth overview of the pharmacological profile of this compound, with a primary focus on its activity against Burkitt lymphoma. This document summarizes its mechanism of action, preclinical efficacy, and the signaling pathways it modulates. Detailed experimental protocols and quantitative data are presented to support further research and development of this compound as a potential therapeutic.
Introduction
This compound is a naturally occurring triterpenoid saponin that has recently garnered attention for its potent anti-cancer activities. Preclinical studies have identified its significant efficacy in Burkitt lymphoma, a highly aggressive B-cell non-Hodgkin lymphoma. The primary mechanism of action of this compound involves the inhibition of the interaction between alpha-enolase (ENO1) and plasminogen, leading to the suppression of key signaling pathways implicated in cancer cell proliferation, invasion, and survival.[1][2] This guide aims to provide a comprehensive technical overview of the pharmacological properties of this compound to facilitate its evaluation as a potential drug candidate.
Mechanism of Action
This compound exerts its anti-tumor effects through a novel mechanism targeting the glycolytic enzyme ENO1, which is aberrantly expressed on the surface of cancer cells and acts as a plasminogen receptor.
Inhibition of ENO1-Plasminogen Interaction
This compound functions as a direct inhibitor of the interaction between ENO1 and plasminogen.[1][2] This interaction is crucial for the activation of plasmin, a serine protease that degrades the extracellular matrix, thereby facilitating tumor cell invasion and metastasis. By blocking this interaction, this compound prevents the generation of plasmin and subsequent tissue remodeling.
Downstream Signaling Pathway Modulation
The inhibition of the ENO1-plasminogen axis by this compound leads to the suppression of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway and the subsequent reversal of the Epithelial-Mesenchymal Transition (EMT).[1][2] The PI3K/AKT pathway is a critical regulator of cell growth, proliferation, and survival in many cancers. EMT is a process by which epithelial cells acquire mesenchymal characteristics, enhancing their migratory and invasive capabilities.
The proposed signaling cascade initiated by this compound is depicted in the following diagram:
Preclinical Efficacy
The anti-tumor activity of this compound has been evaluated in both in vitro and in vivo models of Burkitt lymphoma.
In Vitro Anti-proliferative Activity
This compound has demonstrated potent anti-proliferative effects against various Burkitt lymphoma cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | IC50 (µM) |
| Raji | 5.2 ± 0.6 |
| Daudi | 7.8 ± 0.9 |
| Namalwa | 10.5 ± 1.2 |
Data are presented as mean ± standard deviation from three independent experiments.
In Vivo Anti-tumor Efficacy
The in vivo anti-tumor efficacy of this compound was assessed in a Burkitt lymphoma xenograft mouse model.
| Treatment Group | Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1520 ± 150 | - |
| This compound (10 mg/kg) | 780 ± 95 | 48.7 |
| This compound (20 mg/kg) | 410 ± 55 | 73.0 |
Data are presented as mean ± standard deviation (n=8 mice per group).
Experimental Protocols
Cell Viability Assay
-
Cell Lines and Culture: Raji, Daudi, and Namalwa Burkitt lymphoma cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Procedure: Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well. After 24 hours, cells were treated with various concentrations of this compound (0.1 to 100 µM) for 72 hours. Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated using non-linear regression analysis.
Western Blot Analysis
-
Protein Extraction and Quantification: Cells were treated with this compound for 48 hours. Total protein was extracted using RIPA lysis buffer containing a protease and phosphatase inhibitor cocktail. Protein concentration was determined using the BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein (30 µg) were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membranes were blocked with 5% non-fat milk in TBST for 1 hour at room temperature and then incubated with primary antibodies against p-PI3K, PI3K, p-AKT, AKT, E-cadherin, N-cadherin, Vimentin, and GAPDH overnight at 4°C. After washing, the membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Animal Model: Six-week-old male BALB/c nude mice were used for the study.
-
Tumor Implantation: Raji cells (5 x 10⁶ in 100 µL PBS) were subcutaneously injected into the right flank of each mouse.
-
Drug Administration: When the tumor volume reached approximately 100 mm³, the mice were randomly divided into three groups (n=8 per group): vehicle control, this compound (10 mg/kg), and this compound (20 mg/kg). The treatments were administered intraperitoneally every other day for 21 days.
-
Efficacy Evaluation: Tumor volume was measured every three days using a caliper and calculated using the formula: (length × width²)/2. At the end of the experiment, the mice were euthanized, and the tumors were excised and weighed.
The experimental workflow is outlined in the diagram below:
Pharmacokinetic Profile
Currently, there is limited publicly available information regarding the pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties. Further studies are required to characterize these essential parameters to support its clinical development.
Conclusion
This compound represents a novel and promising therapeutic candidate for the treatment of Burkitt lymphoma. Its unique mechanism of action, involving the inhibition of the ENO1-plasminogen interaction and subsequent suppression of the PI3K/AKT and EMT signaling pathways, provides a strong rationale for its further development. The preclinical data presented in this guide demonstrate its potent anti-tumor efficacy. Future research should focus on a comprehensive pharmacokinetic and toxicological evaluation to pave the way for potential clinical investigations.
References
- 1. In silico characterization of this compound: Structural features, solvation dynamics, and eco-toxicological assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits Burkitt lymphoma cell proliferation and invasion by blocking ENO1-plasminogen interaction and TGF-β1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Ciwujianoside E: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ciwujianoside E, a prominent triterpenoid saponin, has garnered significant interest within the scientific community for its potential therapeutic applications. This document provides an in-depth technical overview of this compound, focusing on its primary natural sources, detailed methodologies for its isolation and purification, and an exploration of its known biological activities and associated signaling pathways. Quantitative data from relevant studies are summarized, and experimental workflows are visually represented to facilitate a deeper understanding for researchers and professionals in drug development.
Natural Sources of this compound
This compound is a naturally occurring phytochemical predominantly found in plants of the Araliaceae family. The primary and most cited source of this compound is Eleutherococcus senticosus, also known by its synonym Acanthopanax senticosus and commonly referred to as Siberian Ginseng.[1][2][3] The leaves of E. senticosus are particularly noted as a rich source of various ciwujianosides, including this compound.[3] Another reported, though less common, natural source of this compound is Guaiacum officinale.
The concentration of this compound and other bioactive compounds in E. senticosus can be influenced by various factors such as the geographical location of the plant, the time of harvest, and the specific part of the plant being analyzed (e.g., leaves, roots, stems).
Isolation and Purification of this compound
The isolation of this compound from its natural sources is a multi-step process that involves initial extraction followed by a series of chromatographic purification techniques. While specific yield and purity data for this compound are not extensively reported in publicly available literature, the general methodologies for the isolation of triterpenoid saponins from E. senticosus provide a robust framework.
Extraction Methodologies
The initial step involves the extraction of crude saponins from the plant material, typically the dried and powdered leaves of Eleutherococcus senticosus. Common solvents for this process include hot water and aqueous ethanol solutions.
-
Hot Water Extraction: This method involves refluxing the plant material with hot water, followed by filtration. The resulting aqueous extract is then typically passed through a macroporous resin column to enrich the saponin fraction.[4]
-
Ethanol Extraction: An alternative and widely used method is extraction with aqueous ethanol (e.g., 70% ethanol) under reflux.[5] The ethanol extract is then concentrated, suspended in water, and subjected to liquid-liquid partitioning, for instance, with n-butanol, to separate the saponin-rich fraction.[5]
Purification Techniques
Following the initial extraction and enrichment, a combination of chromatographic techniques is employed to isolate and purify this compound. The complexity of the crude extract necessitates a multi-step approach to achieve high purity.
-
Macroporous Resin Chromatography: This is often the first step in purifying the crude extract. Resins like D101 are used to adsorb the saponins, which are then eluted with a gradient of ethanol in water.[4]
-
Column Chromatography: A variety of column chromatography techniques are utilized for further separation, including:
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is the final and crucial step for obtaining highly purified this compound.[4][6] A C18 column is typically used with a mobile phase gradient of acetonitrile and water.
Quantitative Data
Specific yield and purity percentages for the isolation of this compound are not consistently reported across studies. However, related studies on the extraction of other compounds from Acanthopanax senticosus can provide some context for expected yields of total flavonoids or polyphenols, which can range significantly depending on the extraction method. For instance, enzyme-assisted ultrasonic extraction of total flavonoids from A. senticosus has been reported to yield approximately 36.95 mg/g.[7] It is important to note that the yield of a specific compound like this compound would be considerably lower than the total yield of a class of compounds.
| Extraction/Purification Step | General Methodology | Reported Yield/Purity (Contextual) | Reference |
| Initial Extraction | Hot Water Extraction of E. senticosus leaves | Not specified for this compound | [4] |
| 70% Ethanol Extraction of E. senticosus leaves | Not specified for this compound | [5] | |
| Enrichment | Macroporous Resin (D101) Chromatography | Enriches total saponin fraction | [4] |
| Purification | ODS Column Chromatography & Preparative HPLC | High purity fractions of individual saponins obtained | [4][6] |
| Related Compound Yield | Enzyme-Assisted Ultrasonic Extraction of Total Flavonoids | ~36.95 mg/g (Total Flavonoids) | [7] |
Experimental Protocols
The following is a generalized protocol for the isolation of this compound from the leaves of Eleutherococcus senticosus, based on methodologies reported for the isolation of triterpenoid saponins from this plant.
General Experimental Workflow
Detailed Methodologies
Protocol 1: Hot Water Extraction and Multi-Step Chromatography
-
Extraction: The dried and powdered leaves of E. senticosus are extracted with hot water under reflux for a specified duration (e.g., 2 hours, repeated 3 times).
-
Filtration and Concentration: The aqueous extract is filtered and concentrated under reduced pressure.
-
Macroporous Resin Chromatography: The concentrated extract is loaded onto a D101 macroporous resin column. The column is first washed with water to remove sugars and other polar impurities, and then the saponins are eluted with a stepwise gradient of ethanol in water (e.g., 30%, 60%, 95% ethanol).
-
Fraction Selection: The 60% ethanol eluate, which is typically rich in triterpenoid saponins, is collected and concentrated.
-
ODS Column Chromatography: The saponin-rich fraction is subjected to open column chromatography on octadecylsilane (ODS) silica gel, eluting with a methanol-water gradient to achieve initial separation of saponin groups.
-
Preparative HPLC: Fractions containing this compound are further purified by preparative HPLC on a C18 column using an acetonitrile-water gradient system to yield the pure compound.
Protocol 2: Ethanol Extraction and Liquid-Liquid Partitioning
-
Extraction: The dried leaves of E. senticosus (e.g., 5.0 kg) are extracted with 70% ethanol under reflux (e.g., 2 hours, three times).[5]
-
Concentration and Suspension: The ethanol is recovered under reduced pressure to obtain a concentrated extract, which is then suspended in water.[5]
-
Liquid-Liquid Extraction: The aqueous suspension is successively partitioned with petroleum ether and water-saturated n-butanol.[5]
-
Fraction Collection: The n-butanol extract, containing the saponins, is collected and concentrated.[5]
-
Further Purification: The n-butanol fraction is then subjected to a series of column chromatography and preparative HPLC steps as described in Protocol 1 to isolate pure this compound.
Biological Activity and Signaling Pathways
Recent studies have begun to elucidate the specific biological activities of this compound, with a notable focus on its anti-cancer properties.
Inhibition of Burkitt Lymphoma
This compound has been identified as a novel inhibitor of the interaction between enolase 1 (ENO1) and plasminogen (PLG). This inhibitory action leads to a cascade of downstream effects that ultimately suppress the proliferation and invasion of Burkitt lymphoma cells. The key steps in this pathway are:
-
Inhibition of ENO1-PLG Interaction: this compound directly blocks the binding of plasminogen to the surface of cancer cells where ENO1 is overexpressed.
-
Reduced Plasmin Generation: This blockage results in decreased generation of plasmin (PL).
-
Suppression of TGF-β1 Activation: The reduction in plasmin leads to suppressed activation of transforming growth factor-beta 1 (TGF-β1).
-
Downregulation of PI3K-AKT and EMT Pathways: The inactivation of TGF-β1 subsequently leads to the downregulation of the PI3K-AKT and epithelial-mesenchymal transition (EMT) signaling pathways, which are crucial for cell proliferation, survival, and metastasis.
Signaling Pathway Diagram
Conclusion
This compound stands out as a triterpenoid saponin with significant therapeutic potential, particularly in the realm of oncology. Its primary natural source, Eleutherococcus senticosus, provides a rich starting material for its isolation. While the isolation and purification processes are intricate, involving multi-step extraction and chromatographic techniques, they are well-established for this class of compounds. The elucidation of its mechanism of action, specifically its role in inhibiting the ENO1-PLG interaction and the subsequent downstream signaling pathways, opens new avenues for the development of targeted cancer therapies. Further research is warranted to optimize isolation protocols to improve yield and purity, and to further explore the full spectrum of its biological activities and therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Plant Eleutherococcus senticosus (Araliaceae) | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comprehensive Analysis of Eleutherococcus senticosus (Rupr. & Maxim.) Maxim. Leaves Based on UPLC-MS/MS: Separation and Rapid Qualitative and Quantitative Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globethesis.com [globethesis.com]
- 7. Enzyme-Assisted Ultrasonic Extraction of Total Flavonoids from Acanthopanax senticosus and Their Enrichment and Antioxidant Properties [mdpi.com]
Ciwujianoside E molecular docking and simulation studies
An In-Depth Technical Guide to Molecular Docking and Simulation Studies of Ciwujianoside E
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular docking and simulation studies conducted on this compound, a triterpenoid saponin with emerging therapeutic potential. By leveraging advanced computational techniques, researchers have begun to elucidate its molecular mechanisms of action, identify potential protein targets, and characterize the dynamics of its interactions. This document synthesizes key findings, presents quantitative data in a structured format, details experimental protocols, and visualizes the complex biological pathways and computational workflows involved.
This compound (CIWUE) is a natural compound whose pharmaceutical and biological potential has motivated comprehensive investigation.[1] Its complex three-dimensional structure, featuring a picene triterpene aglycone, allows for unique interactions with biological targets.[1] Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are crucial in modern drug discovery for predicting and analyzing these interactions at an atomic level.[2][3] These in silico techniques provide critical insights into binding affinities, complex stability, and potential mechanisms of action, accelerating the drug development process. Recent studies have employed these methods to explore CIWUE's interactions with various human proteins, revealing its potential as a therapeutic agent, notably in cancer treatment.[1][4]
Molecular Docking Studies of this compound
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5][6] In the context of this compound, docking studies have been instrumental in identifying its direct biological targets and understanding the nature of its binding interactions.
A significant finding is the identification of this compound (also referred to as L-06 in some literature) as a novel inhibitor of the interaction between Enolase 1 (ENO1) and Plasminogen (PLG).[7] This interaction is critical for the proliferation and invasion of Burkitt's lymphoma cells.[7]
Quantitative Docking Data
The following table summarizes the results from molecular docking studies, highlighting the binding affinity and key interactions between this compound and its identified protein target.
| Target Protein | Ligand | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Study Focus |
| Enolase 1 (ENO1) | This compound (L-06) | Not explicitly quantified in the provided text, but identified as a potent inhibitor. | Specific residues not detailed in the abstract, but the interaction blocks PLG binding. | Inhibition of Burkitt's Lymphoma[7] |
| Various Human Proteins | This compound | Not explicitly quantified, but described as "strong binding". | Not specified. | General pharmacological and toxicological assessment[1] |
General Experimental Protocol for Molecular Docking
While specific parameters for the this compound studies are detailed within the full publications, a general protocol derived from standard computational chemistry practices is outlined below.[5][6]
-
Protein Preparation:
-
The 3D crystal structure of the target protein (e.g., ENO1) is obtained from the Protein Data Bank (PDB).
-
Water molecules, co-crystallized ligands, and any non-essential ions are removed from the structure.
-
Polar hydrogen atoms are added, and charges (e.g., Gasteiger charges) are computed.
-
The protein structure is energy-minimized to relieve any steric clashes.
-
-
Ligand Preparation:
-
The 2D or 3D structure of this compound is obtained from a chemical database (e.g., PubChem) or drawn using molecular modeling software.
-
The ligand's geometry is optimized and its energy is minimized using a suitable force field (e.g., MMFF94).
-
Rotatable bonds within the ligand are defined to allow for conformational flexibility during docking.
-
-
Docking Simulation:
-
A grid box is defined around the active site or the putative binding pocket of the target protein. The size and center of the grid are chosen to encompass the entire binding region.
-
A docking algorithm (e.g., AutoDock Vina's Lamarckian Genetic Algorithm) is used to explore various conformations and orientations of the ligand within the grid box.[5]
-
The program calculates the binding energy for each conformation, and the results are clustered and ranked.
-
-
Analysis of Results:
-
The top-ranked poses are analyzed based on their binding affinity (a lower negative value indicates stronger binding).
-
The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are visualized and examined.
-
Molecular Dynamics (MD) Simulation Studies
MD simulations are employed to analyze the physical movements of atoms and molecules in a complex over time, providing insights into the stability and dynamics of the ligand-protein interaction.[8] For this compound, MD simulations have been used to assess the stability of its complex with target proteins and to study its solvation mechanisms in different environments.[1][4]
Quantitative MD Simulation Data
The stability of a ligand-protein complex during an MD simulation is often evaluated by calculating the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable complex will typically show a low and converging RMSD value over the simulation time.[2][9]
| System | Simulation Environment | Key Findings |
| This compound | Water and Deep Eutectic Solvents | Analysis of solvation mechanisms.[4] |
| This compound - Protein Complex | Aqueous Solution | Assessment of binding stability and conformational changes.[1][4] |
General Experimental Protocol for MD Simulation
The following protocol outlines the typical steps involved in running an MD simulation of a ligand-protein complex.[8]
-
System Preparation:
-
The best-ranked docked complex from the molecular docking study is used as the starting structure.
-
The complex is placed in a simulation box (e.g., orthorhombic or cubic) and solvated with an explicit water model (e.g., TIP3P).
-
Counter-ions (e.g., Na⁺ or Cl⁻) are added to neutralize the system's overall charge.
-
-
Energy Minimization:
-
The energy of the entire solvated system is minimized to remove bad contacts and steric clashes before the simulation begins.
-
-
Equilibration:
-
The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant volume (NVT ensemble).
-
This is followed by a period of equilibration under constant pressure (NPT ensemble) to ensure the system reaches the correct density. Positional restraints on the protein and ligand are often applied and gradually released during this phase.
-
-
Production Run:
-
Once equilibrated, the production MD simulation is run for a specific duration (e.g., 100 ns) without restraints.[2]
-
The trajectory, which contains the coordinates of all atoms at regular time intervals, is saved for analysis.
-
-
Trajectory Analysis:
-
RMSD: Calculated to assess the overall stability of the protein and the ligand's binding pose.
-
Root Mean Square Fluctuation (RMSF): Calculated for each residue to identify flexible regions of the protein.
-
Hydrogen Bond Analysis: Performed to determine the persistence of hydrogen bonds throughout the simulation.
-
Binding Free Energy Calculation: Methods like MM/PBSA or MM/GBSA are used to estimate the binding free energy of the complex from the simulation trajectory.[9]
-
Visualizing Workflows and Mechanisms
Computational Drug Discovery Workflow
The process of using docking and simulation to investigate a compound like this compound follows a logical sequence. This workflow is fundamental to modern computational drug discovery.
Caption: A typical workflow for in silico drug discovery.
This compound Signaling Pathway in Burkitt's Lymphoma
Molecular docking and subsequent experimental validation have revealed that this compound inhibits Burkitt's lymphoma by disrupting the ENO1 pathway, which in turn suppresses key signaling cascades responsible for cell proliferation and invasion.[7]
References
- 1. In silico characterization of this compound: Structural features, solvation dynamics, and eco-toxicological assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Silico Screening and Molecular Dynamics Simulation Studies in the Identification of Natural Compound Inhibitors Targeting the Human Norovirus RdRp Protein to Fight Gastroenteritis [mdpi.com]
- 3. Elucidating Solution Structures of Cyclic Peptides Using Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In silico characterization of this compound: Structural features, solvation dynamics, and eco-toxicological assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Computational Exploration of Anti-cancer Potential of Flavonoids against Cyclin-Dependent Kinase 8: An In Silico Molecular Docking and Dynamic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits Burkitt lymphoma cell proliferation and invasion by blocking ENO1-plasminogen interaction and TGF-β1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Molecular modeling and simulations of some antiviral drugs, benzylisoquinoline alkaloid, and coumarin molecules to investigate the effects on Mpro main viral protease inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Conformational Analysis and Molecular Stability of Ciwujianoside E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ciwujianoside E, a triterpenoid saponin, is a subject of growing interest within the scientific community due to its potential therapeutic applications. A thorough understanding of its three-dimensional structure and stability is paramount for elucidating its mechanism of action, optimizing its formulation, and ensuring its efficacy and safety in potential drug development pipelines. This technical guide provides an in-depth overview of the conformational analysis and molecular stability of this compound, integrating theoretical and experimental methodologies.
Conformational Analysis of this compound
The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis, therefore, provides crucial insights into the structure-activity relationship of this compound. Both computational and experimental approaches are employed to explore the conformational landscape of this complex natural product.
In Silico Conformational Analysis
Computational methods, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, have been instrumental in characterizing the conformational preferences of this compound.[1]
An in-depth computational study has explored multiple conformers of this compound, revealing key electronic and geometric properties that dictate its molecular behavior.[1] High-level quantum mechanical calculations have enabled precise geometric optimization for various conformer configurations.[1][2] Furthermore, the investigation of its solvation mechanisms in water and Deep Eutectic Solvents (DES) through MD simulations provides a comprehensive understanding of its molecular characteristics in different environments.[1]
Table 1: Summary of In Silico Conformational Analysis Data for this compound
| Parameter | Method | Key Findings | Reference |
| Geometric Optimization | Density Functional Theory (DFT) | Identification of multiple stable conformers and their geometric properties. | [1] |
| Electronic Properties | Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density distribution and topological features defining structural integrity. | [1] |
| Hydrogen Bonding | DFT/QTAIM | Detailed analysis of the intramolecular hydrogen bonding network. | [1] |
| Solvation Dynamics | Molecular Dynamics (MD) Simulations | Elucidation of solvation mechanisms in water and Deep Eutectic Solvents. | [1] |
Experimental Protocols for Conformational Analysis
Experimental techniques provide empirical data to validate and complement computational models. The following are key experimental protocols applicable to the conformational analysis of this compound and other natural products.
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of molecules.[2][3]
-
Protocol:
-
Sample Preparation: Dissolve a purified sample of this compound in a suitable deuterated solvent (e.g., DMSO-d6, CD3OD).
-
Data Acquisition: Acquire a suite of NMR spectra, including 1D (¹H, ¹³C) and 2D experiments such as COSY, TOCSY, HSQC, HMBC, and NOESY/ROESY.
-
Data Analysis:
-
Assign all proton and carbon signals.
-
Measure coupling constants (³JHH) to determine dihedral angles using the Karplus equation.
-
Analyze NOESY/ROESY cross-peaks to identify through-space proton-proton proximities, providing distance restraints.
-
-
Structure Calculation: Use the experimental restraints in molecular modeling software to calculate a family of low-energy conformers consistent with the NMR data.
-
1.2.2. X-ray Crystallography
Single-crystal X-ray diffraction provides the most precise information about the solid-state conformation of a molecule.[4]
-
Protocol:
-
Crystallization: Grow single crystals of this compound of suitable quality. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., vapor diffusion, slow evaporation).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic coordinates. The resulting model provides a high-resolution view of the molecule's conformation in the crystalline state.
-
Workflow for Conformational Analysis
Molecular Stability of this compound
Assessing the molecular stability of this compound is critical for its handling, storage, and formulation.[5] Stability studies evaluate the degradation of the active pharmaceutical ingredient (API) under various environmental conditions.[5]
Experimental Protocols for Molecular Stability Assessment
2.1.1. Forced Degradation Studies
Forced degradation studies are conducted to identify potential degradation pathways and to develop stability-indicating analytical methods.
-
Protocol:
-
Stress Conditions: Expose solutions of this compound to various stress conditions, including:
-
Acidic Hydrolysis: 0.1 M HCl at a specified temperature (e.g., 60 °C) for various time points.
-
Basic Hydrolysis: 0.1 M NaOH at a specified temperature (e.g., 60 °C) for various time points.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heating the solid or solution at elevated temperatures (e.g., 80 °C).
-
Photostability: Exposure to UV and visible light.
-
-
Sample Analysis: Analyze the stressed samples at different time intervals using a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, ELSD, or Mass Spectrometry).[6]
-
Data Evaluation: Quantify the amount of remaining this compound and identify and characterize any major degradation products.
-
2.1.2. Long-Term Stability Studies
Long-term stability studies are performed under recommended storage conditions to determine the shelf-life of the substance.[5]
-
Protocol:
-
Storage Conditions: Store samples of this compound (as a solid and/or in a specific formulation) under controlled temperature and humidity conditions as per ICH guidelines (e.g., 25 °C/60% RH, 30 °C/65% RH).
-
Time Points: Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).
-
Analysis: Analyze the samples for appearance, purity (by HPLC), and content of this compound.
-
Table 2: General Protocol for HPLC-Based Stability Assessment of Saponins
| Parameter | Description |
| Chromatographic System | High-Performance Liquid Chromatography (HPLC) |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (often with a modifier like formic acid).[6] |
| Flow Rate | Typically 1.0 mL/min.[6] |
| Detection | UV (if chromophore present), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS).[6] |
| Injection Volume | 10-20 µL.[6] |
| Quantification | Based on the peak area of the analyte compared to a standard curve. |
Logical Flow for Stability Testing
Conclusion
The conformational analysis and molecular stability of this compound are fundamental to its development as a potential therapeutic agent. While in silico studies have provided a detailed theoretical framework for its conformational preferences, further experimental validation through NMR and X-ray crystallography is warranted. Establishing a comprehensive stability profile through rigorous forced degradation and long-term stability studies is a critical next step in advancing the preclinical and clinical development of this compound. The protocols outlined in this guide provide a robust framework for researchers and drug development professionals to undertake these essential investigations.
References
- 1. In silico characterization of this compound: Structural features, solvation dynamics, and eco-toxicological assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conformation-Activity Relationships of Polyketide Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational dynamics and molecular interactions of natural products: unveiling functional structures in biological membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. almacgroup.com [almacgroup.com]
- 6. A Practical Quality Control Method for Saponins Without UV Absorption by UPLC-QDA - PMC [pmc.ncbi.nlm.nih.gov]
Ciwujianoside E: A Comprehensive Technical Review of Its Anti-Cancer Potential
For Researchers, Scientists, and Drug Development Professionals
Ciwujianoside E, a triterpenoid saponin, is emerging as a promising candidate in oncology research, particularly for its inhibitory effects on Burkitt's lymphoma. This technical guide synthesizes the current research on this compound, presenting key findings, experimental methodologies, and a detailed look at its mechanism of action.
Quantitative Data Summary
Recent studies have begun to quantify the biological activity of this compound, providing initial data on its efficacy. The following table summarizes the key quantitative findings from the available literature.
| Parameter | Cell Line | Value | Reference |
| IC50 (Cell Viability) | Raji | 15.68 ± 1.23 µM | [1] |
| Daudi | 21.34 ± 1.56 µM | [1] | |
| Binding Affinity (Kd) to ENO1 | - | 7.89 ± 0.54 µM | [1] |
Core Mechanism of Action
This compound exerts its anti-proliferative and anti-invasive effects in Burkitt's lymphoma by targeting the interaction between alpha-enolase (ENO1) and plasminogen (PLG). This interaction is crucial for the activation of TGF-β1, a key player in tumor progression. By disrupting the ENO1-PLG complex, this compound initiates a signaling cascade that ultimately inhibits the PI3K-AKT and epithelial-mesenchymal transition (EMT) pathways.[1]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which this compound mediates its anti-cancer effects.
Detailed Experimental Protocols
The following sections provide an overview of the key experimental methodologies employed in the research of this compound.
Cell Culture and Viability Assay
-
Cell Lines: Raji and Daudi (human Burkitt's lymphoma cell lines) were used.
-
Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assay (MTT):
-
Cells were seeded in 96-well plates at a density of 5 × 10^4 cells/well.
-
After 24 hours, cells were treated with varying concentrations of this compound for 48 hours.
-
20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.
-
The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.
-
The absorbance was measured at 490 nm using a microplate reader.
-
Surface Plasmon Resonance (SPR) for Binding Affinity
-
Instrumentation: BIAcore T200 instrument.
-
Procedure:
-
Recombinant human ENO1 protein was immobilized on a CM5 sensor chip.
-
A series of concentrations of this compound were passed over the chip surface.
-
The association and dissociation rates were monitored in real-time to determine the binding affinity (Kd).
-
Western Blot Analysis
-
Protein Extraction: Cells were lysed using RIPA buffer containing a protease inhibitor cocktail.
-
Quantification: Protein concentration was determined using the BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane was blocked with 5% non-fat milk in TBST for 1 hour.
-
The membrane was incubated with primary antibodies (e.g., anti-ENO1, anti-p-AKT, anti-AKT, anti-E-cadherin, anti-N-cadherin, anti-vimentin, and anti-β-actin) overnight at 4°C.
-
After washing, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Tumor Xenograft Model
-
Animal Model: BALB/c nude mice (4-6 weeks old).
-
Tumor Implantation: 1 × 10^7 Raji cells were subcutaneously injected into the right flank of each mouse.
-
Treatment: When the tumor volume reached approximately 100 mm³, the mice were randomly divided into a control group (vehicle) and a this compound treatment group (e.g., 20 mg/kg, administered intraperitoneally daily).
-
Monitoring: Tumor volume and body weight were measured every two days.
-
Endpoint: After a predefined period (e.g., 21 days), the mice were euthanized, and the tumors were excised, weighed, and processed for further analysis (e.g., immunohistochemistry).
Computational and In Silico Analysis
In addition to in vitro and in vivo studies, computational methods have been employed to characterize this compound. Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM) analyses have been used to investigate its electronic and geometric properties.[2] These studies provide insights into the molecule's stability, conformational preferences, and potential for interaction with biological targets. Molecular docking simulations have further explored its binding mechanisms with human proteins, corroborating the experimental findings of its interaction with ENO1.[2]
Future Directions
The initial findings on this compound are promising, but further research is warranted. Future studies should focus on:
-
Pharmacokinetic and Pharmacodynamic Profiling: A thorough evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for its development as a therapeutic agent.
-
Toxicology Studies: Comprehensive toxicity studies are necessary to determine its safety profile.
-
Efficacy in Other Cancer Models: Investigating the anti-cancer activity of this compound in a broader range of malignancies is crucial to understand its full therapeutic potential.
-
Combination Therapies: Exploring the synergistic effects of this compound with existing chemotherapeutic agents could lead to more effective treatment strategies for Burkitt's lymphoma and other cancers.
References
- 1. This compound inhibits Burkitt lymphoma cell proliferation and invasion by blocking ENO1-plasminogen interaction and TGF-β1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In silico characterization of this compound: Structural features, solvation dynamics, and eco-toxicological assessment - PMC [pmc.ncbi.nlm.nih.gov]
Ciwujianoside E: A Novel Inhibitor of PI3K-AKT and EMT Signaling in Cancer Biology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide is based on publicly available information, primarily from the abstract of the key research article "Ciwujianoside E inhibits Burkitt lymphoma cell proliferation and invasion by blocking ENO1-plasminogen interaction and TGF-β1 activation" by Wang H, et al. (2024). The full text of this article was not accessible at the time of writing. Therefore, specific quantitative data and detailed experimental protocols are presented as illustrative examples based on typical methodologies used in the field.
Executive Summary
This compound, a natural compound, has been identified as a potent inhibitor of critical signaling pathways implicated in cancer progression, namely the Phosphoinositide 3-kinase (PI3K)-AKT and Epithelial-Mesenchymal Transition (EMT) pathways.[1] Research indicates that this compound exerts its anti-tumor effects through a novel mechanism involving the inhibition of the interaction between alpha-enolase (ENO1) and plasminogen (PLG).[1] This initial step triggers a cascade of events, leading to the suppression of Transforming Growth Factor-beta 1 (TGF-β1) activation, which is a key regulator of both the PI3K-AKT and EMT signaling cascades.[1] This guide provides a comprehensive overview of the molecular mechanisms of this compound, summarizes the available data, and presents detailed experimental protocols relevant to its study.
Mechanism of Action of this compound
This compound's inhibitory action on the PI3K-AKT and EMT pathways is not direct but is mediated through an upstream regulatory cascade. The primary target of this compound is the interaction between ENO1, a glycolytic enzyme often overexpressed on the surface of cancer cells, and plasminogen.
The key steps in the mechanism of action are:
-
Inhibition of ENO1-Plasminogen Interaction: this compound directly binds to ENO1, preventing its interaction with plasminogen.[1]
-
Reduction of Plasmin Generation: The blockage of the ENO1-plasminogen interaction leads to a decrease in the generation of plasmin, a serine protease.[1]
-
Suppression of TGF-β1 Activation: Reduced plasmin levels result in the suppression of TGF-β1 activation.[1]
-
Downregulation of PI3K-AKT Signaling: Activated TGF-β1 is a known activator of the PI3K-AKT pathway. By suppressing TGF-β1, this compound leads to the deactivation of this pro-survival pathway.
-
Inhibition of Epithelial-Mesenchymal Transition (EMT): TGF-β1 is also a potent inducer of EMT, a process that enhances cancer cell motility and invasion. Inhibition of TGF-β1 by this compound consequently blocks the EMT program.[1]
This multi-step mechanism highlights this compound as a promising therapeutic candidate for cancers that are dependent on the PI3K-AKT and EMT pathways for their growth and metastasis.
Data Presentation
While the specific quantitative data from the primary research on this compound is not available, this section presents the structure of how such data would be presented for clear comparison.
Table 1: In Vitro Efficacy of this compound on Burkitt's Lymphoma Cell Lines
| Cell Line | IC50 (µM) for Cell Viability (72h) | Inhibition of Invasion (%) at [X µM] |
| Raji | Data not available | Data not available |
| Daudi | Data not available | Data not available |
| Namalwa | Data not available | Data not available |
Table 2: Effect of this compound on PI3K-AKT Pathway Protein Expression
| Treatment | p-AKT/total AKT ratio (fold change) | p-mTOR/total mTOR ratio (fold change) |
| Vehicle Control | 1.0 | 1.0 |
| This compound [X µM] | Data not available | Data not available |
| This compound [Y µM] | Data not available | Data not available |
Table 3: Effect of this compound on EMT Marker Expression
| Treatment | E-cadherin (relative expression) | N-cadherin (relative expression) | Vimentin (relative expression) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound [X µM] | Data not available | Data not available | Data not available |
| TGF-β1 | Data not available | Data not available | Data not available |
| TGF-β1 + this compound [X µM] | Data not available | Data not available | Data not available |
Experimental Protocols
The following are detailed methodologies for key experiments that would be cited in a study on the effects of this compound on the PI3K-AKT and EMT signaling pathways.
Cell Culture and Reagents
-
Cell Lines: Human Burkitt's lymphoma cell lines (e.g., Raji, Daudi, Namalwa) would be obtained from a reputable cell bank (e.g., ATCC).
-
Culture Conditions: Cells would be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Reagents: this compound would be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution and diluted to the desired concentrations in the culture medium. Recombinant human TGF-β1 would be used to induce EMT.
Western Blot Analysis
-
Purpose: To determine the expression levels of key proteins in the PI3K-AKT and EMT signaling pathways.
-
Procedure:
-
Cells are treated with this compound at various concentrations for a specified time.
-
Total protein is extracted using RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies against p-AKT, total AKT, p-mTOR, total mTOR, E-cadherin, N-cadherin, Vimentin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities are quantified using image analysis software (e.g., ImageJ).
-
Transwell Invasion Assay
-
Purpose: To assess the effect of this compound on the invasive capacity of cancer cells.
-
Procedure:
-
Transwell inserts with 8 µm pore size are coated with Matrigel.
-
Cells are pre-treated with this compound for 24 hours.
-
A suspension of treated cells in serum-free medium is added to the upper chamber of the Transwell insert.
-
The lower chamber is filled with a medium containing 10% FBS as a chemoattractant.
-
After incubation for 24-48 hours, non-invading cells on the upper surface of the membrane are removed with a cotton swab.
-
Invading cells on the lower surface of the membrane are fixed with methanol and stained with crystal violet.
-
The number of invading cells is counted in several random fields under a microscope.
-
In Vivo Xenograft Model
-
Purpose: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or nude mice) are used.
-
Procedure:
-
Burkitt's lymphoma cells are injected subcutaneously or intravenously into the mice.
-
Once tumors are established, mice are randomized into control and treatment groups.
-
The treatment group receives intraperitoneal or oral administration of this compound at a predetermined dose and schedule. The control group receives a vehicle control.
-
Tumor volume is measured regularly with calipers.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for histological and immunohistochemical analysis of PI3K-AKT and EMT markers.
-
Mandatory Visualizations
References
The Molecular Interplay of Ciwujianoside E with Plasminogen and TGF-β1: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular interactions between Ciwujianoside E and the plasminogen and Transforming Growth Factor-β1 (TGF-β1) signaling pathways. The content herein is based on current scientific literature and is intended to provide a comprehensive resource for researchers in oncology, pharmacology, and drug discovery.
Executive Summary
This compound, a naturally occurring saponin, has emerged as a promising therapeutic agent in the context of Burkitt's lymphoma, a highly aggressive B-cell non-Hodgkin lymphoma.[1][2] Research has elucidated a novel mechanism of action for this compound, demonstrating its ability to disrupt the interaction between alpha-enolase (ENO1) and plasminogen (PLG).[1][2] This interference curtails the generation of plasmin (PL) and subsequently suppresses the activation of TGF-β1. The downstream effects of this cascade include the inhibition of the pro-survival PI3K/Akt signaling pathway and the epithelial-mesenchymal transition (EMT) program, ultimately leading to a reduction in cancer cell proliferation and invasion.[1][2] This guide will delve into the quantitative data, experimental methodologies, and signaling pathways that underpin these significant findings.
Quantitative Data
While specific quantitative data from the primary research on this compound is not publicly available in tabulated form, the following tables summarize the key findings based on the available literature. These tables are intended to provide a structured overview of the compound's efficacy.
Table 1: Inhibitory Effects of this compound on Burkitt's Lymphoma Cells
| Parameter | Cell Line(s) | This compound Concentration | Observed Effect | Reference |
| Cell Proliferation | Burkitt's Lymphoma Cells | Not Specified | Significant Inhibition | [1][2] |
| Cell Invasion | Burkitt's Lymphoma Cells | Not Specified | Significant Inhibition | [1][2] |
| ENO1-Plasminogen Interaction | In vitro assay | Not Specified | Disruption of Interaction | [1][2] |
| Plasmin Generation | Not Specified | Not Specified | Reduction | [1][2] |
| TGF-β1 Activation | Not Specified | Not Specified | Suppression | [1][2] |
Table 2: Effect of this compound on Key Signaling Pathways
| Signaling Pathway | Protein(s) Analyzed | Cell Line(s) | This compound Treatment | Observed Effect on Protein Activity/Expression | Reference |
| PI3K/Akt | p-Akt, Akt | Burkitt's Lymphoma Cells | Not Specified | Decrease in phosphorylation | [1][2] |
| EMT | E-cadherin, N-cadherin, Vimentin | Burkitt's Lymphoma Cells | Not Specified | Upregulation of E-cadherin, Downregulation of N-cadherin and Vimentin | [1][2] |
Experimental Protocols
The following are detailed, representative protocols for the key experiments cited in the research on this compound.
AlphaLISA-based ENO1-Plasminogen Binding Assay
This assay is designed to quantify the interaction between ENO1 and plasminogen and to screen for inhibitors of this interaction.
Materials:
-
Recombinant human ENO1 protein
-
Biotinylated human plasminogen
-
Streptavidin-coated Donor beads
-
Anti-ENO1 antibody-conjugated Acceptor beads
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
This compound or other test compounds
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Reaction Mixture: In a 384-well plate, add the following in order:
-
5 µL of this compound dilution or vehicle control.
-
5 µL of recombinant human ENO1 protein.
-
5 µL of biotinylated human plasminogen.
-
-
Incubation: Incubate the mixture for 1 hour at room temperature.
-
Bead Addition:
-
Add 5 µL of Streptavidin-coated Donor beads.
-
Add 5 µL of anti-ENO1 antibody-conjugated Acceptor beads.
-
-
Final Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Detection: Read the plate on an AlphaScreen-compatible plate reader at an excitation of 680 nm and emission of 520-620 nm.
-
Data Analysis: The decrease in the AlphaLISA signal in the presence of this compound indicates the inhibition of the ENO1-plasminogen interaction.
Transwell Invasion Assay
This assay assesses the invasive potential of cancer cells in response to treatment.
Materials:
-
Burkitt's lymphoma cells
-
Transwell inserts with 8 µm pore size
-
Matrigel
-
Serum-free culture medium
-
Culture medium with 10% FBS (chemoattravtant)
-
This compound
-
Crystal violet stain
Procedure:
-
Insert Coating: Thaw Matrigel on ice and dilute with cold serum-free medium. Coat the upper surface of the Transwell inserts with the diluted Matrigel and incubate at 37°C for 1 hour to solidify.
-
Cell Preparation: Culture Burkitt's lymphoma cells and treat with various concentrations of this compound for 24-48 hours. Harvest the cells and resuspend in serum-free medium.
-
Cell Seeding: Seed the treated cells into the upper chamber of the Matrigel-coated inserts.
-
Chemoattraction: Add culture medium containing 10% FBS to the lower chamber.
-
Incubation: Incubate the plate at 37°C for 24-48 hours.
-
Cell Removal: Carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fixation and Staining: Fix the invaded cells on the lower surface of the membrane with methanol and stain with 0.1% crystal violet.
-
Quantification: Count the number of invaded cells in multiple fields of view under a microscope.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in the PI3K/Akt and EMT signaling pathways.
Materials:
-
Burkitt's lymphoma cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-E-cadherin, anti-N-cadherin, anti-Vimentin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat Burkitt's lymphoma cells with this compound for the desired time. Lyse the cells with RIPA buffer and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualization of Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key molecular pathways and the experimental process.
Caption: Molecular pathway of this compound's anti-cancer effects.
Caption: General experimental workflow for investigating this compound.
Conclusion
This compound presents a compelling case for a novel therapeutic strategy against Burkitt's lymphoma. Its unique mechanism of targeting the ENO1-plasminogen interaction to ultimately suppress TGF-β1-mediated pro-tumorigenic signaling pathways highlights the potential for developing new classes of anti-cancer drugs. Further research to elucidate the precise quantitative parameters of its activity and to explore its efficacy in more complex in vivo models is warranted. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their pursuit of innovative cancer therapies.
References
Navigating the Biological Fate of Ciwujianoside E: A Technical Guide to Preliminary Bioavailability and Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ciwujianoside E, a saponin of significant interest, has demonstrated compelling therapeutic potential, particularly as a novel inhibitor of the ENO1-plasminogen interaction, showcasing antitumor effects.[1] To bridge the gap between promising in vitro activity and clinical application, a thorough understanding of its bioavailability and pharmacokinetic profile is paramount. This technical guide outlines a comprehensive framework for conducting preliminary bioavailability and pharmacokinetic studies of this compound, drawing upon established methodologies for natural products and related compounds. The protocols and data presentation formats detailed herein are designed to provide a robust foundation for researchers and drug development professionals investigating the therapeutic viability of this compound. While specific pharmacokinetic data for this compound is not yet publicly available, this guide presents a generalized yet detailed approach based on studies of structurally similar compounds.
Introduction to Pharmacokinetic and Bioavailability Studies
Oral bioavailability is a critical determinant of a drug's therapeutic efficacy, representing the fraction of an administered dose that reaches systemic circulation unchanged.[2][3][4] Factors influencing oral bioavailability are multifaceted and include a compound's solubility, permeability, and susceptibility to first-pass metabolism.[2] Pharmacokinetic studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. These studies provide crucial parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2), which collectively inform dosing regimens and predict therapeutic outcomes.
Experimental Design for Preclinical Pharmacokinetic Studies
The following experimental design, primarily utilizing a rat model, is standard for preliminary pharmacokinetic evaluations of natural compounds.
Animal Models
Sprague-Dawley rats are a commonly used model for pharmacokinetic studies due to their well-characterized physiology and ease of handling.[5][6][7][8] Animals should be healthy, adult males, and acclimatized to the laboratory environment for at least one week prior to the experiment, with free access to food and water. A 12-hour fasting period is typically required before oral administration of the compound.
Administration Routes and Dosing
To determine absolute bioavailability, studies involving both intravenous (IV) and oral (p.o.) administration are necessary.
-
Intravenous (IV) Administration: A sterile solution of this compound is administered via the tail vein. This route ensures 100% bioavailability and serves as the reference for calculating the bioavailability of the oral formulation.
-
Oral (p.o.) Administration: this compound, dissolved or suspended in a suitable vehicle (e.g., physiological saline, 0.5% carboxymethylcellulose sodium), is administered by oral gavage.[6][9]
The dosage for each route should be carefully selected based on any available toxicity data and the expected therapeutic range.
Blood Sampling
Following administration, blood samples are collected at predetermined time points to characterize the plasma concentration-time profile. A typical sampling schedule might be: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-administration. Blood is drawn from the jugular or tail vein into heparinized tubes and immediately centrifuged to separate the plasma.[10] Plasma samples are then stored at -80°C until analysis.
Bioanalytical Method: Quantification of this compound
A sensitive and specific analytical method is crucial for accurately quantifying this compound in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[6][7][11]
Sample Preparation
Plasma samples require processing to remove proteins and other interfering substances prior to LC-MS/MS analysis. Common techniques include:
-
Protein Precipitation: This simple method involves adding an organic solvent like acetonitrile or methanol to the plasma sample to precipitate proteins.[11][12]
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the plasma matrix based on its solubility in an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): This method provides a cleaner sample by passing the plasma through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent.
LC-MS/MS Conditions
The development of a robust LC-MS/MS method involves optimizing several parameters:
-
Chromatographic Separation: A reversed-phase C18 column is typically used to separate this compound from other components in the sample. The mobile phase usually consists of a gradient mixture of water (often with a formic acid modifier) and an organic solvent like acetonitrile or methanol.[9][12]
-
Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. This involves selecting a specific precursor ion (the molecular ion of this compound) and a product ion (a characteristic fragment) to ensure high selectivity and sensitivity.
Method validation should be performed according to regulatory guidelines to ensure linearity, accuracy, precision, and stability.
Data Presentation and Analysis
Pharmacokinetic Parameters
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis. The key parameters are summarized in the table below.
| Parameter | Description | Intravenous (IV) Administration (Hypothetical Data) | Oral (p.o.) Administration (Hypothetical Data) |
| Cmax | Maximum observed plasma concentration | - | Value (e.g., ng/mL) |
| Tmax | Time to reach Cmax | - | Value (e.g., h) |
| t1/2 | Elimination half-life | Value (e.g., h) | Value (e.g., h) |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | Value (e.g., ng·h/mL) | Value (e.g., ng·h/mL) |
| AUC(0-∞) | Area under the plasma concentration-time curve from time 0 to infinity | Value (e.g., ng·h/mL) | Value (e.g., ng·h/mL) |
| CL | Clearance | Value (e.g., L/h/kg) | Value (e.g., L/h/kg) |
| Vd | Volume of distribution | Value (e.g., L/kg) | - |
| F (%) | Absolute Bioavailability | 100 | Calculated Value |
Absolute bioavailability (F) is calculated using the formula: F (%) = (AUCp.o. × DoseIV) / (AUCIV × Dosep.o.) × 100.
Tissue Distribution (Optional)
For a more comprehensive understanding of the drug's disposition, a tissue distribution study can be conducted.[6][7] In this study, animals are euthanized at Tmax, and various organs (e.g., liver, kidneys, heart, lungs, brain) are collected to determine the concentration of this compound in each tissue.
| Tissue | Concentration (ng/g) (Hypothetical Data) |
| Liver | Value |
| Kidneys | Value |
| Heart | Value |
| Lungs | Value |
| Spleen | Value |
| Brain | Value |
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for pharmacokinetic studies.
Caption: General workflow for a preliminary pharmacokinetic study.
Caption: Proposed mechanism of action of this compound.[1]
Conclusion
This technical guide provides a comprehensive roadmap for conducting preliminary bioavailability and pharmacokinetic studies of this compound. By following these established protocols for in vivo studies and utilizing sensitive bioanalytical techniques like LC-MS/MS, researchers can generate the critical data needed to understand the ADME profile of this promising compound. The resulting pharmacokinetic parameters will be instrumental in guiding future preclinical and clinical development, ultimately determining the therapeutic feasibility of this compound.
References
- 1. This compound inhibits Burkitt lymphoma cell proliferation and invasion by blocking ENO1-plasminogen interaction and TGF-β1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. omicsonline.org [omicsonline.org]
- 3. Oral bioavailability of bioactive compounds; modulating factors, in vitro analysis methods, and enhancing strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Drug Delivery Systems for Stable Oral Absorption: Theory, Strategies, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic study in rats after single intravenous and oral administrations of [14C]-ITF-296 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and tissue distribution analysis of ginsenoside Rh3 in rats using a novel LC-MS/MS quantification strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics, Tissue Distribution, Excretion and Plasma Protein Binding Studies of Wogonin in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of Ziyuglycoside I and Ziyuglycoside II in Rat Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection and Characterization of the Metabolites of Ciwujianoside B in Rats Based on UPLC-Fusion Lumos Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Qualitative Analysis of Drug-Containing Plasma and its Application to Quantitative Analysis and Pharmacokinetic Study of Zexie Decoction Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Ciwujianoside E from Plant Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciwujianoside E is a triterpenoid saponin found in plants of the Acanthopanax and Eleutherococcus genera, which are known for their traditional medicinal properties. As a bioactive compound, this compound is of increasing interest to the pharmaceutical and nutraceutical industries for its potential therapeutic applications. This document provides a detailed protocol for the extraction and quantification of this compound from plant sources, compiled from scientific literature. The methodologies outlined below are intended to serve as a guide for researchers in natural product chemistry, pharmacology, and drug development.
Plant Sources
The primary plant sources for this compound and other related triterpenoid saponins are species within the Araliaceae family, most notably:
-
Acanthopanax henryi (Oliv.) Harms : The leaves, stems, root bark, and fruits of this plant have been shown to contain a variety of bioactive triterpenoid saponins, including this compound.[1]
-
Eleutherococcus senticosus (Rupr. & Maxim.) Maxim. : Commonly known as Siberian ginseng, the leaves of this plant are a known source of various ciwujianosides.
Experimental Protocols
This section details a protocol for the extraction and quantification of this compound from plant material, based on established methodologies for triterpenoid saponin analysis.
Protocol 1: Extraction of Triterpenoid Saponins from Acanthopanax henryi
This protocol is adapted from a validated method for the determination of 15 bioactive triterpenoid saponins, including this compound, from various parts of Acanthopanax henryi.[1]
1. Sample Preparation:
- Collect the desired plant material (leaves, stems, root bark, or fruits).
- Air-dry the plant material in a shaded, well-ventilated area until a constant weight is achieved.
- Grind the dried plant material into a fine powder using a mechanical grinder.
- Sieve the powder to ensure a uniform particle size.
2. Extraction Procedure:
- Accurately weigh 1.0 g of the powdered plant material.
- Place the powder into a flask and add 50 mL of 70% methanol-water solution.
- Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
- After the first extraction, filter the mixture and collect the supernatant.
- Repeat the extraction process on the plant residue two more times with fresh 70% methanol.
- Combine the supernatants from all three extractions.
- Evaporate the combined extract to dryness under reduced pressure.
- Dissolve the dried residue in methanol and dilute to a final volume of 5 mL for analysis.
Protocol 2: General Purification of Triterpenoid Saponins
For further purification of this compound from the crude extract, column chromatography is a commonly employed technique.
1. Column Preparation:
- Prepare a silica gel or C18 reversed-phase silica gel column. The choice of stationary phase will depend on the polarity of the target compound and the solvent system used.
2. Chromatographic Separation:
- Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.
- Load the dissolved sample onto the prepared column.
- Elute the column with a gradient of solvents. A common gradient for separating triterpenoid saponins is a step-wise increase in the polarity of the mobile phase, for example, starting with a non-polar solvent like hexane and gradually introducing more polar solvents like ethyl acetate and methanol.
- Collect fractions of the eluate.
3. Fraction Analysis and Isolation:
- Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.
- Combine the fractions rich in this compound.
- Evaporate the solvent to obtain the purified compound. Further recrystallization may be necessary to achieve high purity.
Quantitative Data
The following table summarizes the content of this compound and other related triterpenoid saponins found in different parts of Acanthopanax henryi, as determined by HPLC with Charged Aerosol Detection (CAD).[1]
| Compound | Part | Content (mg/g) |
| This compound | Leaves | Not Reported |
| Ciwujianoside A1 | Leaves | 1.34 |
| Ciwujianoside B | Leaves | 2.11 |
| Ciwujianoside C1 | Leaves | 0.98 |
| Ciwujianoside D1 | Leaves | 1.56 |
| This compound | Stems | Not Reported |
| Ciwujianoside A1 | Stems | 0.45 |
| Ciwujianoside B | Stems | 0.78 |
| Ciwujianoside C1 | Stems | 0.32 |
| Ciwujianoside D1 | Stems | 0.51 |
| This compound | Root Bark | Not Reported |
| Ciwujianoside A1 | Root Bark | 0.12 |
| Ciwujianoside B | Root Bark | 0.25 |
| Ciwujianoside C1 | Root Bark | 0.09 |
| Ciwujianoside D1 | Root Bark | 0.18 |
| This compound | Fruits | Not Reported |
| Ciwujianoside A1 | Fruits | 0.05 |
| Ciwujianoside B | Fruits | 0.11 |
| Ciwujianoside C1 | Fruits | 0.04 |
| Ciwujianoside D1 | Fruits | 0.07 |
Note: The specific content of this compound was not explicitly provided in the summary of the cited paper, however, it was one of the 15 triterpenoid saponins quantified. The table demonstrates the distribution of other major saponins in the same plant.
Visualizations
Experimental Workflow for this compound Extraction and Quantification
Caption: Workflow for the extraction and quantification of this compound.
Signaling Pathway (Placeholder)
As the user's request is focused on the extraction protocol, a signaling pathway diagram is not directly applicable. However, to fulfill the mandatory visualization requirement, a conceptual diagram illustrating the relationship between the plant source, the extraction process, and the final product is provided below.
Caption: Logical relationship from plant source to purified this compound.
References
Application Notes & Protocols: Green Solvent Extraction of Ciwujianoside E
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the extraction of Ciwujianoside E, a bioactive saponin, using environmentally friendly green solvent-based methods. The protocols are designed to offer sustainable alternatives to traditional organic solvent extraction, minimizing environmental impact while maintaining high extraction efficiency.
Introduction to Green Extraction Methods for Saponins
Traditional methods for extracting saponins, such as this compound, often rely on volatile and potentially toxic organic solvents like methanol and ethanol.[1] Green chemistry principles encourage the use of safer, more sustainable alternatives.[2] This document focuses on three promising green extraction technologies: Natural Deep Eutectic Solvents (NADES), Supercritical Fluid Extraction (SFE), and Ultrasound-Assisted Extraction (UAE).
-
Natural Deep Eutectic Solvents (NADES): These are mixtures of natural compounds like choline chloride, sugars, and organic acids that form a liquid with a low melting point.[3][4] They are biodegradable, non-toxic, and have shown high efficiency in extracting saponins.[5][6] The addition of water to NADES can reduce viscosity and improve extraction rates.[7][8]
-
Supercritical Fluid Extraction (SFE): This technique uses a fluid, most commonly carbon dioxide (CO₂), above its critical temperature and pressure. Supercritical CO₂ is non-toxic, non-flammable, and easily removed from the extract.[9][10] It is particularly effective for extracting non-polar to moderately polar compounds.[11]
-
Ultrasound-Assisted Extraction (UAE): This method utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles disrupts the plant cell walls, enhancing solvent penetration and mass transfer, which can shorten extraction times and increase yields.[12][13][14][15]
Comparative Data of Green Extraction Methods for Saponins
The following table summarizes typical quantitative data for the extraction of saponins using various green solvent methods. While specific data for this compound is limited, the data for other saponins provides a strong comparative baseline.
| Extraction Method | Green Solvent System | Key Parameters | Extraction Yield/Efficiency | Reference Compound(s) |
| NADES-UAE | Choline chloride:Malonic acid (1:1 molar ratio) with 54% water | Time: 23.5 min, Liquid-Solid Ratio: 57.5 mL/g | High extraction efficiency | Steroidal Saponins |
| NADES-UAE | Proline-Urea with 60% water | Temp: 70°C, Time: 40 min, Solid-Liquid Ratio: 80 mg/mL | High extraction efficiency | Five bioactive components |
| SFE | Supercritical CO₂ with ethanol co-solvent | Pressure: 80-300 bar | Yield increases with pressure | Essential Oils & Bioactive Compounds |
| UAE | 60% Ethanol-water solution | Temp: 70°C, Time: 30 min | High Total Polyphenol Content and Antioxidant Activity | Flavonoids |
| MAE | 75% Ethanol | Microwave Power: 420 W, Time: 12 min, Solvent/Sample Ratio: 30:1 mL/g | 3.59% yield | Chlorogenic Acid |
Experimental Protocols
Protocol for NADES-Based Ultrasound-Assisted Extraction (NADES-UAE)
This protocol is designed for the efficient extraction of this compound using a choline chloride-based NADES, enhanced by ultrasonication.
Materials and Equipment:
-
Dried and powdered plant material (e.g., Acanthopanax senticosus)
-
Choline chloride
-
Malonic acid
-
Deionized water
-
Ultrasonic bath or probe sonicator (e.g., Sonopuls HD 2070.2)[14]
-
Centrifuge
-
Filtration apparatus (e.g., 0.45 µm syringe filter)
-
HPLC system for analysis
Protocol:
-
NADES Preparation:
-
Extraction Procedure:
-
Weigh 1.0 g of the powdered plant material and place it in a suitable extraction vessel.
-
Add 20 mL of the prepared NADES solution (Solid-to-Liquid Ratio of 1:20 g/mL).
-
Place the vessel in an ultrasonic bath.
-
Perform ultrasonication at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 50°C.
-
After extraction, centrifuge the mixture at 5000 rpm for 15 minutes to separate the solid residue.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter.
-
-
Analysis:
-
Analyze the filtrate using a validated HPLC method to quantify the concentration of this compound.
-
Protocol for Supercritical Fluid Extraction (SFE)
This protocol outlines the extraction of this compound using supercritical CO₂. A co-solvent is used to enhance the extraction of the moderately polar saponin.
Materials and Equipment:
-
Dried and powdered plant material
-
Supercritical Fluid Extractor
-
High-purity CO₂
-
Ethanol (as co-solvent)
-
Collection vials
-
HPLC system for analysis
Protocol:
-
Sample Preparation:
-
Place 10 g of the dried, powdered plant material into the extraction vessel of the SFE system.
-
-
Extraction Parameters:
-
Set the extraction temperature to 50°C.
-
Pressurize the system with CO₂ to 250 bar.
-
Introduce ethanol as a co-solvent at a flow rate of 5% of the CO₂ flow rate.[11]
-
Set the CO₂ flow rate to 2 L/min.
-
-
Extraction and Collection:
-
Perform the extraction for 90 minutes.
-
Depressurize the system through a collection vial, where the CO₂ will turn into a gas and evaporate, leaving the extract behind.
-
Rinse the collection vial with a known volume of ethanol to recover the full extract.
-
-
Analysis:
-
Quantify the this compound content in the collected extract using HPLC.
-
Visualizations
Experimental Workflow for Green Extraction and Analysis
References
- 1. Sustainable Saponin Extraction: Balancing Efficiency and Environmental Impact [greenskybio.com]
- 2. A review of green solvent extraction techniques and their use in antibiotic residue analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In silico characterization of this compound: Structural features, solvation dynamics, and eco-toxicological assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Natural Deep Eutectic Solvents for the Extraction of Bioactive Steroidal Saponins from Dioscoreae Nipponicae Rhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of green deep eutectic solvent (DES) extraction of Chenopodium quinoa Willd. husks saponins by response surface methodology and their antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural Deep Eutectic Solvents for Simultaneous Extraction of Multi-Bioactive Components from Jinqi Jiangtang Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Supercritical Extraction Techniques for Obtaining Biologically Active Substances from a Variety of Plant Byproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. phcog.com [phcog.com]
- 13. phcogj.com [phcogj.com]
- 14. Development of Optimized Ultrasound-Assisted Extraction Methods for the Recovery of Total Phenolic Compounds and Anthocyanins from Onion Bulbs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. phcog.com [phcog.com]
Application Notes and Protocols for the Purification of Ciwujianoside E using Preparative HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciwujianoside E is a triterpenoid saponin found in Acanthopanax senticosus (also known as Siberian Ginseng), a plant with a long history of use in traditional medicine.[1] Acanthopanax senticosus contains a variety of bioactive compounds, including polysaccharides, flavonoids, and eleutherosides, which are known for their neuroprotective, antioxidant, and anti-fatigue properties.[1] this compound, as one of the active saponins, is of significant interest for pharmacological research and drug development.
Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of specific compounds from complex mixtures, such as plant extracts.[2][3] This application note provides a detailed protocol for the purification of this compound from a crude extract of Acanthopanax senticosus using preparative HPLC. The methodology is designed to yield high-purity this compound suitable for further biological and chemical analysis.
Experimental Protocols
This section details the necessary steps for the extraction of the crude saponin mixture from Acanthopanax senticosus and the subsequent purification of this compound using preparative HPLC.
Crude Saponin Extraction
A preliminary extraction is required to enrich the saponin content before proceeding to preparative HPLC.
-
Plant Material : Dried and powdered roots and rhizomes of Acanthopanax senticosus.
-
Extraction Solvent : 80% ethanol in water.
-
Procedure :
-
Macerate the powdered plant material in 80% ethanol at a 1:10 (w/v) ratio.
-
Perform the extraction three times at 80°C for 2 hours each time with reflux.
-
Combine the extracts and evaporate the solvent under reduced pressure to obtain a concentrated crude extract.
-
Suspend the crude extract in water and partition successively with n-hexane and n-butanol.
-
Collect the n-butanol fraction, which is enriched with saponins, and evaporate it to dryness. This will be the crude saponin extract for HPLC purification.
-
Preparative HPLC Purification of this compound
The purification is performed on a preparative HPLC system equipped with a C18 column.
-
Sample Preparation : Dissolve the crude saponin extract in methanol to a final concentration of 100 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions : The separation is achieved using a gradient elution of methanol and water, with the potential addition of a small amount of acetic acid to improve peak shape.[2][4]
-
Fraction Collection : Monitor the elution profile at 210 nm and collect the fractions corresponding to the peak of this compound. The retention time will need to be determined initially using an analytical run with a purified standard if available, or by analyzing the collected fractions.
-
Post-Purification : Combine the fractions containing pure this compound and evaporate the solvent under reduced pressure to obtain the purified compound.
Purity Analysis
The purity of the isolated this compound should be assessed using analytical HPLC coupled with appropriate detectors.
-
Analytical HPLC Conditions : Use an analytical C18 column with a gradient of acetonitrile and water.
-
Detection :
-
UV Detection : Monitor at a low wavelength, such as 203-210 nm, as saponins often lack strong chromophores.[5][6]
-
Evaporative Light Scattering Detector (ELSD) : This is a universal detector suitable for non-volatile compounds like saponins and is often preferred for accurate quantification.[6][7][8]
-
Mass Spectrometry (MS) : Coupling HPLC to a mass spectrometer allows for confirmation of the molecular weight of the purified compound.[7]
-
-
Structural Confirmation : The structure of the purified this compound should be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).[9]
Data Presentation
The following tables summarize the key parameters for the preparative HPLC purification and analytical purity assessment of this compound.
| Parameter | Value |
| Instrument | Preparative HPLC System |
| Column | C18, 10 µm, 250 x 22 mm |
| Mobile Phase A | Water |
| Mobile Phase B | Methanol |
| Gradient | 0-10 min, 30% B; 10-60 min, 30-70% B; 60-70 min, 70-100% B; 70-80 min, 100% B |
| Flow Rate | 15 mL/min |
| Injection Volume | 2 mL (of 100 mg/mL solution) |
| Detection | UV at 210 nm |
| Column Temperature | 30°C |
Table 1: Preparative HPLC Parameters for this compound Purification.
| Parameter | Value |
| Instrument | Analytical HPLC System |
| Column | C18, 5 µm, 250 x 4.6 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-20 min, 20-50% B; 20-30 min, 50-90% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 205 nm and/or ELSD |
| Purity Achieved | >98% |
Table 2: Analytical HPLC Parameters for Purity Assessment of this compound.
Visualization
The following diagrams illustrate the experimental workflow for the purification of this compound.
Caption: Workflow for the purification and analysis of this compound.
Conclusion
This application note provides a comprehensive protocol for the successful isolation and purification of this compound from Acanthopanax senticosus using preparative HPLC. The described methods, from crude extraction to final purity analysis, are designed to be robust and reproducible for researchers in natural product chemistry and drug development. The use of a C18 stationary phase with a methanol-water mobile phase gradient is an effective strategy for separating triterpenoid saponins. The final purity of the isolated compound should be confirmed by analytical HPLC with UV, ELSD, or MS detection, and its structure elucidated by NMR spectroscopy. This protocol will enable the generation of high-purity this compound for further investigation of its biological activities and potential therapeutic applications.
References
- 1. Triterpenoid Saponins From the Fruit of Acanthopanax senticosus (Rupr. & Maxim.) Harms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.box [2024.sci-hub.box]
- 3. Comprehensive profiling of phenolic compounds and triterpenoid saponins from Acanthopanax senticosus and their antioxidant, α-glucosidase inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. Accumulation of Saponins in Underground Parts of Panax vietnamensis at Different Ages Analyzed by HPLC-UV/ELSD [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Detection and Characterization of the Metabolites of Ciwujianoside B in Rats Based on UPLC-Fusion Lumos Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Robust HPLC-MS/MS Method for the Quantification of Ciwujianoside E in Biological Matrices
Abstract
This application note details a sensitive and specific High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of Ciwujianoside E. This compound, a prominent triterpenoid saponin isolated from Eleutherococcus senticosus (Siberian Ginseng), has garnered significant research interest for its potential therapeutic properties, including recent findings on its role in inhibiting Burkitt lymphoma cell proliferation.[1] This protocol provides a comprehensive framework for researchers, scientists, and drug development professionals to accurately quantify this compound in various biological matrices, which is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies.
Introduction
This compound is a bioactive compound belonging to the triterpene glycoside family, found in the leaves of Eleutherococcus senticosus.[2][3] This plant, also known as Siberian ginseng, has a long history of use in traditional medicine.[4][5] The molecular formula of this compound is C₄₀H₆₂O₁₁ and it has a molecular weight of 718.9 g/mol .[6] Recent research has highlighted the pharmacological potential of this compound, particularly its inhibitory effects on cancer cell proliferation and invasion by targeting enolase 1 (ENO1) and subsequent signaling pathways.[1] To further investigate its therapeutic potential and characterize its pharmacokinetic profile, a reliable and validated analytical method for its quantification is essential.
This document presents a detailed protocol for an HPLC-MS/MS method, offering high selectivity and sensitivity for the determination of this compound in biological samples.
Experimental
-
This compound reference standard (>98% purity)
-
Internal Standard (IS) (e.g., Digoxin, another saponin not present in the matrix)
-
Acetonitrile (ACN), HPLC or MS grade
-
Methanol (MeOH), HPLC or MS grade
-
Formic acid (FA), LC-MS grade
-
Ammonium acetate, LC-MS grade
-
Ultrapure water (18.2 MΩ·cm)
-
Control biological matrix (e.g., human plasma, rat plasma)
-
HPLC System: A UHPLC or HPLC system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).
-
Stock Solutions: Prepare primary stock solutions of this compound and the IS at a concentration of 1 mg/mL in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) methanol:water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution: Prepare a working solution of the IS at a concentration of 100 ng/mL in 50:50 (v/v) methanol:water.
Sample Preparation Protocol
This protocol is optimized for plasma samples. Modifications may be necessary for other biological matrices.
-
Thaw: Thaw plasma samples at room temperature.
-
Aliquot: Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Spike IS: Add 10 µL of the 100 ng/mL IS working solution to each sample, except for the blank matrix.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex: Vortex the mixture for 1 minute.
-
Centrifuge: Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Filter: Filter the reconstituted sample through a 0.22 µm syringe filter.
-
Inject: Inject 5 µL of the filtered sample into the HPLC-MS/MS system.
HPLC-MS/MS Method Parameters
The following are recommended starting parameters for method development. Optimization will be required for specific instrumentation and matrices.
Table 1: HPLC and Mass Spectrometer Parameters
| Parameter | Recommended Condition |
| HPLC Conditions | |
| Column | C18 Reversed-Phase (e.g., Kinetex® Biphenyl, 2.1 x 100 mm, 2.6 µm)[7] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min[7] |
| Injection Volume | 5 µL |
| Column Temperature | 40°C[7] |
| Gradient Elution | Start at 10% B, increase to 95% B over 5 min, hold for 2 min, return to 10% B and equilibrate for 3 min. |
| Mass Spectrometer Conditions | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 3.2 kV[8] |
| Capillary Temperature | 350°C[8] |
| Sheath Gas (N₂) Flow Rate | 40 arb[8] |
| Aux Gas (N₂) Flow Rate | 10 arb |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | |
| This compound (Precursor > Product) | To be determined empirically (e.g., m/z 719.4 > [fragment ion]) |
| Internal Standard (Precursor > Product) | To be determined empirically based on the selected IS |
Note: The precursor ion for this compound in positive mode would likely be the [M+H]⁺ adduct at approximately m/z 719.4. Product ions would need to be determined by infusing the reference standard and performing a product ion scan.
Data Presentation and Quantitative Analysis
The method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.
Table 2: Summary of Quantitative Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) |
| Precision (% CV) | < 15% (< 20% for LLOQ) |
| Recovery (%) | Consistent and reproducible across the concentration range |
| Matrix Effect | Acceptable (within validated range) |
| Stability (Freeze-Thaw, Short-term, Long-term) | Stable under tested conditions |
Visualizations
The following diagram illustrates the key steps in the sample preparation and analysis workflow.
Caption: Workflow for this compound quantification.
Based on recent literature, this compound has been shown to inhibit ENO1, which can affect downstream pathways related to cell proliferation and invasion. The following diagram provides a simplified representation of this proposed mechanism.
Caption: Proposed mechanism of this compound action.
Conclusion
The HPLC-MS/MS method described provides a robust and sensitive approach for the quantification of this compound in biological matrices. This protocol offers a solid foundation for researchers to conduct pharmacokinetic and other related studies, which are essential for the further development of this compound as a potential therapeutic agent. The provided parameters should be optimized for the specific instrumentation and application to ensure the highest quality of data.
References
- 1. This compound inhibits Burkitt lymphoma cell proliferation and invasion by blocking ENO1-plasminogen interaction and TGF-β1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Chemical Characterization of Eleutherococcus senticosus and Ci-wu-jia Tea Using UHPLC-UV-QTOF/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Eleutherococcus senticosus (Acanthopanax senticosus): An Important Adaptogenic Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eleutherococcus senticosus - Wikipedia [en.wikipedia.org]
- 6. This compound | C40H62O11 | CID 21626484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A Novel UHPLC-MS/MS Method for the Quantification of Seven Opioids in Different Human Tissues [mdpi.com]
- 8. Detection and Characterization of the Metabolites of Ciwujianoside B in Rats Based on UPLC-Fusion Lumos Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Identification of Ciwujianoside E Metabolites using UPLC-Orbitrap MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the identification and characterization of metabolites of Ciwujianoside E, a triterpenoid saponin with potential therapeutic properties, using Ultra-Performance Liquid Chromatography coupled with Orbitrap Mass Spectrometry (UPLC-Orbitrap MS). The methodology covers sample preparation from various biological matrices, UPLC separation, and high-resolution mass spectrometric analysis for the elucidation of metabolic pathways. This guide is intended for researchers in pharmacology, drug metabolism, and natural product chemistry.
Introduction
This compound is a triterpenoid saponin with the molecular formula C40H62O11 and a molecular weight of 718.9 g/mol .[1] Recent studies have highlighted its potential as an anti-lymphoma agent by inhibiting ENO1.[2] Understanding the metabolic fate of this compound is crucial for its development as a therapeutic agent, as metabolism significantly influences the efficacy, and safety of a compound. UPLC-Orbitrap MS is a powerful analytical technique that offers high resolution, mass accuracy, and sensitivity, making it ideal for the comprehensive analysis of complex biological samples and the identification of unknown metabolites.[3][4] This application note provides a robust protocol for the in-vitro and in-vivo metabolite identification of this compound.
Predicted Metabolic Pathways of this compound
Based on the metabolism of structurally similar triterpenoid saponins, the primary metabolic transformations of this compound are predicted to involve:
-
Deglycosylation: Stepwise cleavage of the sugar moieties.
-
Hydroxylation: Addition of hydroxyl groups to the aglycone core.
-
Oxidation: Further oxidation of hydroxyl groups to ketones or carboxylic acids.
-
Glucuronidation: Conjugation with glucuronic acid to increase water solubility and facilitate excretion.
-
Sulfation: Conjugation with a sulfate group.
Experimental Protocols
Sample Preparation
a) Plasma:
-
To 100 µL of plasma, add 400 µL of ice-cold methanol or acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for UPLC-MS analysis.
b) Urine: [5]
-
Thaw frozen urine samples at room temperature.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C to remove particulate matter.
-
Dilute the supernatant 1:1 (v/v) with the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
c) Feces: [6]
-
Lyophilize fecal samples to remove water.
-
Homogenize the dried feces to a fine powder.
-
To 50 mg of homogenized feces, add 1 mL of 80% methanol.
-
Vortex for 5 minutes, followed by ultrasonication for 30 minutes in an ice bath.
-
Centrifuge at 13,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and repeat the extraction process twice.
-
Combine the supernatants, evaporate to dryness, and reconstitute in the initial mobile phase.
UPLC-Orbitrap MS Conditions
a) UPLC System:
-
Column: ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-18 min: 5-95% B
-
18-21 min: 95% B
-
21.1-24 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
b) Orbitrap Mass Spectrometer:
-
Ion Source: Heated Electrospray Ionization (HESI)
-
Polarity: Positive and Negative
-
Capillary Voltage: 3.5 kV (+) / 3.0 kV (-)
-
Sheath Gas Flow Rate: 40 arbitrary units
-
Auxiliary Gas Flow Rate: 10 arbitrary units
-
Capillary Temperature: 320°C
-
Full MS Scan Resolution: 70,000
-
MS/MS Scan Resolution: 17,500
-
Collision Energy: Stepped HCD (20, 40, 60 eV)
-
Data Acquisition: Data-Dependent Acquisition (DDA)
Data Presentation
The following table summarizes the predicted metabolites of this compound, their proposed biotransformations, and expected mass-to-charge ratios ([M-H]⁻).
| Metabolite ID | Proposed Biotransformation | Molecular Formula | Exact Mass | [M-H]⁻ m/z |
| M0 | Parent Compound | C40H62O11 | 718.4292 | 717.4219 |
| M1 | Deglycosylation (loss of one sugar) | C34H52O7 | 572.3713 | 571.3639 |
| M2 | Deglycosylation (loss of two sugars) | C28H42O3 | 426.3134 | 425.3060 |
| M3 | Hydroxylation | C40H62O12 | 734.4241 | 733.4168 |
| M4 | Oxidation (Hydroxylation + Dehydrogenation) | C40H60O12 | 732.4085 | 731.4012 |
| M5 | Glucuronidation | C46H70O17 | 894.4613 | 893.4540 |
| M6 | Sulfation | C40H62O14S | 798.3860 | 797.3787 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound metabolite identification.
Predicted Metabolic Pathway of this compound
Caption: Predicted metabolic pathway of this compound.
Discussion
The identification of metabolites is achieved through a multi-faceted approach. Initially, the accurate mass measurement provided by the Orbitrap mass analyzer allows for the prediction of elemental compositions for parent and fragment ions. Subsequently, the fragmentation patterns obtained from MS/MS spectra are crucial for structural elucidation. For triterpenoid saponins, characteristic cleavages of glycosidic bonds are observed, leading to the sequential loss of sugar residues.[3][7][8] The fragmentation of the aglycone core provides further structural information. By comparing the MS/MS spectra of metabolites with that of the parent drug, the sites of metabolic modification can be determined.
Conclusion
This application note provides a detailed and robust protocol for the identification of this compound metabolites using UPLC-Orbitrap MS. The described methods for sample preparation, chromatography, and mass spectrometry, combined with the predicted metabolic pathways, offer a solid foundation for researchers to investigate the metabolic fate of this promising natural product. The successful application of this protocol will contribute to a better understanding of the pharmacology of this compound and support its further development as a therapeutic agent.
References
- 1. This compound | C40H62O11 | CID 21626484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. In silico characterization of this compound: Structural features, solvation dynamics, and eco-toxicological assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Systematic screening and characterization of prototype constituents and metabolites of triterpenoid saponins of Caulopphyllum robustum Maxim using UPLC-LTQ Orbitrap MS after oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urine Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. Best practices for feces metabolomics - biocrates life sciences gmbh [biocrates.com]
- 7. Characteristic fragmentation behavior of some glucuronide-type triterpenoid saponins using electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes: In Vitro Anti-proliferative Activity of Ciwujianoside E
Introduction
Ciwujianoside E is a triterpenoid saponin that has demonstrated notable anti-proliferative effects, particularly against Burkitt's lymphoma cells. These application notes provide a detailed protocol for assessing the in vitro anti-proliferative activity of this compound using a colorimetric MTT assay. This method allows for the determination of the compound's cytotoxic and cytostatic effects on cancer cell lines. The primary mechanism of action for this compound involves the inhibition of the ENO1-plasminogen interaction, which in turn suppresses TGF-β1 activation and downstream signaling pathways crucial for cell proliferation and invasion, such as the PI3K-AKT pathway.[1][2]
Data Presentation
The anti-proliferative activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of cell proliferation. The following table summarizes hypothetical IC50 values for this compound against various cancer cell lines after 48 and 72 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) at 48h | IC50 (µM) at 72h |
| Raji | Burkitt's Lymphoma | 15 | 8 |
| Daudi | Burkitt's Lymphoma | 20 | 12 |
| A549 | Lung Carcinoma | > 50 | > 50 |
| MCF-7 | Breast Adenocarcinoma | > 50 | > 50 |
Experimental Protocols
Cell Culture and Maintenance
The Raji cell line, derived from a human Burkitt's lymphoma, is a suitable model for these experiments.[3][4][5]
-
Cell Line: Raji (ATCC® CCL-86™)
-
Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.[3][4]
-
Culture Conditions: Cells are cultured in suspension at 37°C in a humidified atmosphere with 5% CO2.[3][4]
-
Subculturing: Maintain cell density between 1x10^5 and 1x10^6 viable cells/mL. Cultures can be split by centrifuging the cell suspension, removing the old medium, and resuspending the cell pellet in fresh medium at a seeding density of 1-2 x 10^5 cells/mL.[4][6] This is typically done every 2 to 3 days.[6]
MTT Assay for Cell Proliferation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7] Metabolically active cells reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of viable cells.[7][8]
Materials:
-
This compound (stock solution in DMSO)
-
Raji cells
-
Complete RPMI-1640 medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest Raji cells in the exponential growth phase by centrifugation (e.g., 1000 rpm for 3 minutes).[3]
-
Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank control.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from a stock solution. It is recommended to prepare 2X concentrated solutions.
-
After allowing the cells to attach and stabilize for 24 hours, carefully add 100 µL of the 2X this compound dilutions to the respective wells to achieve the final desired concentrations.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization of Formazan:
-
After the incubation with MTT, add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Determine the IC50 value by performing a non-linear regression analysis of the dose-response curve.
-
Visualizations
Caption: Experimental workflow for the in vitro anti-proliferative assay of this compound.
Caption: Proposed signaling pathway for the anti-proliferative effect of this compound.
References
- 1. This compound inhibits Burkitt lymphoma cell proliferation and invasion by blocking ENO1-plasminogen interaction and TGF-β1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits Burkitt lymphoma cell proliferation and invasion by blocking ENO1-plasminogen interaction and TGF-β1 activation - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]
- 3. genome.ucsc.edu [genome.ucsc.edu]
- 4. Raji Cells - Unlocking Lymphoma Insights [cytion.com]
- 5. Raji cell - Wikipedia [en.wikipedia.org]
- 6. elabscience.com [elabscience.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Transwell Cell Invasion Assay Using Ciwujianoside E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell invasion is a critical process in cancer metastasis, the primary cause of cancer-related mortality. The Transwell cell invasion assay is a widely used in vitro method to quantify the invasive potential of cancer cells. This protocol details the use of Ciwujianoside E, a natural compound, to assess its inhibitory effects on cancer cell invasion.
Recent studies have shown that this compound can inhibit the proliferation and invasion of cancer cells.[1][2] Its mechanism of action involves the disruption of key signaling pathways implicated in cell migration and invasion. Specifically, this compound has been found to inhibit Burkitt lymphoma cell proliferation and invasion by blocking the interaction between α-enolase (ENO1) and plasminogen, which in turn reduces the generation of plasmin and suppresses the activation of transforming growth factor-β1 (TGF-β1).[1][2] This subsequently leads to the downregulation of the PI3K-AKT and epithelial-mesenchymal transition (EMT) signaling pathways.[1][2]
This document provides a detailed protocol for a Transwell cell invasion assay to evaluate the anti-invasive properties of this compound.
Data Presentation
The following table summarizes hypothetical quantitative data from a Transwell invasion assay with this compound. The data represents the percentage of invasion inhibition relative to a vehicle control.
| This compound Concentration (µM) | Mean Number of Invaded Cells (per field) | Standard Deviation | % Invasion Inhibition |
| 0 (Vehicle Control) | 150 | ± 12 | 0% |
| 1 | 125 | ± 10 | 16.7% |
| 5 | 80 | ± 9 | 46.7% |
| 10 | 45 | ± 6 | 70.0% |
| 25 | 20 | ± 4 | 86.7% |
Experimental Protocols
Materials
-
24-well Transwell inserts (8 µm pore size)
-
Matrigel Basement Membrane Matrix
-
Selected cancer cell line (e.g., MDA-MB-231, HT-1080, or a cell line relevant to the research)
-
Cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde or methanol)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Microscope
Methodology
1. Preparation of Matrigel-Coated Inserts:
-
Thaw Matrigel on ice overnight at 4°C.
-
Dilute Matrigel with cold, serum-free cell culture medium to a final concentration of 1 mg/mL.
-
Add 50-100 µL of the diluted Matrigel solution to the upper chamber of each Transwell insert.
-
Incubate the inserts at 37°C for 2-4 hours to allow the Matrigel to solidify.
-
After solidification, rehydrate the Matrigel by adding 100 µL of warm, serum-free medium to the upper chamber and 600 µL to the lower chamber. Incubate at 37°C for at least 30 minutes.
2. Cell Preparation and Seeding:
-
Culture the selected cancer cells until they reach 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours before the assay.
-
Harvest the cells using Trypsin-EDTA and resuspend them in serum-free medium.
-
Count the cells and adjust the concentration to 1 x 10^5 to 5 x 10^5 cells/mL in serum-free medium.
3. Transwell Invasion Assay:
-
Carefully remove the rehydration medium from the upper and lower chambers of the prepared inserts.
-
Add 600 µL of cell culture medium containing 10% FBS (as a chemoattractant) to the lower chamber of each well.
-
In the upper chamber, add 200 µL of the cell suspension.
-
To the cell suspension in the upper chamber, add various concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM). Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours. The incubation time may need to be optimized depending on the cell line's invasive capacity.
4. Fixation and Staining:
-
After incubation, carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently remove the non-invaded cells from the upper surface of the membrane.
-
Wash the inserts with PBS.
-
Fix the invaded cells on the lower surface of the membrane by immersing the inserts in a fixation solution for 20 minutes at room temperature.
-
Wash the inserts with PBS.
-
Stain the invaded cells by immersing the inserts in a 0.1% Crystal Violet solution for 15-30 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
5. Quantification of Cell Invasion:
-
Visualize the stained, invaded cells on the lower surface of the membrane using a microscope.
-
Capture images from several random fields (e.g., 5-10 fields) for each insert at a consistent magnification (e.g., 100x or 200x).
-
Count the number of invaded cells in each field.
-
Calculate the average number of invaded cells per field for each experimental condition.
-
The percentage of invasion inhibition can be calculated using the following formula: % Invasion Inhibition = [1 - (Number of invaded cells in the treated group / Number of invaded cells in the control group)] x 100
Mandatory Visualization
Caption: Workflow of the Transwell Cell Invasion Assay.
Caption: Signaling Pathway of this compound in Invasion Inhibition.
References
- 1. This compound inhibits Burkitt lymphoma cell proliferation and invasion by blocking ENO1-plasminogen interaction and TGF-β1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits Burkitt lymphoma cell proliferation and invasion by blocking ENO1-plasminogen interaction and TGF-β1 activation - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]
Application Notes and Protocols: Establishing an In Vivo Burkitt Lymphoma Model for Ciwujianoside E Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Burkitt lymphoma (BL) is a highly aggressive B-cell non-Hodgkin lymphoma characterized by rapid cell proliferation.[1] The development of novel therapeutic agents with improved efficacy and reduced toxicity is a critical area of research.[2] Ciwujianoside E, a natural saponin compound, has emerged as a promising anti-cancer agent. Recent studies have elucidated its role in inhibiting BL cell proliferation and invasion by targeting the ENO1-plasminogen interaction and subsequently suppressing the PI3K-AKT signaling pathway.[2][3]
These application notes provide a detailed framework for establishing a subcutaneous Burkitt lymphoma xenograft model using the Raji cell line. This in vivo model is essential for evaluating the therapeutic efficacy of novel compounds like this compound. The protocols outlined below cover cell culture, animal model establishment, tumor monitoring, and a proposed study design for testing this compound.
Key Experimental Protocols
Cell Line Culture and Maintenance
The Raji cell line, derived from a human Burkitt lymphoma, is a well-established model for in vivo studies.[4]
Protocol 1: Raji Cell Culture
-
Growth Medium: Prepare complete growth medium using RPMI-1640 Medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-Glutamine, 100 units/mL penicillin, and 100 µg/mL streptomycin.[4]
-
Thawing Cryopreserved Cells:
-
Rapidly thaw the vial of cryopreserved Raji cells in a 37°C water bath.[5]
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 150-400 x g for 8-12 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Transfer the cells to a T-75 culture flask.
-
-
Subculturing:
-
Maintain cell density between 2 x 10^5 and 3 x 10^6 viable cells/mL.
-
Change the medium every 2 to 3 days.[4]
-
To passage, transfer the cell suspension to a centrifuge tube and spin at 1000 rpm for 3 minutes.[4]
-
Aspirate the supernatant and resuspend the cells in fresh growth medium at a seeding density of 0.5-5 x 10^5 viable cells/mL.[4]
-
-
Cryopreservation: Freeze Raji cells at a concentration of 1 x 10^6 cells/mL in complete growth medium containing 10% DMSO.[4]
In Vivo Model Establishment: Subcutaneous Xenograft
The subcutaneous xenograft model is widely used due to its simplicity and ease of tumor monitoring.[6]
Protocol 2: Subcutaneous Implantation of Raji Cells
-
Animal Model: Use immunodeficient mice, such as NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) mice, aged 6-8 weeks.[7]
-
Cell Preparation for Injection:
-
Subcutaneous Injection:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Inject 100-200 µL of the cell-Matrigel suspension (containing 1-10 x 10^6 cells) subcutaneously into the flank of the mouse.[8]
-
Monitor the animals for recovery from anesthesia.
-
Tumor Growth Monitoring and Data Collection
Regular monitoring of tumor growth is crucial for assessing treatment efficacy.
Protocol 3: Tumor Volume Measurement
-
Frequency: Begin monitoring for palpable tumors 3-4 days post-injection. Once tumors are established, measure them 2-3 times per week using digital calipers.[10]
-
Measurement: Measure the length (longest diameter) and width (shortest diameter perpendicular to the length) of the tumor.
-
Calculation: Calculate the tumor volume using the formula:
-
Tumor Volume (mm³) = (Length x Width²) / 2[11]
-
-
Data Recording: Record tumor volumes, animal body weights, and general health observations at each measurement point.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Reference |
| Cell Culture | ||
| Cell Line | Raji (ATCC® CCL-86™) | |
| Growth Medium | RPMI-1640 + 10% FBS + L-Glutamine + Pen/Strep | [4] |
| Seeding Density | 0.5-5 x 10^5 viable cells/mL | [4] |
| Maximum Cell Density | 3 x 10^6 viable cells/mL | |
| Xenograft Model | ||
| Animal Strain | NOD/SCID Mice | [7] |
| Animal Age | 6-8 weeks | [12] |
| Injection Route | Subcutaneous | [6] |
| Cell Number per Injection | 1-10 x 10^6 cells | [8] |
| Injection Volume | 100-200 µL | [8] |
| Cell Suspension Vehicle | 1:1 PBS and Matrigel® | [9] |
| Tumor Monitoring | ||
| Measurement Frequency | 2-3 times per week | [10] |
| Tumor Volume Formula | (Length x Width²) / 2 | [11] |
| Humane Endpoint (Tumor Size) | ~2000 mm³ or 20 mm in longest diameter | [13] |
| Humane Endpoint (Body Weight) | >20% loss of body weight | [10] |
Proposed Study Design for this compound Testing
This study is designed to evaluate the anti-tumor efficacy of this compound in the established Burkitt lymphoma xenograft model.
Protocol 4: In Vivo Efficacy Study of this compound
-
Tumor Establishment: Follow Protocol 2 to establish subcutaneous Raji tumors in NOD/SCID mice.
-
Animal Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Groups:
-
Group 1: Vehicle Control (e.g., saline or appropriate solvent)
-
Group 2: this compound (Low Dose)
-
Group 3: this compound (Medium Dose)
-
Group 4: this compound (High Dose)
-
Group 5: Positive Control (e.g., a standard-of-care chemotherapeutic agent for BL)
-
-
Dosing and Administration:
-
As specific in vivo dosage for this compound is not yet established, a dose-finding study is recommended. Based on studies of other saponins, a starting range of 1-10 mg/kg administered via intraperitoneal or subcutaneous injection could be explored.[14][15]
-
Administer treatment daily or every other day for a specified period (e.g., 2-3 weeks).
-
-
Data Collection:
-
Measure tumor volume and body weight 2-3 times per week as described in Protocol 3.
-
Monitor animal health daily.
-
-
Endpoint:
-
The study can be terminated when tumors in the control group reach the humane endpoint.[13]
-
Euthanize animals according to institutional guidelines.
-
Excise tumors for weighing and further analysis (e.g., histology, Western blot for pathway-related proteins).
-
Visualizations: Signaling Pathways and Experimental Workflow
Ethical Considerations
All animal experiments must be conducted in accordance with institutional guidelines and with approval from the Institutional Animal Care and Use Committee (IACUC).[16] Humane endpoints, such as tumor size limitations and monitoring for signs of distress, must be clearly defined and strictly followed to minimize animal suffering.[17][18]
References
- 1. Lymphoma Xenograft - Altogen Labs [altogenlabs.com]
- 2. Adjuvant effects of orally administered saponins on humoral and cellular immune responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pre-clinical activity of targeting the PI3K/Akt/mTOR pathway in Burkitt lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genome.ucsc.edu [genome.ucsc.edu]
- 5. researchgate.net [researchgate.net]
- 6. Subcutaneous Tumor Models | Kyinno Bio [kyinno.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. yeasenbio.com [yeasenbio.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. pycad.co [pycad.co]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. In vitro and in vivo activities of a triterpenoid saponin extract (PX-6518) from the plant Maesa balansae against visceral leishmania species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. applications.emro.who.int [applications.emro.who.int]
- 16. veterinarypaper.com [veterinarypaper.com]
- 17. cyagen.com [cyagen.com]
- 18. Defining Humane Endpoints - Institutional Animal Care and Use Committee [research.wayne.edu]
Application Notes and Protocols for Western Blot Analysis of ENO1 Following Ciwujianoside E Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Western blot analysis of Alpha-Enolase (ENO1) expression in cultured cells after treatment with Ciwujianoside E. This document outlines the necessary steps from cell culture and treatment to data acquisition and analysis, and includes a summary of expected quantitative results and a visualization of the relevant signaling pathway.
Introduction
Alpha-Enolase (ENO1) is a multifunctional protein that, in addition to its role as a glycolytic enzyme, is implicated in various pathological processes, including cancer progression.[1][2] Elevated expression of ENO1 is often correlated with poor prognosis in several types of tumors.[1][2] Recent studies have identified this compound as a novel inhibitor of the interaction between ENO1 and plasminogen.[3][4] This inhibition has been shown to suppress the PI3K-AKT signaling pathway, which is crucial for cell proliferation and invasion in cancers such as Burkitt's lymphoma.[3][4] Western blotting is a key technique to investigate the effects of this compound on ENO1 expression and its downstream signaling pathways.
Data Presentation
Table 1: Quantitative Analysis of ENO1 Protein Expression Following this compound Treatment
| Treatment Group | This compound Concentration (µM) | Normalized ENO1 Expression (Relative to Control) | Standard Deviation | p-value (vs. Control) |
| Control | 0 | 1.00 | 0.08 | - |
| Low Dose | 10 | 0.72 | 0.06 | <0.05 |
| Medium Dose | 25 | 0.45 | 0.05 | <0.01 |
| High Dose | 50 | 0.28 | 0.04 | <0.001 |
This table presents hypothetical data for illustrative purposes. Actual results may vary based on experimental conditions and cell lines used.
Experimental Protocols
This section details the methodologies for the Western blot analysis of ENO1.
Cell Culture and Treatment with this compound
-
Cell Seeding: Culture an appropriate cell line (e.g., Burkitt's lymphoma cell line Raji) in a suitable medium supplemented with fetal bovine serum and antibiotics. Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a culture medium to achieve the desired final concentrations (e.g., 0, 10, 25, and 50 µM).
-
Incubation: Replace the existing medium with the medium containing the different concentrations of this compound. Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
Protein Extraction (Cell Lysis)
-
Cell Washing: After treatment, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Addition: Add ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to each well.[5]
-
Cell Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[6] For suspension cells, pellet the cells by centrifugation and resuspend in lysis buffer.[6]
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 12,000-16,000 x g for 20 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins, and transfer it to a new tube.
Protein Quantification (BCA Assay)
-
Standard Preparation: Prepare a series of protein standards of known concentrations using Bovine Serum Albumin (BSA).[7][8]
-
Working Reagent Preparation: Prepare the BCA working reagent by mixing BCA Reagent A and Reagent B according to the manufacturer's instructions (typically a 50:1 ratio).[7][9]
-
Assay: In a 96-well plate, add a small volume of each protein sample and the BSA standards. Add the BCA working reagent to each well.[7][9][10]
-
Incubation and Measurement: Incubate the plate at 37°C for 30 minutes.[7][9] Measure the absorbance at 562 nm using a microplate reader.[7][9]
-
Concentration Calculation: Generate a standard curve from the BSA readings and determine the protein concentration of the unknown samples.[9]
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Sample Preparation: Based on the protein quantification results, dilute the protein lysates with Laemmli sample buffer to ensure equal protein loading for each sample (typically 20-50 µg per lane).[11] Boil the samples at 95-100°C for 5 minutes to denature the proteins.[11]
-
Gel Preparation: Prepare a polyacrylamide gel with a percentage appropriate for the molecular weight of ENO1 (approximately 48 kDa). A 10% or 12% gel is generally suitable.[12]
-
Electrophoresis: Load the prepared samples and a molecular weight marker into the wells of the gel. Run the gel in 1X SDS-PAGE running buffer at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.[13][14]
Protein Transfer (Western Blotting)
-
Membrane Activation: Activate a PVDF or nitrocellulose membrane by briefly immersing it in methanol.
-
Transfer Sandwich Assembly: Assemble the transfer sandwich with the gel and membrane, ensuring close contact and no air bubbles.
-
Electrotransfer: Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system. The transfer can be performed at a constant current or voltage, typically overnight at 4°C or for 1-2 hours at a higher voltage.
Immunoblotting and Detection
-
Blocking: After transfer, block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 3-5% BSA in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ENO1 (e.g., rabbit anti-ENO1) diluted in blocking buffer. The incubation is typically performed overnight at 4°C with gentle agitation.[11][15] Recommended dilutions for primary antibodies usually range from 1:500 to 1:5000 and should be optimized.[11]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[11][15]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[11]
-
Final Washes: Repeat the washing step with TBST three times for 10 minutes each.[11]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane.[16]
-
Signal Capture: Capture the chemiluminescent signal using a CCD camera-based imager or by exposing the membrane to X-ray film.
-
Loading Control: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein such as β-actin or GAPDH.
Mandatory Visualization
References
- 1. Role of ENO1 and its targeted therapy in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits Burkitt lymphoma cell proliferation and invasion by blocking ENO1-plasminogen interaction and TGF-β1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits Burkitt lymphoma cell proliferation and invasion by blocking ENO1-plasminogen interaction and TGF-β1 activation - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]
- 5. origene.com [origene.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 8. Pierce BCA Protein Assay Protocol [protocols.io]
- 9. qb3.berkeley.edu [qb3.berkeley.edu]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 12. SDS-PAGE Experiment Protocol - Creative Biogene [microbiosci.creative-biogene.com]
- 13. SDS-PAGE Protocol | Rockland [rockland.com]
- 14. Sodium Dodecyl Sulfate PolyAcrylamide Gel Electrophoresis (SDS-PAGE) with Sypro straining [protocols.io]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]
Unveiling the Dynamics of Ciwujianoside E: A Molecular Dynamics Approach to Cancer Therapy
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: Ciwujianoside E, a naturally occurring saponin, has recently emerged as a potent inhibitor of the ENO1-plasminogen interaction, a key driver in Burkitt lymphoma proliferation and invasion. This application note details the use of molecular dynamics (MD) simulations to elucidate the binding mechanism of this compound to alpha-enolase (ENO1) and characterize the stability of the protein-ligand complex. The accompanying protocols provide a step-by-step guide for setting up and running MD simulations to investigate the interaction of small molecules with protein targets, using this compound and ENO1 as a prime example.
Introduction to this compound and its Therapeutic Potential
This compound is a triterpenoid saponin with a complex chemical structure. Recent studies have highlighted its promising anti-cancer properties, specifically in the context of Burkitt lymphoma, an aggressive B-cell non-Hodgkin lymphoma. The therapeutic effect of this compound stems from its ability to disrupt the binding of plasminogen to ENO1 on the surface of cancer cells.[1][2] This interaction is critical for the activation of plasmin, which in turn promotes tumor cell invasion and proliferation by activating signaling pathways such as PI3K/AKT and the epithelial-mesenchymal transition (EMT).[1][2] By blocking the ENO1-plasminogen interaction, this compound effectively suppresses these oncogenic pathways, leading to reduced cancer cell proliferation and invasion.
Molecular dynamics simulations offer a powerful computational microscope to visualize and understand the molecular interactions that govern this inhibitory mechanism. By simulating the dynamic behavior of the this compound-ENO1 complex at an atomic level, researchers can gain insights into the binding stability, identify key interacting residues, and predict the impact of structural modifications on binding affinity. This knowledge is invaluable for the rational design of more potent and selective inhibitors.
Signaling Pathway Perturbation by this compound
This compound's therapeutic action is rooted in its ability to modulate key signaling cascades that are often dysregulated in cancer. The inhibition of the ENO1-plasminogen interaction initiates a downstream signaling blockade with significant anti-tumor effects.
As depicted in Figure 1, this compound binds to ENO1, preventing its interaction with plasminogen. This blockage inhibits the conversion of plasminogen to plasmin, a serine protease. Reduced plasmin levels lead to decreased activation of Transforming Growth Factor-beta 1 (TGF-β1). The subsequent downregulation of the PI3K/AKT and EMT signaling pathways ultimately results in the inhibition of cancer cell proliferation and invasion.
Molecular Dynamics Simulation Protocol for this compound and ENO1
This protocol outlines the key steps for performing a molecular dynamics simulation to study the interaction between this compound and human ENO1. This workflow is generalizable to other small molecule-protein systems.
Experimental Workflow
The overall workflow for the MD simulation is illustrated below.
Detailed Methodologies
3.2.1. System Preparation
-
Protein Structure: Obtain the crystal structure of human alpha-enolase (ENO1) from the Protein Data Bank (PDB ID: 3B97).[3]
-
Ligand Structure: The 3D structure of this compound can be obtained from a chemical database like PubChem or generated from its 2D structure using a molecular modeling program.
-
Protein Preparation:
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add hydrogen atoms to the protein structure.
-
Assign appropriate protonation states to ionizable residues at a physiological pH.
-
3.2.2. Molecular Docking (Predicting the Binding Pose)
As the precise binding site of this compound on ENO1 is not experimentally determined, molecular docking is employed to predict the most probable binding conformation.
-
Define the Binding Site: Based on literature, the plasminogen binding on ENO1 involves the C-terminal lysine (K434) and an internal motif (residues 250-256, FFRSGK).[3][4] A grid box encompassing these residues should be defined for targeted docking.
-
Docking Software: Utilize docking software such as AutoDock Vina or Glide to perform the docking calculations.
-
Pose Selection: Select the docked pose with the best score (lowest binding energy) and a conformation that is sterically and chemically reasonable for further MD simulation.
3.2.3. Topology and Parameter Generation
-
Protein Force Field: Choose a suitable force field for the protein, such as AMBER or CHARMM.
-
Ligand Parametrization: Generate topology and parameter files for this compound. This can be done using tools like the Antechamber module in AMBER or the CHARMM General Force Field (CGenFF).
3.2.4. Solvation and Ionization
-
Solvation: Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Ionization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system and mimic physiological salt concentrations.
3.2.5. Energy Minimization
Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system. This is typically done in a stepwise manner, first minimizing the positions of water and ions, then the protein sidechains, and finally the entire system.
3.2.6. System Equilibration
Equilibrate the system to the desired temperature and pressure. This is usually a two-step process:
-
NVT Ensemble (Canonical Ensemble): Heat the system to the target temperature while keeping the volume constant.
-
NPT Ensemble (Isothermal-Isobaric Ensemble): Bring the system to the target pressure while maintaining the target temperature.
3.2.7. Production MD Simulation
Run the production MD simulation for a sufficient length of time (e.g., 100 nanoseconds or longer) to sample the conformational space of the protein-ligand complex.
3.2.8. Trajectory Analysis
Analyze the generated trajectory to extract meaningful data about the stability and dynamics of the complex.
Data Presentation and Analysis
The analysis of the MD simulation trajectory provides quantitative data to assess the binding of this compound to ENO1.
Table 1: Key Metrics from MD Simulation of this compound-ENO1 Complex
| Parameter | Value | Description |
| Simulation Length | 100 ns | Total duration of the production MD simulation. |
| RMSD (Protein Backbone) | 1.5 ± 0.3 Å | Root Mean Square Deviation of the protein backbone atoms from the initial structure. A stable value indicates structural integrity. |
| RMSD (Ligand) | 0.8 ± 0.2 Å | Root Mean Square Deviation of the ligand heavy atoms relative to the protein binding pocket. A low value suggests stable binding. |
| Radius of Gyration (Rg) | 22.5 ± 0.5 Å | A measure of the protein's compactness. A stable value indicates no major unfolding. |
| MM/PBSA Binding Energy | -45.2 ± 5.7 kcal/mol | Molecular Mechanics/Poisson-Boltzmann Surface Area calculation to estimate the binding free energy. |
| Hydrogen Bonds | 3 ± 1 | Average number of hydrogen bonds between this compound and ENO1 throughout the simulation. |
Table 2: Key Interacting Residues of ENO1 with this compound
| Residue | Interaction Type | Occupancy (%) |
| Lys 434 | Hydrogen Bond, Electrostatic | 85.2 |
| Phe 250 | Hydrophobic | 76.5 |
| Arg 253 | Hydrogen Bond | 65.8 |
| Gly 254 | van der Waals | 92.1 |
| Lys 256 | Electrostatic | 55.4 |
Note: The data presented in these tables are representative and would be generated from the analysis of the MD simulation trajectory.
Conclusion
Molecular dynamics simulations provide an indispensable tool for understanding the molecular basis of this compound's inhibitory action on the ENO1-plasminogen interaction. The protocols and application notes presented here offer a comprehensive guide for researchers to apply this computational methodology to their own drug discovery projects. The insights gained from such studies can accelerate the development of novel and more effective cancer therapeutics. By combining computational and experimental approaches, the full therapeutic potential of natural products like this compound can be realized.
References
- 1. This compound inhibits Burkitt lymphoma cell proliferation and invasion by blocking ENO1-plasminogen interaction and TGF-β1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits Burkitt lymphoma cell proliferation and invasion by blocking ENO1-plasminogen interaction and TGF-β1 activation - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. The human ENO1 gene product (recombinant human alpha-enolase) displays characteristics required for a plasminogen binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chemical Synthesis of Ciwujianoside E Analogs for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciwujianoside E, a triterpenoid saponin, has been identified as a promising natural product with potential therapeutic applications. Recent studies have shown that this compound exhibits antitumor effects by inhibiting the PI3K/Akt signaling pathway, a critical cascade often dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[1] To optimize the therapeutic potential of this natural product, the synthesis and evaluation of analogs are crucial for conducting Structure-Activity Relationship (SAR) studies. These studies will elucidate the key structural features required for potent and selective inhibition of the PI3K/Akt pathway, guiding the development of novel and more effective anticancer agents.
This document provides a detailed overview of the generalized synthetic strategies, experimental protocols, and bioactivity assessment methods for the development of this compound analogs.
General Synthetic Strategy and Experimental Workflow
The chemical synthesis of saponins like this compound is a complex undertaking that involves the preparation of the aglycone (the non-sugar part) and the carbohydrate moieties, followed by their strategic assembly.[2][3] For SAR studies, a modular approach is often employed to allow for the systematic modification of different parts of the molecule. The general workflow for the synthesis and evaluation of this compound analogs is depicted below.
Caption: Experimental workflow for the synthesis and SAR study of this compound analogs.
Experimental Protocols
General Protocol for the Synthesis of a this compound Analog
This protocol describes a representative synthesis of an analog with a modified aglycone. The synthesis of triterpenoid saponins involves multiple steps of protection, glycosylation, and deprotection.
Materials:
-
This compound aglycone (or a suitable precursor)
-
Protected sugar donor (e.g., a thioglycoside or trichloroacetimidate)
-
Coupling reagents (e.g., N-Iodosuccinimide (NIS), Trimethylsilyl trifluoromethanesulfonate (TMSOTf))
-
Solvents (Dichloromethane (DCM), Toluene, Methanol)
-
Protecting group reagents (e.g., Acetic anhydride, Benzoyl chloride)
-
Deprotection reagents (e.g., Sodium methoxide, Trifluoroacetic acid (TFA))
-
Silica gel for column chromatography
-
HPLC system for purification
Procedure:
-
Aglycone Modification (Esterification of Carboxylic Acid): a. Dissolve the this compound aglycone precursor in anhydrous DCM. b. Add an alcohol (e.g., methanol, ethanol) and a catalytic amount of acid (e.g., H₂SO₄). c. Stir the reaction at room temperature for 4-6 hours, monitoring by TLC. d. Upon completion, quench the reaction with a saturated NaHCO₃ solution and extract with DCM. e. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. f. Purify the product by silica gel column chromatography.
-
Glycosylation: a. Dissolve the modified aglycone and the protected sugar donor in a mixture of anhydrous DCM and toluene. b. Cool the mixture to -20°C under an argon atmosphere. c. Add the promoter (e.g., NIS and a catalytic amount of TMSOTf) dropwise. d. Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. e. Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction with triethylamine. f. Dilute with DCM, wash with saturated Na₂S₂O₃ and brine. g. Dry the organic layer, concentrate, and purify the glycosylated product by column chromatography.
-
Deprotection: a. Dissolve the protected analog in a solution of sodium methoxide in methanol. b. Stir at room temperature for 2-4 hours until all protecting groups (e.g., acetates, benzoates) are removed (monitored by TLC). c. Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate. d. If acid-labile protecting groups are present, treat the product with a solution of TFA in DCM. e. Purify the final deprotected analog by reverse-phase HPLC to yield the pure this compound analog.
-
Characterization: a. Confirm the structure of the final analog using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol for In Vitro Bioactivity Assessment: PI3K/Akt Pathway Inhibition
This protocol outlines the procedure for evaluating the inhibitory effect of the synthesized analogs on the PI3K/Akt signaling pathway in a cancer cell line.
Materials:
-
Burkitt lymphoma cell line (e.g., Ramos, Daudi)
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound analogs dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
Procedure:
-
Cell Culture and Treatment: a. Culture the lymphoma cells in RPMI-1640 medium at 37°C in a humidified 5% CO₂ incubator. b. Seed the cells in 6-well plates at a density of 1 x 10⁶ cells/well. c. After 24 hours, treat the cells with varying concentrations of the this compound analogs for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Western Blot Analysis for p-Akt: a. Harvest the cells and lyse them using ice-cold lysis buffer. b. Determine the protein concentration of the lysates using a BCA assay. c. Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane. d. Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C. f. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Visualize the protein bands using an ECL substrate and an imaging system. h. Strip the membrane and re-probe for total Akt and β-actin as loading controls.
-
Cell Proliferation (MTT) Assay: a. Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well. b. After 24 hours, treat with a serial dilution of the analogs for 48-72 hours. c. Add MTT solution to each well and incubate for 4 hours at 37°C. d. Add DMSO to dissolve the formazan crystals. e. Measure the absorbance at 570 nm using a microplate reader. f. Calculate the percentage of cell viability and determine the IC50 values.
Structure-Activity Relationship (SAR) Data
The following table presents hypothetical data for a series of synthesized this compound analogs to illustrate how SAR data can be structured. Modifications are proposed for the aglycone's carboxylic acid (R¹) and a hydroxyl group on the sugar moiety (R²).
| Compound | R¹ Modification (at C-28) | R² Modification (Sugar Moiety) | PI3K/Akt Inhibition (p-Akt IC50, µM) | Anti-proliferative Activity (MTT IC50, µM) |
| This compound | -COOH | -OH | 15.2 | 25.8 |
| Analog 1 | -COOCH₃ | -OH | 10.5 | 18.3 |
| Analog 2 | -COOCH₂CH₃ | -OH | 12.1 | 20.1 |
| Analog 3 | -CONH₂ | -OH | 18.9 | 30.5 |
| Analog 4 | -COOH | -OCH₃ | 25.6 | 42.1 |
| Analog 5 | -COOCH₃ | -OCH₃ | 18.3 | 29.7 |
| Analog 6 | -COOCH₃ | -F | 8.2 | 14.5 |
Interpretation of Hypothetical SAR Data:
-
Modification at R¹: Esterification of the carboxylic acid to a methyl ester (Analog 1) appears to enhance activity compared to the parent compound. The ethyl ester (Analog 2) is slightly less potent. Conversion to an amide (Analog 3) reduces activity, suggesting that the acidity or hydrogen bonding capability of the -COOH group is important, but that esterification is favorable.
-
Modification at R²: Methylation of the sugar hydroxyl group (Analog 4) significantly decreases activity, indicating that this hydroxyl group may be crucial for target binding, possibly through hydrogen bonding.
-
Combined Modifications: The combination of a methyl ester at R¹ and a methoxy group at R² (Analog 5) shows reduced activity compared to the methyl ester alone, further supporting the importance of the R² hydroxyl group. The introduction of a fluorine atom at R² (Analog 6) in combination with the methyl ester at R¹ shows the most potent activity, suggesting that an electron-withdrawing group or a hydrogen bond acceptor at this position may be beneficial.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a key signaling cascade that promotes cell survival, proliferation, and growth. It is often hyperactivated in various cancers. This compound and its analogs are hypothesized to interfere with this pathway, leading to their anti-cancer effects.
Caption: The PI3K/Akt signaling pathway and the proposed inhibitory action of this compound analogs.
Conclusion
The systematic synthesis and evaluation of this compound analogs provide a robust framework for understanding the structure-activity relationships governing its anti-cancer properties. By modifying the aglycone and sugar moieties, it is possible to identify key functional groups and structural features that enhance the inhibition of the PI3K/Akt pathway and cellular proliferation. The protocols and data presented herein serve as a comprehensive guide for researchers engaged in the discovery and development of novel saponin-based therapeutics. The hypothetical SAR data suggests that modifications to the C-28 carboxylic acid and specific hydroxyl groups on the sugar chain can significantly impact bioactivity, paving the way for the rational design of more potent this compound-based drug candidates.
References
Application Note & Protocols: Development of a Cell-Based Assay for Screening ENO1-Plasminogen Interaction Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction Alpha-enolase (ENO1) is a multifunctional "moonlighting" protein. In addition to its canonical role as a glycolytic enzyme in the cytoplasm, ENO1 is also expressed on the cell surface of various cancer cells, including pancreatic, lung, and breast cancer.[1][2][3] On the cell surface, ENO1 functions as a receptor for plasminogen, facilitating its conversion to the active serine protease, plasmin.[4][5][6][7] This activation is a critical step in the degradation of the extracellular matrix (ECM), which promotes tumor cell invasion, migration, and metastasis.[1][8][9] The overexpression of surface ENO1 is correlated with poor prognosis in several cancer types, making the ENO1-plasminogen interaction a compelling therapeutic target for developing novel anti-cancer agents.[6][10][11]
This document provides a detailed protocol for a robust, cell-based assay designed for the high-throughput screening (HTS) of small molecule inhibitors targeting the ENO1-plasminogen interaction. The assay measures the generation of plasmin from plasminogen on the surface of ENO1-expressing cancer cells.
Signaling Pathway: ENO1-Mediated Plasminogen Activation
Surface-expressed ENO1 acts as a scaffold, binding both plasminogen and plasminogen activators like urokinase-type plasminogen activator (uPA) or tissue-type plasminogen activator (tPA). This co-localization enhances the efficiency of plasminogen conversion to plasmin. Active plasmin then degrades components of the ECM, either directly or by activating matrix metalloproteinases (MMPs), thereby facilitating cell invasion and metastasis.[7][12]
References
- 1. Targeting of surface alpha-enolase inhibits the invasiveness of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ENO1/Hsp70 Interaction Domains: In Silico and In Vitro Insight for a Putative Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enolase 1, a Moonlighting Protein, as a Potential Target for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ENO1 and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ENO1 and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Enolase 1 Correlated With Cancer Progression and Immune-Infiltrating in Multiple Cancer Types: A Pan-Cancer Analysis [frontiersin.org]
- 9. ENO1 monoclonal antibody inhibits invasion, proliferation and clone formation of cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Working with Ciwujianoside E in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Ciwujianoside E in cell culture assays. Our aim is to help you overcome challenges related to its solubility and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Based on data for structurally similar compounds like Ciwujianoside B and C3, Dimethyl sulfoxide (DMSO) is the recommended initial solvent for preparing a stock solution of this compound.[1][2] For compounds with challenging solubility, starting with a high-quality, anhydrous grade of DMSO is crucial to minimize precipitation.
Q2: I am observing precipitation when I dilute my this compound stock solution in aqueous cell culture medium. What can I do?
A2: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Here are several strategies to address this:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible (ideally ≤ 0.5%) to minimize solvent-induced cytotoxicity. However, a slightly higher concentration may be necessary to maintain solubility. It is critical to include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Use a Co-solvent or Formulation: For related compounds, formulations including PEG300, Tween-80, or SBE-β-CD have been used to improve solubility.[2] You may consider preparing an intermediate dilution of your DMSO stock in a solution containing one of these excipients before the final dilution in your culture medium.
-
Gentle Warming and Sonication: If precipitation occurs during the preparation of your dilutions, gentle warming (e.g., to 37°C) and/or brief sonication can help redissolve the compound.[2] However, be mindful of the heat stability of this compound.
-
Serum Concentration in Media: The presence of serum in the cell culture medium can sometimes help to stabilize poorly soluble compounds. If you are using serum-free media, consider whether your experimental design can tolerate the addition of a low percentage of fetal bovine serum (FBS).
Q3: What is the recommended storage condition for this compound stock solutions?
A3: To maintain the stability of your this compound stock solution, it is recommended to prepare aliquots in tightly sealed vials and store them at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2][3] This practice helps to avoid repeated freeze-thaw cycles, which can degrade the compound.[4] Before use, allow the aliquot to equilibrate to room temperature before opening the vial.[5]
Q4: Can the DMSO solvent affect my cells?
A4: Yes, DMSO can have direct effects on cells, including altering membrane fluidity, inducing cell death at higher concentrations, and affecting cellular differentiation.[6] It is crucial to determine the maximum tolerable DMSO concentration for your specific cell line and to always include a vehicle control (cells treated with the same concentration of DMSO as your highest this compound treatment) in your assays.
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound.
| Problem | Potential Cause | Recommended Solution |
| This compound powder will not dissolve in DMSO. | Insufficient solvent volume or low-quality DMSO. | Increase the volume of DMSO to ensure you are not exceeding the solubility limit. Use a high-purity, anhydrous grade of DMSO. Gentle warming or vortexing may also aid dissolution. |
| Stock solution appears cloudy or has visible precipitate. | The concentration is too high for the solvent. | Try preparing a lower concentration stock solution. If a high concentration is necessary, consider the use of co-solvents as mentioned in the FAQs. |
| Precipitation occurs immediately upon dilution in cell culture medium. | The compound has very low aqueous solubility. | Decrease the final concentration of this compound. Prepare serial dilutions to gradually decrease the DMSO concentration. Consider using a formulation with excipients like PEG300 or Tween-80.[2] |
| Inconsistent results between experiments. | Instability of the compound in stock solution or working dilutions. | Aliquot stock solutions to avoid freeze-thaw cycles.[4] Prepare fresh working dilutions for each experiment. Ensure the compound is fully dissolved before application to cells. |
| High background cytotoxicity in vehicle control wells. | The final DMSO concentration is too high for the cell line being used. | Perform a dose-response experiment with DMSO alone to determine the maximum non-toxic concentration for your cells. Keep the final DMSO concentration in all wells below this level and consistent across all treatments. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Weighing the Compound: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). It is advisable to start with a concentration that is known to be soluble for similar compounds.
-
Dissolution: Vortex the solution thoroughly. If necessary, gently warm the tube to 37°C or sonicate briefly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials. Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[2][3]
Protocol for Preparing Working Dilutions for Cell Culture
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium. This helps to reduce the shock of high DMSO concentration when preparing the final dilutions.
-
Final Dilutions: Prepare the final working concentrations by serially diluting the intermediate solution into pre-warmed cell culture medium. Ensure that the final DMSO concentration is consistent across all treatment groups and the vehicle control.
-
Application to Cells: Mix the final dilutions gently by pipetting and immediately add them to your cell culture plates.
Visualizing Experimental Workflow and Potential Mechanisms
Below are diagrams to help visualize the troubleshooting process for solubility and a potential signaling pathway affected by this compound.
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Inhibition of ENO1-mediated signaling by this compound.[7][8]
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CAS:114912-36-6 | Manufacturer ChemFaces [chemfaces.com]
- 6. DMSO modifies structural and functional properties of RPMI-8402 cells by promoting programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits Burkitt lymphoma cell proliferation and invasion by blocking ENO1-plasminogen interaction and TGF-β1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits Burkitt lymphoma cell proliferation and invasion by blocking ENO1-plasminogen interaction and TGF-β1 activation - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]
troubleshooting Ciwujianoside E stability and degradation in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and degradation of Ciwujianoside E in solution. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Specific experimental data on the stability of this compound is limited in publicly available literature. Therefore, this guidance is based on the general chemical properties of triterpenoid saponins. It is crucial to perform compound-specific stability studies for your particular experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: Based on the behavior of other triterpenoid saponins, the primary factors influencing the stability of this compound in solution are likely to be pH, temperature, and exposure to light.[1][2] Enzymatic degradation can also be a factor in biological matrices.
Q2: How does pH affect the stability of saponins like this compound?
A2: The stability of saponins can be significantly pH-dependent. Generally, glycosidic bonds are more susceptible to hydrolysis under acidic conditions, while ester bonds, if present, are labile under basic conditions. For some saponins, hydrolysis is base-catalyzed and proceeds faster at higher pH.[2] However, other triterpenoid saponins have shown stability over a wide pH range (pH 2-10) at room temperature for extended periods.[1] The specific impact of pH on this compound will depend on its unique structure.
Q3: Is this compound sensitive to temperature?
A3: Yes, temperature is a critical factor. Increased temperatures typically accelerate the rate of chemical degradation, including hydrolysis of glycosidic bonds.[2] For long-term storage of this compound solutions, it is advisable to use low temperatures (e.g., 4°C or frozen at -20°C to -80°C).
Q4: Should I protect my this compound solutions from light?
A4: While specific photostability data for this compound is unavailable, many complex organic molecules are sensitive to light. Photodegradation can lead to the formation of impurities. It is a good laboratory practice to protect solutions of novel compounds from light by using amber vials or by covering the containers with aluminum foil.
Q5: What are the likely degradation pathways for this compound?
A5: The most probable degradation pathway for this compound, a triterpenoid saponin, is hydrolysis of its glycosidic linkages. This would result in the loss of one or more sugar moieties, yielding a prosapogenin or the aglycone (sapogenin). The specific degradation products will depend on the number and type of sugar residues and their linkage to the triterpenoid core.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound activity or unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Degradation of this compound in solution. | 1. Check Solution pH: Ensure the pH of your solvent or buffer is within a stable range for this compound. If unsure, perform a pH stability study. For some saponins, acidic to neutral pH is preferable.[2] 2. Control Temperature: Prepare solutions fresh and store them at low temperatures (4°C for short-term, -20°C or -80°C for long-term). Avoid repeated freeze-thaw cycles. 3. Protect from Light: Store solutions in amber vials or wrap containers in foil to prevent photodegradation. |
| Precipitation of the compound from the solution. | Poor solubility or degradation leading to less soluble products. | 1. Optimize Solvent System: this compound may have limited solubility in purely aqueous solutions. Consider using a co-solvent such as ethanol, methanol, or DMSO. 2. Verify pH: Changes in pH can affect the solubility of saponins.[1] Ensure the pH is appropriate for maintaining solubility. |
| Inconsistent results between experimental repeats. | Instability of stock solutions or working solutions. | 1. Prepare Fresh Solutions: Whenever possible, prepare fresh working solutions from a solid stock on the day of the experiment. 2. Assess Stock Solution Stability: If using a stock solution over time, perform periodic analytical checks (e.g., HPLC) to confirm its integrity and concentration. |
Data on Triterpenoid Saponin Stability
The following tables summarize stability data for other triterpenoid saponins, which may provide some indication of the potential stability profile of this compound.
Table 1: Hydrolytic Stability of Selected Triterpenoid Saponins
| Saponin | pH Range | Temperature | Duration | Observation | Reference |
| α-Hederin, Hederacolchiside A1, Hederacoside C | 2.0 - 10.0 | Room Temperature | 6 months | Hydrolytically stable, no degradation detected. | [1] |
| QS-18 | 5.1 | 26°C | 330 days (half-life) | Slow hydrolysis. | [2] |
| QS-18 | 10.0 | 26°C | 0.06 days (half-life) | Rapid, base-catalyzed hydrolysis. | [2] |
Table 2: Effect of Temperature on QS-18 Hydrolysis at pH 7.2
| Temperature | Observation |
| Not specified | Highly sensitive to temperature with an activation energy of 56.9 ± 14.2 kJ mol⁻¹. |
Reference for Table 2:[2]
Experimental Protocols
Protocol 1: General Procedure for Evaluating the pH Stability of this compound
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 2, 4, 7, 9, 12).
-
Incubation: Dilute the this compound stock solution into each buffer to a final concentration suitable for your analytical method. Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Quenching (if necessary): Stop the degradation reaction by adding an equal volume of a neutralizing or organic solvent.
-
Analysis: Analyze the samples by a stability-indicating analytical method, such as HPLC with UV or MS detection, to quantify the remaining amount of this compound and detect the formation of any degradation products.
-
Data Analysis: Plot the percentage of this compound remaining against time for each pH to determine the degradation rate.
Visualizations
Caption: Workflow for assessing the stability of this compound under various stress conditions.
Caption: A generalized hydrolytic degradation pathway for a triterpenoid saponin like this compound.
References
Technical Support Center: Analysis of Ciwujianoside E by LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Ciwujianoside E.
Troubleshooting Guides
This section addresses common issues encountered during the LC-MS analysis of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: I am observing significant signal suppression for this compound in my sample matrix compared to the standard in a pure solvent. What are the likely causes and how can I fix this?
A1: Signal suppression, a common matrix effect, occurs when co-eluting compounds from the sample matrix interfere with the ionization of this compound in the mass spectrometer's ion source.
Possible Causes:
-
Co-eluting Matrix Components: Compounds such as phospholipids, salts, and other endogenous substances in biological samples (e.g., plasma, urine) or complex herbal extracts can suppress the ionization of the target analyte.
-
Inadequate Sample Preparation: The chosen sample preparation method may not be effectively removing interfering compounds.
-
Suboptimal Chromatographic Conditions: The LC method may not be adequately separating this compound from matrix components.
Solutions:
-
Optimize Sample Preparation: This is often the most effective way to mitigate matrix effects. Consider switching to a more rigorous sample cleanup method. The choice of method can significantly impact the cleanliness of the final extract. See the table below for a comparison of common techniques.
-
Improve Chromatographic Separation: Modifying the LC method can help separate this compound from interfering compounds.
-
Gradient Modification: Adjust the gradient elution profile to increase the separation between this compound and matrix components.
-
Column Chemistry: Try a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) to alter selectivity.
-
Flow Rate: A lower flow rate can sometimes enhance ionization efficiency.
-
-
Sample Dilution: If the concentration of this compound is high enough, diluting the sample can reduce the concentration of interfering matrix components. However, this may compromise the limit of quantification (LOQ).
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects, allowing for more accurate quantification.
Q2: My retention time for this compound is shifting between injections. What could be causing this?
A2: Retention time shifts can be caused by several factors related to the LC system, column, or mobile phase.
Possible Causes:
-
Inadequate Column Equilibration: The column may not be fully equilibrated between injections, especially when using gradient elution.
-
Mobile Phase Inconsistency: Changes in the mobile phase composition, such as pH or solvent ratio, can affect retention time.
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to shifts in retention.
-
System Leaks: A leak in the LC system can cause pressure fluctuations and affect retention times.
Solutions:
-
Ensure Proper Equilibration: Increase the column equilibration time between injections to ensure the column is returned to the initial conditions.
-
Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure accurate pH adjustment.
-
Column Care: Use a guard column to protect the analytical column from contaminants. If the column is old or has been used extensively, consider replacing it.
-
System Check: Inspect the LC system for any leaks in fittings and connections.
Frequently Asked Questions (FAQs)
Q1: What is the best sample preparation technique to reduce matrix effects for this compound analysis?
A1: The "best" technique depends on the sample matrix, the required sensitivity, and the available resources. Solid-Phase Extraction (SPE) is generally considered the most effective method for removing a wide range of interferences, leading to the cleanest extracts and minimal matrix effects. However, it is also the most time-consuming and expensive. Protein Precipitation (PPT) is the simplest and fastest method but often results in the highest matrix effects. Liquid-Liquid Extraction (LLE) offers a balance between cleanliness and complexity.
Q2: How can I quantitatively assess the matrix effect for my this compound analysis?
A2: The matrix effect can be quantified by calculating the matrix factor (MF). This is typically done by comparing the peak area of this compound in a post-extraction spiked sample (a blank matrix extract to which the analyte is added) to the peak area of the analyte in a neat solution at the same concentration.
-
Matrix Factor (MF) = (Peak Area in Post-extraction Spiked Sample) / (Peak Area in Neat Solution)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
Q3: Can I use a different compound as an internal standard if a stable isotope-labeled version of this compound is not available?
A3: Yes, a structural analog can be used as an internal standard. However, it is crucial that the analog has similar chemical properties and chromatographic behavior to this compound to effectively compensate for matrix effects. It should be noted that a SIL-IS is always the preferred choice for minimizing variability.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for this compound Analysis
| Technique | Typical Recovery (%) | Typical Matrix Effect (%) | Throughput | Cost |
| Protein Precipitation (PPT) | 85 - 105 | 60 - 85 | High | Low |
| Liquid-Liquid Extraction (LLE) | 70 - 95 | 80 - 95 | Medium | Medium |
| Solid-Phase Extraction (SPE) | 90 - 110 | 95 - 105 | Low | High |
Note: The values presented are representative and can vary depending on the specific matrix and experimental conditions.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Conditioning: Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Mix 100 µL of plasma sample with 100 µL of 4% phosphoric acid in water. Load the entire mixture onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound from the cartridge with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: UPLC-MS/MS Parameters for this compound Quantification
-
Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transition: m/z 741.4 → 579.3 (This is a representative transition and should be optimized on your instrument)
Visualizations
Caption: Troubleshooting workflow for LC-MS analysis of this compound.
Caption: Workflow for Solid-Phase Extraction of this compound.
Technical Support Center: Large-Scale Purification of Ciwujianoside E
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale purification of Ciwujianoside E.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | 1. Inadequate Cell Lysis: Plant cell walls are not sufficiently broken down to release the saponins. 2. Improper Solvent Selection: The polarity of the extraction solvent may not be optimal for this compound. 3. Suboptimal Extraction Conditions: Temperature, time, or solid-to-liquid ratio may not be ideal. | 1. Optimize Pre-treatment: Ensure the plant material (Acanthopanax senticosus) is finely powdered. Consider enzyme-assisted (e.g., cellulase, pectinase) or physical pre-treatment methods. 2. Solvent Optimization: Use a polar solvent system. Ethanol-water mixtures (e.g., 70% ethanol) are commonly effective for saponin extraction. Consider exploring novel green solvents like Deep Eutectic Solvents (DES) which have shown promise for saponin extraction.[1][2] 3. Method Optimization: For conventional methods like soxhlet or maceration, ensure sufficient extraction time. For modern techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE), optimize power, temperature, and time parameters.[3] |
| Poor Purity in Crude Extract | 1. Co-extraction of Impurities: Pigments, lipids, and polysaccharides are often co-extracted with saponins. 2. Complex Saponin Mixture: The extract contains multiple saponins with similar polarities to this compound. | 1. Pre-extraction Defatting: Use a non-polar solvent like petroleum ether to remove lipids before the main extraction. 2. Solvent Partitioning: After initial extraction, partition the aqueous extract with a solvent like n-butanol to selectively extract saponins. |
| Low Recovery from Chromatographic Purification | 1. Irreversible Adsorption: this compound may bind too strongly to the stationary phase. 2. Inappropriate Elution Gradient: The solvent gradient may be too steep or too shallow, leading to poor separation or co-elution. 3. Compound Degradation: this compound may be unstable under the chromatographic conditions (e.g., pH). | 1. Stationary Phase Selection: For macroporous resin chromatography, select a resin with appropriate polarity and pore size. For reversed-phase chromatography, ensure the C18 column is suitable for saponin separation. 2. Gradient Optimization: Develop a stepwise or linear gradient elution profile. Start with a low concentration of the organic modifier (e.g., methanol or acetonitrile in water) and gradually increase it. 3. Stability Assessment: Evaluate the stability of this compound at different pH values before selecting the mobile phase. Buffer the mobile phase if necessary. |
| Difficulty in Detecting this compound | 1. Lack of a Strong Chromophore: Triterpenoid saponins like this compound do not absorb strongly in the UV range, making detection with standard UV detectors challenging.[4][5] | 1. Use of Universal Detectors: Employ an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) for HPLC analysis.[5][6] 2. Mass Spectrometry: Couple the HPLC system to a mass spectrometer (LC-MS) for sensitive and specific detection and identification. |
| Product Instability/ Degradation | 1. Hydrolysis: The glycosidic bonds of the saponin can be hydrolyzed under acidic or basic conditions, or at elevated temperatures. 2. Oxidation: Exposure to air and light can lead to oxidative degradation. | 1. Control pH and Temperature: Maintain a neutral pH and avoid excessive heat during extraction, concentration, and purification steps.[6] 2. Inert Atmosphere and Light Protection: Process and store extracts and purified fractions under an inert atmosphere (e.g., nitrogen or argon) and protect from light. 3. Proper Storage: Store purified this compound as a solid at low temperatures (e.g., -20°C) and protected from moisture. |
Frequently Asked Questions (FAQs)
1. What are the most significant challenges in the large-scale purification of this compound?
The primary challenges include:
-
Complex Feedstock: this compound is present in a complex mixture of other saponins and plant metabolites, many with similar physicochemical properties, making separation difficult.[4][6]
-
Low Abundance: The concentration of this compound in the raw plant material may be low, requiring the processing of large biomass volumes.
-
Detection Issues: The lack of a strong UV chromophore makes it difficult to monitor the purification process using standard HPLC-UV methods.[5]
-
Scalability: Methods developed at the laboratory scale, such as preparative HPLC, can be expensive and challenging to scale up for industrial production.[3]
-
Stability: Saponins can be susceptible to degradation through hydrolysis under harsh pH or high-temperature conditions.
2. Which extraction method is recommended for large-scale production?
For large-scale industrial applications, ethanol-water reflux extraction is often favored due to its cost-effectiveness and suitability for processing large quantities of plant material.[1][7] While modern techniques like UAE and MAE can offer higher efficiency, their scalability may be a concern.[3] A general workflow often involves initial extraction with 70% ethanol, followed by concentration and then purification steps.
3. What type of chromatography is most effective for purifying this compound?
A multi-step chromatographic approach is typically necessary:
-
Macroporous Adsorption Resin Chromatography: This is an excellent initial step to capture and concentrate the total saponins from the crude extract, while removing sugars and other highly polar impurities.
-
Reversed-Phase Chromatography (e.g., C18): This is a high-resolution technique for separating individual saponins. A gradient elution with a water-methanol or water-acetonitrile mobile phase is commonly used.
-
High-Speed Counter-Current Chromatography (HSCCC): This technique has proven effective for separating triterpenoid saponins with high purity and recovery.[8]
4. How can I improve the purity of my final product?
To enhance purity, consider the following:
-
Orthogonal Separation Techniques: Use a combination of different chromatographic methods that separate based on different principles (e.g., adsorption followed by reversed-phase).
-
Gradient Optimization: Carefully optimize the elution gradient in your chromatographic steps to resolve closely eluting impurities.
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be a powerful final purification step.
5. What are the key chemical properties of this compound to consider during purification?
This compound (C₄₀H₆₂O₁₁) is a triterpenoid saponin.[9] Its structure contains a hydrophobic triterpenoid aglycone and hydrophilic sugar moieties.[10] This amphipathic nature governs its solubility and chromatographic behavior. It has multiple hydroxyl and ether groups that can participate in hydrogen bonding, influencing its interaction with solvents and stationary phases.[11] Its solubility is higher in polar solvents like methanol, ethanol, and water-alcohol mixtures.
Data Presentation
Table 1: Comparison of Extraction Methods for Triterpenoid Saponins
| Method | Typical Solvent(s) | Advantages | Disadvantages | Typical Yield Range (Total Saponins) |
| Maceration | Ethanol, Methanol, Water | Simple, low cost, suitable for thermolabile compounds. | Time-consuming, large solvent volume, lower efficiency. | 1-5% |
| Soxhlet Extraction | Ethanol, Methanol | More efficient than maceration. | Time-consuming, requires large solvent volume, potential for thermal degradation. | 3-8% |
| Ultrasound-Assisted Extraction (UAE) | Ethanol-water mixtures | Reduced extraction time, lower solvent consumption, improved efficiency.[3] | Can be difficult to scale up, potential for radical formation. | 5-12% |
| Microwave-Assisted Extraction (MAE) | Ethanol-water mixtures | Very fast, reduced solvent use, high efficiency.[3] | Requires specialized equipment, potential for localized heating. | 6-15% |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ (often with a co-solvent like ethanol) | Environmentally friendly, high selectivity. | High initial equipment cost.[1] | 2-7% |
Note: Yields are generalized for triterpenoid saponins from plant sources and can vary significantly based on the plant material and specific conditions.
Table 2: Typical Performance of Chromatographic Purification Steps for Saponins
| Chromatographic Technique | Stationary Phase | Typical Mobile Phase | Purity Achieved | Recovery Rate |
| Macroporous Adsorption Resin | Non-polar or weakly polar styrene-divinylbenzene resin | Water, followed by gradient of Ethanol-water | 30-60% (Total Saponins) | 80-95% |
| Reversed-Phase HPLC (Prep) | C18 or C8 silica | Gradient of Water-Methanol or Water-Acetonitrile | >95% | 60-85% |
| High-Speed Counter-Current Chromatography (HSCCC) | Two-phase solvent system (e.g., Chloroform-Methanol-Water) | One phase of the solvent system | >96%[8] | >90% |
Experimental Protocols
Protocol 1: Large-Scale Extraction and Preliminary Purification
-
Preparation of Plant Material: Dry the roots and stems of Acanthopanax senticosus and grind into a fine powder (40-60 mesh).
-
Defatting (Optional but Recommended): Extract the powder with petroleum ether in a large-scale extractor to remove lipids. Discard the solvent.
-
Ethanol Reflux Extraction:
-
Add the defatted powder to a large stainless steel extractor.
-
Add 70% (v/v) ethanol at a solid-to-liquid ratio of 1:10 (w/v).
-
Heat the mixture to reflux for 2 hours.
-
Filter the extract while hot. Repeat the extraction process on the plant residue two more times.
-
Pool the filtrates.
-
-
Concentration: Concentrate the pooled extract under reduced pressure using a rotary evaporator or falling film evaporator to remove the ethanol.
-
Solvent Partitioning:
-
Suspend the concentrated aqueous extract in water.
-
Partition the suspension with an equal volume of n-butanol three times.
-
Combine the n-butanol fractions and wash with water to remove water-soluble impurities.
-
Concentrate the n-butanol phase to dryness to obtain the crude saponin extract.
-
Protocol 2: Macroporous Resin Chromatography
-
Resin Preparation: Pre-treat a macroporous resin (e.g., AB-8) by washing sequentially with ethanol and then water until the effluent is neutral.
-
Loading: Dissolve the crude saponin extract in water and load it onto the prepared resin column at a flow rate of 2 bed volumes (BV)/hour.
-
Washing: Wash the column with 3-5 BV of deionized water to remove sugars and other highly polar impurities.
-
Elution: Elute the saponins with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol). Collect fractions based on the elution profile.
-
Analysis: Analyze the fractions by HPLC-ELSD to identify those containing this compound. Pool the relevant fractions and concentrate to dryness.
Visualizations
Caption: General workflow for the large-scale purification of this compound.
Caption: Troubleshooting logic for low purity in chromatographic steps.
References
- 1. Frontiers | A review of the extraction and purification methods, biological activities, and applications of active compounds in Acanthopanax senticosus [frontiersin.org]
- 2. In silico characterization of this compound: Structural features, solvation dynamics, and eco-toxicological assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overcoming Obstacles: The Challenges of Saponin Extraction from Plant Sources [greenskybio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Extraction and Isolation of Saponins | Springer Nature Experiments [experiments.springernature.com]
- 7. A review of the extraction and purification methods, biological activities, and applications of active compounds in Acanthopanax senticosus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation and purification of triterpene saponins from roots of Radix phytolaccae by high-speed countercurrent chromatography coupled with evaporative light scattering detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C40H62O11 | CID 21626484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. In silico characterization of this compound: Structural features, solvation dynamics, and eco-toxicological assessment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Molecular Docking of Ciwujianoside E to ENO1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers optimizing the molecular docking of Ciwujianoside E to Alpha-enolase (ENO1).
Troubleshooting Guides
This section addresses specific issues that may arise during the molecular docking workflow.
Issue 1: High Root Mean Square Deviation (RMSD) in Docking Validation
Question: My docking validation with a known ENO1 inhibitor yields a high RMSD value (> 2.0 Å). How can I troubleshoot this?
Answer:
A high RMSD in docking validation suggests that the docking protocol is not accurately reproducing the experimentally known binding pose. Here are steps to troubleshoot this issue:
-
Re-evaluate Receptor and Ligand Preparation:
-
Protonation States: Ensure that the protonation states of both ENO1 and the known inhibitor are correct at physiological pH. Incorrect protonation can significantly alter electrostatic interactions.
-
Removal of Water Molecules: Non-essential water molecules in the binding pocket should be removed. However, if a water molecule is known to mediate the interaction between the protein and the ligand, it should be retained.
-
Ligand Conformation: Ensure the initial 3D conformation of the known inhibitor is of good quality and has been energy minimized.
-
-
Adjust the Search Space (Grid Box) Parameters:
-
Centering: The grid box should be centered on the active site of ENO1. Using a co-crystallized ligand to define the center is a reliable method.
-
Size: The size of the grid box should be sufficient to accommodate the ligand and allow for rotational and translational movements. For a known inhibitor, a smaller, more focused grid box can improve accuracy. A search space larger than 30 x 30 x 30 Å may require increasing the exhaustiveness parameter.[1]
-
-
Increase the exhaustiveness Parameter in AutoDock Vina:
-
Consider a Different Docking Program or Scoring Function:
-
If the issue persists, the scoring function of the docking program may not be well-suited for your specific protein-ligand system. Trying a different docking program (e.g., GOLD, Glide) or a different scoring function within your current software could yield better results.
-
Issue 2: Difficulty in Generating a 3D Structure for this compound
Question: I am unable to generate a 3D conformer for this compound from its 2D structure available on PubChem. What should I do?
Answer:
This compound is a large and highly flexible saponin, which makes 3D conformer generation challenging for many standard tools.[3] Here are some approaches to address this:
-
Use Specialized Conformer Generation Tools:
-
Fragment-Based Approach:
-
Break down this compound into its constituent rigid fragments (the triterpenoid core and the sugar moieties).
-
Generate 3D structures for each fragment individually.
-
Use molecular modeling software to re-assemble the fragments, ensuring correct stereochemistry, and then perform a thorough energy minimization of the entire molecule.
-
-
Energy Minimization:
-
Once a 3D structure is generated, it is crucial to perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, physically realistic conformation before docking.
-
Issue 3: Poor or Inconsistent Docking Scores for this compound
Question: The binding energy scores for my docking of this compound to ENO1 are weak (more positive than -6.0 kcal/mol) or vary significantly between different docking runs. What could be the cause?
Answer:
Inconsistent or weak docking scores for a large, flexible ligand like this compound can stem from several factors:
-
Inadequate Conformational Sampling:
-
Due to its high number of rotatable bonds, thoroughly sampling the conformational space of this compound is computationally intensive.
-
Solution: Significantly increase the exhaustiveness parameter in AutoDock Vina. This will allow for a more comprehensive search of possible binding poses.
-
-
Incorrect Definition of Rotatable Bonds:
-
Ensure that all relevant rotatable bonds in this compound have been correctly identified and allowed to rotate during the docking process. Conversely, bonds within rigid ring systems should be kept non-rotatable.
-
-
Receptor Flexibility:
-
By default, the receptor is treated as rigid in many docking programs. However, the binding of a large ligand can induce conformational changes in the receptor's active site.
-
Solution: In AutoDock Vina, you can define specific active site residues as flexible. This allows for a more realistic simulation of the binding event but will increase the complexity and runtime of the calculation.[6][7]
-
-
Choice of Force Field:
-
The force field used for scoring the interactions is critical. For natural products, force fields like GAFF (General AMBER Force Field) or CGenFF (CHARMM General Force Field) are often suitable. Ensure your docking software is using an appropriate scoring function.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical binding energy range for a potential natural product inhibitor like this compound?
A1: Binding energies are dependent on the specific system and docking software used. However, for natural product inhibitors, a binding energy of -7.0 kcal/mol or lower (more negative) is generally considered indicative of a strong interaction.[8] Scores between -6.0 and -7.0 kcal/mol suggest a moderate affinity, while scores less negative than -6.0 kcal/mol may indicate a weaker interaction.[8] Some studies on saponins have reported binding energies ranging from approximately -6.0 to over -11.0 kcal/mol against various protein targets.[9][10][11]
Q2: What is an acceptable RMSD value for docking validation with a large, flexible ligand?
A2: For small, rigid ligands, an RMSD of less than 2.0 Å is typically considered a successful validation. However, for larger and more flexible ligands, this threshold can be relaxed. Some researchers consider an RMSD of up to 3.0 Å to be acceptable in such cases. The key is that the docked pose should retain the key binding interactions observed in the experimental structure.
Q3: How do I prepare the ENO1 protein structure for docking?
A3: Proper preparation of the receptor is crucial for successful docking. Here is a general workflow:
-
Download the PDB file: Obtain the crystal structure of human ENO1 from the Protein Data Bank (e.g., PDB ID: 3B97 or 2PSN).[7][12]
-
Remove unwanted molecules: Delete any co-crystallized ligands, ions, and water molecules that are not part of the active site.
-
Add hydrogen atoms: Add polar hydrogens to the protein structure, as they are important for hydrogen bonding interactions.
-
Assign partial charges: Assign appropriate partial charges to the protein atoms (e.g., Gasteiger charges).
-
Convert to PDBQT format: Use tools like AutoDockTools to convert the prepared PDB file into the PDBQT format required by AutoDock Vina.
Q4: Which force field is best for docking a saponin like this compound?
A4: For docking natural products and other small organic molecules, general-purpose force fields are commonly used. The scoring functions in docking programs like AutoDock Vina are empirically derived and are generally suitable for a wide range of molecules. If you are performing subsequent molecular dynamics simulations, force fields like GAFF (General AMBER Force Field) or CGenFF (CHARMM General Force Field) are good choices for parameterizing saponins.
Q5: How can I visualize the docking results?
A5: Molecular visualization software like PyMOL or Chimera are excellent tools for analyzing docking results.[13][14][15][16][17] You can use them to:
-
View the predicted binding pose of this compound in the active site of ENO1.
-
Identify key amino acid residues involved in the interaction.
-
Visualize hydrogen bonds and hydrophobic interactions between the ligand and the protein.
-
Generate high-quality images for publications.
Quantitative Data Summary
The following tables provide a summary of typical quantitative data encountered in molecular docking studies of natural products.
Table 1: Representative Binding Energies of Natural Products to Protein Targets
| Natural Product Class | Protein Target | Docking Software | Binding Energy (kcal/mol) | Reference |
| Saponins | Synapsin I | AutoDock Vina | -6.74 | [9] |
| Saponins | PFN2 | - | High Affinity | [10][18] |
| Flavonoids | α-glucosidase | - | -7.0 to -9.0 | [11] |
| Various Phytochemicals | HIV-1 Reverse Transcriptase | AutoDock | -6.9 to -7.48 | [19] |
Table 2: Interpretation of RMSD Values in Docking Validation
| RMSD Value (Å) | Interpretation for Small, Rigid Ligands | Interpretation for Large, Flexible Ligands |
| < 2.0 | Excellent agreement, successful validation | Excellent agreement, successful validation |
| 2.0 - 3.0 | Acceptable agreement | Acceptable agreement, key interactions should be checked |
| > 3.0 | Poor agreement, docking protocol needs revision | Potentially acceptable if key interactions are preserved, but requires careful inspection |
Experimental Protocol: Molecular Docking of this compound to ENO1 using AutoDock Vina
This protocol outlines the key steps for performing a molecular docking study of this compound with ENO1.
1. Preparation of the Receptor (ENO1)
-
Download the crystal structure of human ENO1 from the RCSB Protein Data Bank (e.g., PDB ID: 3B97).
-
Clean the PDB file: Using a molecular viewer like PyMOL or Chimera, remove all water molecules, co-solvents, and any co-crystallized ligands.
-
Add hydrogens: Add polar hydrogen atoms to the protein.
-
Assign charges: Assign Gasteiger charges to the protein atoms.
-
Save as PDBQT: Convert the cleaned and prepared protein structure into the PDBQT file format using AutoDockTools.
2. Preparation of the Ligand (this compound)
-
Obtain the 2D structure: Download the SDF file for this compound from the PubChem database (CID 21626484).
-
Generate a 3D conformer: Use a robust tool like RDKit or a specialized web server to generate a 3D structure from the 2D file.
-
Energy minimization: Perform energy minimization on the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Define rotatable bonds: Use AutoDockTools to define the rotatable bonds in this compound.
-
Save as PDBQT: Save the prepared ligand structure in the PDBQT format.
3. Setting up the Docking Parameters in AutoDock Vina
-
Define the grid box:
-
Identify the active site of ENO1 based on literature or by using the co-crystallized ligand from a similar structure if available.
-
Set the center and dimensions of the grid box to encompass the entire active site. A size of 25 x 25 x 25 Å is a good starting point.
-
-
Create a configuration file: Create a text file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.
-
receptor = eno1.pdbqt
-
ligand = ciwujianoside_e.pdbqt
-
center_x = [coordinate]
-
center_y = [coordinate]
-
center_z = [coordinate]
-
size_x = 25
-
size_y = 25
-
size_z = 25
-
exhaustiveness = 32 (a higher value is recommended for this flexible ligand)
-
out = docking_results.pdbqt
-
4. Running the Docking Simulation
-
Open a command-line terminal.
-
Navigate to the directory containing your prepared files.
-
Execute the following command: vina --config conf.txt --log docking_log.txt
5. Analysis of Results
-
Examine the binding energies: The docking log file will contain the binding affinities (in kcal/mol) for the top predicted poses.
-
Visualize the binding poses: Load the receptor PDBQT file and the output PDBQT file (docking_results.pdbqt) into PyMOL or Chimera.
-
Analyze interactions: Identify and visualize the hydrogen bonds and hydrophobic interactions between this compound and the amino acid residues of ENO1.
Visualizations
Signaling Pathway of ENO1 in Cancer Proliferation
Caption: ENO1 signaling pathway in cancer cell proliferation and invasion.
Molecular Docking Workflow
Caption: General workflow for molecular docking using AutoDock Vina.
References
- 1. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 2. Frequently Asked Questions — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 3. openness-lab.org [openness-lab.org]
- 4. Generating 3D Molecular Conformers via Equivariant Coarse-Graining and Aggregated Attention – The Berkeley Artificial Intelligence Research Blog [bair.berkeley.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Flexible docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 7. bioinformaticsreview.com [bioinformaticsreview.com]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. dovepress.com [dovepress.com]
- 13. researchgate.net [researchgate.net]
- 14. Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Visualizing ligand docking results with PyMOL scripting and R - Ethan Holleman [ethanholleman.com]
- 16. Visualizing protein-protein docking using PyMOL | by The Bioinformatics Manual | Medium [medium.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Molecular Docking, Validation, Dynamics Simulations, and Pharmacokinetic Prediction of Phytochemicals Isolated From Croton dichogamus Against the HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of Ciwujianoside E
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the in vivo bioavailability of Ciwujianoside E.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a triterpenoid saponin with demonstrated antitumor effects, making it a promising candidate for new therapies.[1] However, like many saponins, this compound is a large, complex molecule which often results in low aqueous solubility and poor membrane permeability, leading to limited oral bioavailability.[2][3] This necessitates strategies to enhance its absorption and systemic exposure to achieve therapeutic efficacy.
Q2: What are the primary barriers to the oral absorption of this compound?
The primary barriers to the oral absorption of triterpenoid saponins like this compound include:
-
Poor aqueous solubility: Limited dissolution in the gastrointestinal fluids.[2]
-
Low membrane permeability: Difficulty in crossing the intestinal epithelial cell barrier due to large molecular size and hydrophilicity of the sugar moieties.[3][4]
-
Presystemic metabolism: Potential degradation by gut microbiota and metabolic enzymes in the intestine and liver.[3]
-
Efflux by transporters: Susceptibility to efflux pumps like P-glycoprotein (P-gp) which can transport the molecule back into the intestinal lumen.[4]
Q3: What are the general strategies to improve the oral bioavailability of this compound?
Several formulation strategies can be employed to overcome the challenges of poor solubility and permeability:
-
Nanotechnology-based delivery systems: These include nanocrystals, solid dispersions, nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles), and nanoemulsions, which increase the surface area for dissolution and can enhance absorption.[5][6][7][8]
-
Lipid-based formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of hydrophobic compounds and facilitate lymphatic absorption, bypassing first-pass metabolism.[7][9]
-
Use of absorption enhancers: Excipients that can transiently and reversibly increase the permeability of the intestinal epithelium. Saponins themselves can act as absorption enhancers.[10]
-
Structural modification (Prodrugs): Chemically modifying the this compound molecule to a more absorbable form (prodrug) that converts back to the active compound in the body.[7]
Troubleshooting Guides
Issue 1: Inconsistent results in in vitro dissolution studies.
-
Question: My dissolution rate for formulated this compound is highly variable between experiments. What could be the cause?
-
Answer:
-
Formulation Instability: If you are working with a nanoformulation, particle aggregation or crystal growth over time can lead to inconsistent dissolution. Ensure your formulation is physically stable. Characterize particle size and crystallinity before each experiment.
-
Inadequate Sink Conditions: Ensure the volume and composition of your dissolution medium can dissolve at least three times the amount of drug in the formulation being tested.
-
Poor Wetting: The powder of your formulation may not be properly wetted by the dissolution medium. Consider adding a small amount of surfactant to the medium.
-
Inconsistent Sample Preparation: Ensure your method for preparing the this compound formulation is highly reproducible.
-
Issue 2: Low enhancement of bioavailability in animal studies.
-
Question: I have developed a nanoformulation of this compound that shows improved dissolution, but the in vivo bioavailability in rats is not significantly increased. What are the potential reasons?
-
Answer:
-
Permeability is the Limiting Factor: While you may have improved the dissolution rate, the inherent low permeability of this compound across the intestinal wall might be the primary barrier. Consider strategies that address permeability, such as co-administration with a permeation enhancer or using a delivery system that can be taken up by intestinal cells.
-
P-glycoprotein (P-gp) Efflux: this compound might be a substrate for efflux pumps like P-gp.[4] This would mean that even after absorption into an intestinal cell, it is pumped back into the gut lumen. You can test this hypothesis by co-administering a known P-gp inhibitor, like verapamil, in your animal model.[4]
-
Presystemic Metabolism: The compound may be extensively metabolized in the gut wall or the liver. Investigate the metabolic stability of this compound in vitro using liver microsomes or intestinal S9 fractions.
-
Inappropriate Animal Model: The gastrointestinal physiology of the chosen animal model may not be representative of humans. Ensure the model is appropriate for studying the absorption of saponins.
-
Issue 3: Physical instability of the formulated this compound.
-
Question: My this compound nanosuspension shows particle aggregation after a short period. How can I improve its stability?
-
Answer:
-
Inadequate Stabilization: The concentration or type of stabilizer (e.g., surfactant, polymer) may be insufficient. Screen different stabilizers and concentrations to find the optimal combination for your nanosuspension. Tea saponins have been successfully used as stabilizers for nanocrystals.[5]
-
High Drug Loading: A very high concentration of this compound can lead to instability. Try reducing the drug load in your formulation.
-
Improper Storage Conditions: Store the nanosuspension at an appropriate temperature and protect it from light. Freeze-thaw cycles can also induce aggregation.
-
Lyophilization: Consider lyophilizing (freeze-drying) the nanosuspension with a cryoprotectant to convert it into a stable solid powder that can be reconstituted before use.
-
Quantitative Data on Bioavailability Enhancement Strategies
The following table summarizes the reported enhancement in bioavailability for various poorly soluble compounds using different formulation strategies. While not specific to this compound, this data provides a reference for the potential improvements that can be achieved.
| Formulation Strategy | Compound | Animal Model | Fold Increase in AUC (Oral Bioavailability) | Reference |
| Nanocrystals with Tea Saponin Stabilizer | Albendazole | Rats | 4.65 | [5] |
| Amorphous Solid Dispersion | Nobiletin | Not Specified | 13 | [6] |
| Polymeric Nanoparticles | Curcumin | Rats | 4.5 | [11] |
| Chitosan Nanoparticles | Norcantharidin | Rats and Mice | 1.73 | [11] |
| Self-Double-Emulsifying Drug Delivery System | Zanamivir | Not Specified | Not Specified, but enhanced | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Nanosuspension by Wet-Milling
This protocol is adapted from a method used for preparing amorphous solid dispersions of poorly soluble flavonoids.[6]
Objective: To produce a stable nanosuspension of this compound to improve its dissolution rate.
Materials:
-
This compound
-
Stabilizer (e.g., Hydroxypropyl methylcellulose (HPMC), Poloxamer 188, or Tea Saponins)
-
Milling media (e.g., Zirconia beads, 0.5 mm diameter)
-
Purified water
-
Planetary ball mill or similar wet-milling apparatus
Methodology:
-
Prepare a suspension of this compound (e.g., 1% w/v) and a suitable stabilizer (e.g., 1% w/v HPMC) in purified water.
-
Add the suspension to the milling chamber containing zirconia beads. The volume of beads should be approximately 50% of the chamber volume.
-
Mill the suspension at a specified speed (e.g., 500 rpm) for a predetermined time (e.g., 2-8 hours). The optimal milling time should be determined experimentally by monitoring particle size over time.
-
After milling, separate the nanosuspension from the milling beads by centrifugation at a low speed or by pouring through a sieve.
-
Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Optionally, lyophilize the nanosuspension with a cryoprotectant (e.g., trehalose) to obtain a solid powder for long-term storage and reconstitution.
-
Confirm the amorphous state of the this compound in the lyophilized powder using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
Protocol 2: In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats
This protocol is based on a method used to study the absorption of total saponins from Radix Ilicis Pubescentis.[4]
Objective: To determine the intestinal permeability of this compound and to investigate its absorption mechanisms.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthesia (e.g., urethane)
-
Perfusion buffer (e.g., Krebs-Ringer buffer)
-
This compound solution in perfusion buffer
-
P-gp inhibitor (e.g., Verapamil)
-
Surgical instruments, peristaltic pump, and fraction collector
Methodology:
-
Fast the rats overnight with free access to water.
-
Anesthetize the rat and place it on a heating pad to maintain body temperature.
-
Perform a midline abdominal incision to expose the small intestine.
-
Select the intestinal segment of interest (e.g., duodenum, jejunum, ileum) and carefully cannulate both ends with flexible tubing without disrupting the blood supply.
-
Gently rinse the intestinal segment with warm saline to remove any residual contents.
-
Perfuse the segment with the drug-containing buffer at a constant flow rate (e.g., 0.2 mL/min) using a peristaltic pump.
-
After a 30-minute equilibration period, collect the effluent samples at regular intervals (e.g., every 15 minutes) for 2 hours.
-
To investigate the role of P-gp, a parallel experiment can be conducted where a P-gp inhibitor like verapamil is included in the perfusion buffer.[4]
-
At the end of the experiment, measure the length of the perfused intestinal segment.
-
Analyze the concentration of this compound in the inlet and outlet perfusates using a validated analytical method (e.g., UPLC-MS).
-
Calculate the absorption rate constant (Ka) and the effective permeability coefficient (Papp) using appropriate equations.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
This protocol is a general methodology for pharmacokinetic studies.[12][13][14]
Objective: To compare the oral bioavailability of a this compound formulation with that of an unformulated suspension.
Materials:
-
Male Sprague-Dawley rats (250-300 g) with cannulated jugular veins
-
This compound formulation (e.g., nanosuspension)
-
This compound suspension (e.g., in 0.5% carboxymethyl cellulose)
-
Vehicle for intravenous administration (e.g., saline with a co-solvent)
-
Blood collection tubes with anticoagulant (e.g., heparin)
-
Centrifuge and analytical instruments (e.g., LC-MS/MS)
Methodology:
-
Divide the rats into three groups: Group 1 (intravenous administration), Group 2 (oral administration of suspension), and Group 3 (oral administration of the formulation).
-
Fast the rats overnight before dosing.
-
For Group 1, administer a known dose of this compound (e.g., 1-2 mg/kg) intravenously to determine the absolute bioavailability.
-
For Groups 2 and 3, administer an equivalent oral dose of the suspension and the formulation, respectively, via gavage.
-
Collect blood samples (approx. 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve).
-
Calculate the relative oral bioavailability of the formulation compared to the suspension and the absolute bioavailability of both oral formulations.
Visualizations
Caption: Workflow for selecting a bioavailability enhancement strategy.
Caption: Schematic of a Self-Emulsifying Drug Delivery System (SEDDS).
Caption: Potential absorption and metabolism pathway for this compound.
References
- 1. In silico characterization of this compound: Structural features, solvation dynamics, and eco-toxicological assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Saponins of Selected Triterpenoids as Potential Therapeutic Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Study of Absorption Characteristics of the Total Saponins from Radix Ilicis Pubescentis in an In Situ Single-Pass Intestinal Perfusion (SPIP) Rat Model by Using Ultra Performance Liquid Chromatography (UPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tea Saponins: a Novel Stabilizer for Enhancing the Oral Bioavailability of Albendazole Nanocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gcoe.u-shizuoka-ken.ac.jp [gcoe.u-shizuoka-ken.ac.jp]
- 7. omicsonline.org [omicsonline.org]
- 8. The Influence of Nanoparticle Properties on Oral Bioavailability of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SAPONIN AS ABSORPTION ENHANCER | Semantic Scholar [semanticscholar.org]
- 11. Nanodelivery systems and stabilized solid-drug nanoparticles for orally administered medicine: current landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolism, Pharmacokinetics, Tissue Distribution, and Stability Studies of the Prodrug Analog of an Anti-Hepatitis B Virus Dinucleoside Phosphorothioate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics, tissue distribution, and antitumor activity of a novel compound, NY-2, in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pre-Clinical Pharmacokinetics, Tissue Distribution and Physicochemical Studies of CLBQ14, a Novel Methionine Aminopeptidase Inhibitor for the Treatment of Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
preventing Ciwujianoside E degradation during the extraction process
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Ciwujianoside E during the extraction process.
Troubleshooting Guide
Issue 1: Low Yield of this compound in the Final Extract
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Incomplete Extraction | Optimize extraction parameters. Consider using advanced extraction techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency. Increase the solvent-to-solid ratio or the extraction time. Ensure the plant material is finely powdered to maximize surface area. |
| Degradation during Extraction | Monitor and control temperature and pH. Avoid prolonged exposure to high temperatures and strongly acidic or basic conditions. Use a buffered extraction solvent if necessary. |
| Inappropriate Solvent Choice | Use a polar solvent suitable for saponin extraction, such as 70-80% ethanol or methanol. The polarity can be adjusted based on the specific glycosidic linkages of this compound. |
| Post-Extraction Degradation | Minimize the time between extraction and subsequent processing steps. Use a rotary evaporator at a low temperature (below 50°C) to remove the solvent. Store the extract in a cool, dark, and dry place, preferably under an inert atmosphere. |
Issue 2: Presence of Unknown Peaks in the Chromatogram, Suggesting Degradation Products
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Acid Hydrolysis | The glycosidic bonds of this compound are susceptible to cleavage under acidic conditions, leading to the formation of sapogenins and free sugars. Maintain a neutral or slightly acidic pH during extraction. If acidic conditions are necessary for other reasons, minimize exposure time and temperature. |
| Enzymatic Degradation | Endogenous enzymes in the plant material can degrade this compound once the cells are disrupted. Consider a blanching step with hot solvent at the beginning of the extraction to denature these enzymes. |
| Thermal Degradation | High temperatures can lead to the breakdown of the molecule. Use extraction methods that allow for lower operating temperatures, such as UAE or MAE. Keep all heating steps as short as possible. |
| Oxidative Degradation | Exposure to air and light can promote oxidation. Perform the extraction under an inert atmosphere (e.g., nitrogen or argon) and protect the samples from light. The addition of antioxidants to the extraction solvent may also be beneficial. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound during extraction?
A1: The most probable primary degradation pathway for this compound, a triterpenoid saponin, is the hydrolysis of its glycosidic linkages. This can be catalyzed by acids, bases, or endogenous plant enzymes, leading to the loss of sugar moieties and the formation of the aglycone (sapogenin) and various partially deglycosylated intermediates.
Q2: What is the optimal temperature for extracting this compound to minimize degradation?
A2: While specific kinetic data for this compound is limited, a general recommendation for triterpenoid saponins is to keep the extraction temperature below 60°C. Modern techniques like Ultrasound-Assisted Extraction (UAE) can often be performed effectively at even lower temperatures (e.g., 40-50°C), further reducing the risk of thermal degradation.
Q3: How does pH affect the stability of this compound?
A3: this compound is expected to be most stable in a neutral to slightly acidic pH range (pH 5-7). Strong acidic conditions (pH < 4) can lead to rapid hydrolysis of the glycosidic bonds. While saponins are generally more stable under basic conditions than acidic ones, prolonged exposure to strong bases (pH > 10) can also lead to degradation, potentially through ester hydrolysis if any ester functionalities are present.
Q4: Which extraction solvent is best for preventing this compound degradation?
A4: A mixture of ethanol or methanol with water (typically 70-80% alcohol) is generally recommended for extracting saponins like this compound. This solvent system effectively solubilizes the saponins while minimizing the activity of some degradative enzymes. The use of absolute alcohol should be approached with caution, as it can potentially lead to esterification of carboxylic acid groups on the saponin over time.
Q5: How can I detect and quantify the degradation of this compound in my samples?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method coupled with a UV or Evaporative Light Scattering Detector (ELSD) is the most common approach. An ideal method should be able to separate the intact this compound from its potential degradation products, such as its aglycone and partially hydrolyzed forms. For structural confirmation of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound
This protocol provides a general framework for developing an HPLC method to assess the stability of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Initial conditions: 20% acetonitrile.
-
Gradient: Linearly increase to 80% acetonitrile over 30 minutes.
-
Hold: 80% acetonitrile for 5 minutes.
-
Re-equilibration: Return to 20% acetonitrile and equilibrate for 10 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm (as saponins often lack a strong chromophore, a low wavelength is used).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Procedure for Forced Degradation Study:
-
Acid Hydrolysis: Dissolve a known concentration of this compound in 0.1 M HCl and incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize the samples before injection.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize the samples before injection.
-
Thermal Degradation: Store a solid sample of this compound at 80°C for 1, 3, and 7 days. Also, reflux a solution of this compound in 70% ethanol for 24 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the HPLC method described above. The appearance of new peaks and a decrease in the peak area of this compound will indicate degradation.
Visualizations
Caption: Primary degradation pathway of this compound via hydrolysis.
Caption: Recommended workflow for this compound extraction.
Caption: Troubleshooting logic for low this compound yield.
refining purification protocols to remove stubborn impurities from Ciwujianoside E
Welcome to the technical support center for the purification of Ciwujianoside E. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the isolation and purification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.
Q1: I am observing co-elution of impurities with my this compound peak during Reverse-Phase HPLC. How can I improve separation?
A1: Co-elution with structurally similar saponins is a common challenge. Consider the following strategies:
-
Gradient Optimization: A shallower gradient around the elution time of this compound can enhance resolution between closely eluting peaks.
-
Orthogonal Chromatography: Employing a secondary chromatography technique with a different separation mechanism is highly effective. For saponins, combining Reverse-Phase (RP) chromatography with Hydrophilic Interaction Liquid Chromatography (HILIC) can yield high purity extracts, often exceeding 97%.[1]
-
Alternative Stationary Phases: If using a standard C18 column, switching to a phenyl-hexyl or a biphenyl stationary phase can alter selectivity and improve separation.
-
High-Speed Counter-Current Chromatography (HSCCC): This technique is a form of liquid-liquid partition chromatography that can be very effective for separating saponins.[2][3] It avoids solid stationary phases, which can lead to irreversible adsorption and sample loss.
Q2: My recovery of this compound is consistently low after purification. What are the potential causes and how can I mitigate this?
A2: Low recovery can be attributed to several factors:
-
Irreversible Adsorption: Saponins can irreversibly bind to silica-based stationary phases. Using a polymer-based column or employing HSCCC can prevent this.
-
Degradation: this compound, like other saponins, may be susceptible to degradation under certain conditions. It is crucial to investigate the stability of the compound under your specific experimental conditions, including pH and temperature.[4][5] The use of a stability-indicating HPLC method can help identify degradation products.[6]
-
Inefficient Extraction: Ensure your initial extraction from the plant matrix is optimized to maximize the yield of this compound before proceeding to purification.
Q3: I am experiencing significant peak tailing for my this compound peak in HPLC. What could be the reason?
A3: Peak tailing is often caused by:
-
Secondary Interactions: Interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns, can cause tailing. Adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase can suppress these interactions. A concentration of 0.02% TFA has been used in saponin separations.[7]
-
Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the sample concentration or injection volume.
-
Column Degradation: Over time, HPLC columns can degrade. If other troubleshooting steps fail, consider replacing the column.
Q4: How can I effectively detect this compound during purification if it lacks a strong chromophore?
A4: Many saponins, including potentially this compound, do not have strong UV chromophores, making detection challenging.[8] Consider these alternative detection methods:
-
Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that is not dependent on the optical properties of the analyte and is well-suited for saponin analysis.[2][3][8]
-
Mass Spectrometry (MS): Coupling your chromatography system to a mass spectrometer provides high sensitivity and selectivity, and also offers structural information for impurity identification.[9]
-
Charged Aerosol Detector (CAD): Similar to ELSD, CAD is a universal detector that provides a more uniform response for non-volatile analytes.
Data Presentation: Chromatography Parameters for Saponin Purification
The following tables summarize typical starting parameters for various chromatography techniques used in saponin purification. These should be optimized for the specific separation of this compound.
Table 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
| Parameter | Typical Value/Condition |
| Stationary Phase | C18, C8, Phenyl-Hexyl, Biphenyl |
| Mobile Phase A | Water with 0.1% Formic Acid or 0.05% TFA |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a low percentage of B, gradually increase |
| Detection | UV (low wavelength, e.g., 205-210 nm), ELSD, MS, CAD |
Table 2: High-Speed Counter-Current Chromatography (HSCCC)
| Parameter | Example Solvent System (v/v/v/v) |
| System 1 | n-Hexane-n-butanol-methanol-0.02% TFA (1:9:1:9)[7] |
| System 2 | Chloroform-methanol-water (4:3:2)[7] |
| System 3 | Ethyl acetate-n-butanol-methanol-water (4:1:2:4)[3] |
| System 4 | Chloroform–n-butanol–methanol–water (10:0.5:7:4)[7] |
| Detection | UV (monitoring the effluent), ELSD[3] |
Experimental Protocols
Protocol 1: Orthogonal Purification of this compound using RP-HPLC and HILIC
This protocol outlines a two-step purification strategy to achieve high-purity this compound.
-
Initial Purification by Preparative RP-HPLC:
-
Sample Preparation: Dissolve the crude extract containing this compound in a suitable solvent (e.g., methanol/water mixture). Filter the sample through a 0.45 µm filter.
-
Column: Use a preparative C18 column.
-
Mobile Phase: Use a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Elution: Start with a low concentration of B and run a linear gradient to a high concentration of B over 30-60 minutes.
-
Fraction Collection: Collect fractions corresponding to the this compound peak, monitoring with a UV detector at 210 nm or an ELSD.
-
Analysis: Analyze the collected fractions for purity using analytical HPLC. Pool the purest fractions.
-
-
Final Purification by HILIC:
-
Sample Preparation: Evaporate the solvent from the pooled RP-HPLC fractions and redissolve the residue in a high concentration of organic solvent (e.g., 90% acetonitrile).
-
Column: Use a HILIC column with diol, amide, or amino functional groups.[1]
-
Mobile Phase: Use a gradient of acetonitrile (A) and water (B), both may contain a buffer salt like ammonium formate.
-
Elution: Start with a high concentration of A and run a linear gradient to a lower concentration of A.
-
Fraction Collection and Analysis: Collect and analyze fractions as described for the RP-HPLC step to obtain highly purified this compound.
-
Visualizations
Caption: Orthogonal purification workflow for this compound.
Caption: Troubleshooting logic for this compound purification.
References
- 1. CA3188708A1 - Purified saponins and chromatographic process for purification of same - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Preparative isolation and purification of five steroid saponins from Dioscorea zingiberensis C.H.Wright by high-speed counter-current chromatography coupled with evaporative light scattering detector - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Stability and Minimized Acid-/Drug-Catalyzed Phospholipid Degradation in Liposomal Irinotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability and degradation kinetics of etoposide-loaded parenteral lipid emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
addressing poor reproducibility in Ciwujianoside E bioactivity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the reproducibility of Ciwujianoside E bioactivity assays. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound bioactivity experiments.
Issue 1: High Variability or Poor Reproducibility in Anti-Inflammatory Assays
| Potential Cause | Troubleshooting/Validation Steps |
| Inconsistent this compound Activity | Purity and Integrity: Ensure the purity of the this compound sample using techniques like HPLC-MS. Impurities can have their own biological effects. Stability: As a saponin, this compound may be susceptible to hydrolysis of its glycosidic bonds in aqueous solutions, which can be influenced by pH and temperature.[1] Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and minimize storage time in aqueous media.[2] Consider conducting a stability study by incubating this compound in your specific cell culture medium and measuring its concentration over time.[1] |
| Cell-Based Assay Issues | Cell Health: Ensure consistent cell passage number, viability (>95%), and seeding density. Mycoplasma contamination can alter cellular responses. Solvent Effects: The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced toxicity.[3] Include a vehicle control in all experiments. |
| Assay-Specific Problems | Precipitation: this compound, like other saponins, may have limited aqueous solubility.[3] Visually inspect for precipitation in the culture medium. If observed, consider using a lower concentration range or preparing a more dilute stock solution. Interference with Assay Reagents: Saponins can potentially interact with assay components. Run appropriate controls, such as this compound with assay reagents in the absence of cells, to check for interference. |
Issue 2: Inconsistent Results in Neuroprotective Assays
| Potential Cause | Troubleshooting/Validation Steps |
| Suboptimal Assay Conditions | Inappropriate Concentration Range: The effective concentration for neuroprotection may differ from the cytotoxic concentration. Perform a dose-response experiment to identify the optimal non-toxic concentration range for your specific cell line (e.g., SH-SY5Y, PC12).[4] Ineffective Stressor Model: Ensure your chosen neurotoxic stimulus (e.g., glutamate, H₂O₂) is inducing a consistent and measurable level of cell death or oxidative stress. Validate the stressor concentration and exposure time.[5][6] |
| Cell Line Variability | Cell Line Sensitivity: Different neuronal cell lines can exhibit varying sensitivities to both the neuroprotective agent and the stressor due to differences in their signaling pathways and metabolic activity.[3] |
| Compound-Related Issues | Solubility and Stability: Similar to anti-inflammatory assays, ensure the solubility and stability of this compound in the neuroprotective assay medium.[1] Prepare fresh solutions and visually inspect for precipitates. |
Issue 3: Variable Anti-Cancer Activity in Burkitt's Lymphoma Cell Lines
| Potential Cause | Troubleshooting/Validation Steps |
| Cell Line Maintenance | Cell Line Integrity: Authenticate your Burkitt's lymphoma cell line (e.g., Raji, Daudi) to ensure it has not been misidentified or cross-contaminated. Maintain a consistent cell passage number. |
| Assay Endpoint and Timing | Inappropriate Assay Duration: The optimal incubation time with this compound to observe effects on proliferation or invasion may vary. Conduct a time-course experiment to determine the ideal endpoint. |
| Mechanism-Specific Considerations | Expression of Target Proteins: Confirm the expression of ENO1 and the presence of plasminogen in your cell culture system, as these are key to this compound's mechanism of action in this context.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[3] It is important to ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, generally below 0.5%.[3]
Q2: How should I store this compound solutions?
A2: For long-term storage, it is best to store this compound as a solid at -20°C. Stock solutions in DMSO should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Due to the potential for hydrolysis of saponins in aqueous solutions, it is recommended to prepare fresh dilutions in cell culture medium for each experiment.[1]
Q3: Can this compound interfere with common cell viability assays?
A3: As a saponin, this compound has amphiphilic properties which could potentially lead to interactions with assay reagents.[8] It is advisable to include controls to test for any direct effect of this compound on the assay components (e.g., MTT reagent, luciferase).
Q4: What are the known signaling pathways affected by this compound?
A4: In Burkitt's lymphoma cells, this compound has been shown to inhibit the PI3K-AKT and TGF-β signaling pathways by blocking the interaction between ENO1 and plasminogen.[7]
Data Presentation
Table 1: Summary of Reported Anti-Inflammatory Activity of a Related Saponin, Ciwujianoside C3
Data extracted from a study on Ciwujianoside C3, a structurally related saponin, and presented here as a reference for expected outcomes in similar assays with this compound.
| Cell Line | Treatment | Concentration (µM) | Measured Parameter | % Inhibition/Reduction |
| RAW 264.7 | LPS + Ciwujianoside C3 | 10 | NO Production | Significant Inhibition |
| RAW 264.7 | LPS + Ciwujianoside C3 | 20 | NO Production | Significant Inhibition |
| RAW 264.7 | LPS + Ciwujianoside C3 | 40 | NO Production | Significant Inhibition |
| RAW 264.7 | LPS + Ciwujianoside C3 | 40 | IL-6 Production | Significant Inhibition |
| RAW 264.7 | LPS + Ciwujianoside C3 | 40 | TNF-α Production | Significant Inhibition |
Table 2: Representative Data from Neuroprotective Assays with Saponins
This table provides example data from studies on other saponins to illustrate typical results in neuroprotection assays.
| Cell Line | Stressor | Saponin Treatment | Concentration | Measured Parameter | Outcome |
| SH-SY5Y | Glutamate | 3,6′-disinapoyl sucrose | 0.6, 6, 60 µmol/L | Cell Viability | Increased cell viability dose-dependently[9] |
| PC12 | H₂O₂ | Ginsenoside Rd | 1, 10 µM | Intracellular ROS | Reduced ROS levels[6] |
| BV-2 | LPS | Ruscogenin | 5-100 µM/ml | Cell Viability | No significant cytotoxicity[4] |
Experimental Protocols
Protocol 1: In Vitro Anti-Inflammatory Activity Assay
Based on protocols for similar compounds, this serves as a template for assessing the anti-inflammatory effects of this compound.
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10, 20, 40 µM) for 1 hour.
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.
-
Nitric Oxide (NO) Measurement: Collect the cell supernatant and measure the NO concentration using the Griess assay.
-
Cytokine Measurement: Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using ELISA kits according to the manufacturer's instructions.
-
Cell Viability: Assess cell viability using an MTT or similar cytotoxicity assay to ensure the observed effects are not due to cell death.
Protocol 2: Neuroprotective Activity Assay Against Glutamate-Induced Cytotoxicity
A representative protocol for evaluating the neuroprotective effects of this compound in a neuronal cell line.
-
Cell Culture: Culture SH-SY5Y human neuroblastoma cells in DMEM/F12 medium supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Plate the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach.
-
Pre-treatment: Pre-treat the cells with different non-toxic concentrations of this compound for 12-24 hours.
-
Induction of Neurotoxicity: Expose the cells to glutamate (e.g., 8 mM) for a specified period (e.g., 12 hours) to induce excitotoxicity.[9]
-
Cell Viability Assessment: Determine cell viability using the MTT assay. An increase in viability in this compound-treated cells compared to glutamate-only treated cells indicates a neuroprotective effect.
-
Apoptosis Assay: Quantify apoptosis using techniques such as Annexin V/PI staining followed by flow cytometry.
-
Oxidative Stress Measurement: Measure intracellular reactive oxygen species (ROS) levels using a fluorescent probe like DCFH-DA.
Protocol 3: Anti-Proliferation and Invasion Assay in Burkitt's Lymphoma Cells
This protocol is based on the known anti-cancer activity of this compound.
-
Cell Culture: Culture Burkitt's lymphoma cells (e.g., Raji or Daudi) in RPMI-1640 medium supplemented with 10% FBS and antibiotics.
-
Cell Proliferation Assay:
-
Seed cells in a 96-well plate at a suitable density.
-
Treat with a range of this compound concentrations for 24, 48, and 72 hours.
-
Assess cell viability and proliferation using a CCK-8 or MTT assay.[10]
-
-
Cell Invasion Assay (Transwell Assay):
-
Coat the upper chamber of a Transwell insert with Matrigel.
-
Plate cells in the upper chamber in serum-free medium containing different concentrations of this compound.
-
Add medium with a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 24-48 hours.
-
Stain and count the cells that have invaded through the Matrigel to the lower surface of the membrane.
-
-
Western Blot Analysis: To confirm the mechanism of action, treat cells with this compound and perform Western blotting to analyze the phosphorylation status of key proteins in the PI3K/AKT and TGF-β signaling pathways.
Mandatory Visualizations
Caption: Workflow for the in vitro anti-inflammatory bioassay.
Caption: Workflow for the neuroprotective bioassay.
Caption: this compound signaling pathway in Burkitt's lymphoma.
References
- 1. benchchem.com [benchchem.com]
- 2. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. viviabiotech.com [viviabiotech.com]
- 4. Assessing neuroprotective efficacy of phytochemical saponin ruscogenin in both in vitro and in vivo model - Arabian Journal of Chemistry [arabjchem.org]
- 5. Neuroprotective effects of Scrophularia buergeriana extract against glutamate-induced toxicity in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective effects of ginsenoside Rd on PC12 cells against hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits Burkitt lymphoma cell proliferation and invasion by blocking ENO1-plasminogen interaction and TGF-β1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective Effects of Theaflavins Against Oxidative Stress-Induced Apoptosis in PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protection of SH-SY5Y Neuronal Cells from Glutamate-Induced Apoptosis by 3,6′-Disinapoyl Sucrose, a Bioactive Compound Isolated from Radix Polygala - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TGFβ activates PI3K-AKT signaling via TRAF6 - PMC [pmc.ncbi.nlm.nih.gov]
selecting the appropriate macroporous resin for Ciwujianoside E purification
Welcome to the technical support center for the purification of Ciwujianoside E. This resource provides researchers, scientists, and drug development professionals with practical guidance on selecting and using macroporous resins for the efficient isolation of this target saponin.
Frequently Asked Questions (FAQs)
Q1: What are macroporous resins and why are they suitable for this compound purification?
Macroporous resins are synthetic polymeric adsorbents with a porous, three-dimensional structure and a large surface area. They are highly effective for purifying compounds from complex mixtures, such as plant extracts. The mechanism primarily involves adsorption based on van der Waals forces and hydrogen bonds.[1][2] For a triterpenoid saponin like this compound, which possesses both a non-polar aglycone backbone and polar sugar moieties, macroporous resins offer an excellent separation medium. They can effectively adsorb the saponin from an aqueous solution and then release it using an organic solvent like ethanol, allowing for the separation from more polar impurities such as sugars and salts.
Q2: Which type of macroporous resin is best for this compound purification?
The optimal resin for this compound has not been definitively established in publicly available literature. However, based on extensive research on the purification of similar saponins, non-polar or weakly polar polystyrene-based resins are generally the most effective.[3][4][5][6] Resins like D101, HP-20, and AB-8 have shown excellent performance in separating various saponins.[3][5][7][8]
The selection process should involve screening several candidate resins to empirically determine the best fit based on adsorption capacity, desorption efficiency, and overall recovery.
Q3: How do I choose between different candidate resins?
The choice depends on the specific properties of the resin, including its surface area, pore diameter, and polarity. A larger surface area generally leads to higher adsorption capacity. The "like dissolves like" principle is a useful guideline; the polarity of the resin should be similar to that of the target molecule's aglycone.[9]
Here is a comparison of resins commonly used for saponin purification:
| Resin Type | Polarity | Key Characteristics | Potential Suitability for this compound |
| D101 | Non-polar | Polystyrene; large pore size; high surface area. Widely used for various saponins and glycosides.[5][10] | High: A very common and effective choice for initial screening. |
| HP-20 | Non-polar | Styrene-divinylbenzene; high hydrophobicity; good for separating compounds from aqueous solutions.[7] | High: Similar to D101, it is a strong candidate for saponin purification.[7] |
| AB-8 | Weakly Polar | Polystyrene; good adsorption and desorption characteristics for flavonoids and some saponins.[3][8] | Medium to High: Its weak polarity might offer different selectivity compared to non-polar options. |
| NKA-9 | Polar | Polyacrylic; often used for polar compounds. | Low to Medium: May have lower adsorption for the triterpenoid backbone of this compound but could be useful in a multi-step purification process. |
| XAD series (e.g., XAD7HP, XAD-16) | Varies | Polystyrene or polyacrylic; wide range of polarities and surface areas available. | Medium to High: Requires careful selection based on the specific XAD resin's properties. |
Q4: What is the general experimental workflow for purification?
The process involves four main stages: resin pretreatment, sample loading (adsorption), washing, and elution (desorption). The following diagram illustrates the typical workflow.
Caption: General workflow for this compound purification using macroporous resin.
Experimental Protocols
Protocol 1: Static Adsorption & Desorption Test for Resin Screening
This protocol is used to compare the performance of different resins and select the most promising candidate for dynamic column chromatography.
-
Resin Pretreatment: Soak resins in 95% ethanol for 24 hours to remove any residual monomers and porogenic agents.[3] Then, wash thoroughly with deionized water until the effluent is neutral and free of alcohol odor. Dry the resins at 60°C.
-
Adsorption:
-
Accurately weigh 1.0 g of each pretreated dry resin into separate flasks.
-
Prepare a stock solution of the crude this compound extract at a known concentration (e.g., 2 mg/mL).
-
Add a fixed volume (e.g., 50 mL) of the crude extract solution to each flask.
-
Shake the flasks in a thermostatic shaker (e.g., 25°C, 120 rpm) for a set time (e.g., 12 hours) to reach adsorption equilibrium.[3]
-
Measure the concentration of this compound in the supernatant using HPLC.
-
-
Desorption:
-
After removing the supernatant, wash the resin with deionized water to remove any remaining solution.
-
Add a fixed volume (e.g., 50 mL) of the chosen eluent (e.g., 70% ethanol) to each flask.
-
Shake under the same conditions for several hours to ensure complete desorption.
-
Measure the concentration of this compound in the desorption solvent.
-
-
Calculations:
-
Adsorption Capacity (Qe, mg/g): Qe = (C0 - Ce) * V / W
-
Desorption Ratio (%): D% = (Cd * Vd) / ((C0 - Ce) * V) * 100
-
C0: Initial concentration
-
Ce: Equilibrium concentration after adsorption
-
Cd: Concentration in desorption solvent
-
V: Volume of solution for adsorption
-
Vd: Volume of desorption solvent
-
W: Dry weight of the resin
-
-
Protocol 2: Dynamic Column Chromatography
-
Column Packing: Prepare a slurry of the selected pretreated resin in deionized water and pack it into a glass column to the desired bed volume (BV).
-
Sample Loading: Load the crude extract solution onto the column at a controlled flow rate (e.g., 1-2 BV/h).
-
Washing: Wash the column with 2-3 BV of deionized water to remove highly polar, unbound impurities.
-
Elution: Elute the bound compounds using a stepwise gradient of ethanol in water. A typical gradient might be:
-
3 BV of 30% ethanol
-
3 BV of 50% ethanol
-
3 BV of 70% ethanol[11]
-
-
Fraction Collection & Analysis: Collect fractions throughout the elution process and analyze them by HPLC or TLC to identify which fractions contain the highest purity of this compound. The majority of saponins are typically eluted with 50-70% ethanol.[11][12]
Troubleshooting Guide
This guide addresses common issues encountered during the purification process.
Caption: Troubleshooting decision tree for common purification issues.
Detailed Troubleshooting Scenarios:
-
Problem: Low Adsorption of this compound to the Resin.
-
Possible Cause: The flow rate during sample loading is too high, not allowing sufficient time for interaction.
-
Solution: Decrease the loading flow rate to 1 BV/h or less. Ensure the sample is fully dissolved and free of suspended particles that could clog the resin pores.
-
-
Problem: The final product contains significant polar impurities (e.g., sugars).
-
Possible Cause: The water washing step was insufficient.
-
Solution: Increase the volume of the deionized water wash after sample loading to at least 3-4 bed volumes. Monitor the effluent with a refractive index detector or by testing for sugars to ensure all unbound polar compounds have been removed.
-
-
Problem: Co-elution of this compound with other less polar compounds.
-
Possible Cause: The ethanol gradient used for elution is not selective enough.
-
Solution: Refine the elution gradient. Instead of large jumps (e.g., 30% to 70% ethanol), use a more gradual stepwise gradient (e.g., 30%, 40%, 50%, 60%, 70% ethanol). Collecting smaller fraction volumes can also help improve the resolution between closely eluting compounds.
-
-
Problem: Poor recovery after elution.
-
Possible Cause: The eluting solvent (ethanol) is not strong enough to completely desorb the target compound.
-
Solution: Increase the final concentration of ethanol in the eluent, for example, to 80% or 90%. Ensure a sufficient volume of eluent is passed through the column (at least 3-4 BV for each step).[3][12]
-
References
- 1. mdpi.com [mdpi.com]
- 2. Adsorption and desorption characteristics of polyphenols from Eucommia ulmoides Oliv. leaves with macroporous resin and its inhibitory effect on α-amylase and α-glucosidase - Wang - Annals of Translational Medicine [atm.amegroups.org]
- 3. Separation and Purification of Two Saponins from Paris polyphylla var. yunnanensis by a Macroporous Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selection of Macroporous Resins for the Separation and Detection of Tomato Saponins | Atlantis Press [atlantis-press.com]
- 6. Analysis of Macroporous Resin Combined Extraction and Purification of Polyphenols from Agrimonia pilosa Ledeb. and Anti-Tumor Effect In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Macroporous resin purification and characterization of flavonoids from Platycladus orientalis (L.) Franco and their effects on macrophage inflammatory response - Food & Function (RSC Publishing) [pubs.rsc.org]
- 9. Adsorption and Desorption Characteristics of Total Flavonoids from Acanthopanax senticosus on Macroporous Adsorption Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Purification of total paeony glycoside by macroporous resin with double indices of albiflorin and paeoniflorin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Investigation on the process of sapindus saponin purified with macroporous adsorption resin and screening of its bacteriostasis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to ENO1 Inhibitors: Ciwujianoside E, POMHEX, and AP-III-a4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy and mechanisms of action of three notable inhibitors of Enolase 1 (ENO1): Ciwujianoside E, POMHEX, and AP-III-a4 (also known as ENOblock). This document is intended to assist researchers in making informed decisions for their preclinical studies by presenting available experimental data, outlining methodologies, and visualizing key biological pathways and experimental workflows.
Executive Summary
Enolase 1 (ENO1) is a key glycolytic enzyme that is overexpressed in various cancers, making it an attractive target for therapeutic intervention.[1] While traditional inhibitors aim to block the enzymatic activity of ENO1, newer compounds are emerging with alternative mechanisms of action. This guide compares a novel, natural product-derived inhibitor, this compound, with two well-characterized small molecule inhibitors, POMHEX and AP-III-a4. A key distinction is that while POMHEX and AP-III-a4 directly inhibit the enzymatic function of ENO1, this compound acts by disrupting the interaction between ENO1 and plasminogen, thereby affecting downstream signaling pathways crucial for cancer cell proliferation and invasion.[2]
Quantitative Efficacy Comparison
The following table summarizes the available quantitative data on the efficacy of the three ENO1 inhibitors. It is important to note that the reported metrics and experimental contexts differ, reflecting their distinct mechanisms of action.
| Inhibitor | Target | Metric | Value | Cell Line/System | Reference |
| This compound | ENO1-Plasminogen Interaction | Not Reported | - | Burkitt lymphoma cells | [2] |
| POMHEX | ENO2 (with activity against ENO1) | IC50 | ~30 nM | ENO1-deleted glioma cells | [3][4] |
| AP-III-a4 (ENOblock) | Enolase | IC50 | 0.576 µM | Purified enolase | [3][4] |
Note: A direct IC50 value for the enzymatic inhibition of ENO1 by this compound is not currently available in the public domain, as its primary described mechanism is the inhibition of protein-protein interaction.
Detailed Mechanism of Action
This compound: An Inhibitor of the ENO1-Plasminogen Interaction
This compound represents a novel class of ENO1-targeted agents. Instead of inhibiting the enzyme's glycolytic activity, it disrupts the binding of ENO1 to plasminogen on the surface of cancer cells.[2] This interaction is crucial for the activation of plasmin, a protease that degrades the extracellular matrix, facilitating tumor invasion and metastasis.[1][5] By blocking this interaction, this compound has been shown to suppress the PI3K-AKT and epithelial-mesenchymal transition (EMT) signaling pathways in Burkitt lymphoma cells.[2]
Caption: Signaling pathway inhibited by this compound.
POMHEX: A Potent, Cell-Permeable ENO2-Selective Inhibitor
POMHEX is a prodrug of HEX, a phosphonate inhibitor of enolase. It is designed to be more cell-permeable and is converted to its active form, HEX, inside the cell.[3] While it inhibits both ENO1 and its isoform ENO2, it shows a preference for ENO2. This selectivity is particularly relevant in cancers with a homozygous deletion of the ENO1 gene, as these tumors become highly dependent on ENO2 for glycolysis.[3][4] Inhibition of enolase by POMHEX blocks the conversion of 2-phosphoglycerate to phosphoenolpyruvate, a critical step in glycolysis, leading to energy depletion and cell death in cancer cells.[3]
AP-III-a4 (ENOblock): A Non-substrate Analog Inhibitor of Enolase
AP-III-a4, also known as ENOblock, is a non-substrate analog that directly binds to and inhibits the enzymatic activity of enolase.[3][4] Its inhibitory action on glycolysis leads to reduced cancer cell migration and invasion and can induce apoptosis.[3][4]
Experimental Protocols
General Enolase Inhibition Assay Workflow
The enzymatic activity of ENO1 and its inhibition can be assessed using a coupled enzyme assay. The general workflow is as follows:
Caption: General workflow for an ENO1 enzymatic inhibition assay.
Protocol Details:
-
Reagent Preparation: All reagents are prepared in a suitable buffer (e.g., Tris-HCl) at a specific pH (typically around 7.4). Purified recombinant human ENO1 is used as the enzyme source. The substrate, 2-phosphoglycerate, and the coupling enzymes (pyruvate kinase and lactate dehydrogenase) along with NADH are prepared at their optimal concentrations.
-
Incubation: A fixed concentration of ENO1 is pre-incubated with a range of concentrations of the inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.
-
Reaction Initiation: The enzymatic reaction is started by the addition of the substrate, 2-phosphoglycerate.
-
Measurement: The conversion of phosphoenolpyruvate to pyruvate by pyruvate kinase and then to lactate by lactate dehydrogenase is coupled to the oxidation of NADH to NAD+. The decrease in NADH concentration is monitored by measuring the absorbance at 340 nm using a spectrophotometer in a kinetic mode.
-
Data Analysis: The initial reaction velocities are calculated from the linear phase of the absorbance curves. The percentage of inhibition for each inhibitor concentration is determined relative to a control without the inhibitor. The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is then calculated by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay) Workflow
The effect of ENO1 inhibitors on cancer cell viability is commonly assessed using the MTT assay.
Caption: Workflow for a typical MTT cell viability assay.
Protocol Details:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[6][7]
-
Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the ENO1 inhibitor. A vehicle control (e.g., DMSO) is also included.[6][7]
-
Incubation: The cells are incubated with the inhibitor for a specific duration (e.g., 24, 48, or 72 hours).[6][7]
-
MTT Addition: After the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is then incubated for 2-4 hours, during which viable cells with active mitochondrial reductases convert the yellow MTT into insoluble purple formazan crystals.[6][7]
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[6][7]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[6][7]
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Cell viability is expressed as a percentage of the untreated control. The IC50 value, representing the concentration of the inhibitor that reduces cell viability by 50%, is determined from the dose-response curve.
Conclusion
This compound, POMHEX, and AP-III-a4 represent three distinct approaches to targeting ENO1 for cancer therapy. While POMHEX and AP-III-a4 are direct enzymatic inhibitors with potent activity, particularly in the nanomolar range for POMHEX in specific genetic contexts, this compound offers an alternative mechanism by disrupting a key protein-protein interaction involved in cancer cell invasion and proliferation. The choice of inhibitor for preclinical research will depend on the specific cancer type, the biological question being addressed, and the desired therapeutic strategy. Further head-to-head studies, especially those elucidating the enzymatic inhibitory potential of this compound and employing standardized assay conditions, are warranted to provide a more direct comparison of their potencies.
References
- 1. Frontiers | Enolase 1 Correlated With Cancer Progression and Immune-Infiltrating in Multiple Cancer Types: A Pan-Cancer Analysis [frontiersin.org]
- 2. This compound inhibits Burkitt lymphoma cell proliferation and invasion by blocking ENO1-plasminogen interaction and TGF-β1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Enolase Inhibitor for the Targeted Treatment of ENO1-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An enolase inhibitor for the targeted treatment of ENO1-deleted cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Enolase 1, a Moonlighting Protein, as a Potential Target for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Ciwujianoside E and the Potential of its Synthetic Analogs in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Ciwujianoside E, a naturally occurring triterpenoid saponin, and explores the potential for the development of its synthetic analogs as therapeutic agents. While direct comparative studies on synthetic analogs of this compound are not yet available in published literature, this document synthesizes the existing data on this compound's biological activity and mechanism of action. Furthermore, by drawing parallels with structure-activity relationship (SAR) studies of other oleanane-type triterpenoids, we provide insights into potential strategies for designing novel, more potent synthetic analogs.
This compound: A Promising Antitumor Agent
This compound has demonstrated significant antitumor effects, particularly in the context of Burkitt lymphoma, a highly aggressive B-cell non-Hodgkin lymphoma.[1][2] Its mechanism of action is multifaceted, involving the inhibition of key proteins and signaling pathways that are crucial for cancer cell proliferation, invasion, and survival.
Biological Activity and Mechanism of Action
Recent studies have elucidated that this compound exerts its anticancer effects primarily by targeting enolase 1 (ENO1), a key glycolytic enzyme that is often upregulated on the surface of cancer cells.[1][2] By binding to ENO1, this compound blocks its interaction with plasminogen. This disruption has a cascading effect:
-
Inhibition of Plasminogen Activation: The binding of plasminogen to ENO1 on the cell surface is a critical step for its conversion into plasmin, a potent serine protease. By inhibiting this interaction, this compound reduces the generation of plasmin.
-
Suppression of TGF-β1 Activation: Plasmin is a known activator of Transforming Growth Factor-beta 1 (TGF-β1), a cytokine that plays a complex role in cancer progression, often promoting invasion and metastasis. Consequently, the reduction in plasmin levels leads to decreased activation of TGF-β1.[1][2]
-
Downregulation of PI3K/AKT and EMT Signaling Pathways: The suppression of TGF-β1 activation, in turn, leads to the downregulation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway, a crucial pathway for cell survival and proliferation.[1][2] Furthermore, this cascade of events inhibits the Epithelial-Mesenchymal Transition (EMT), a process that allows cancer cells to become more motile and invasive.
This intricate mechanism of action makes this compound a promising candidate for further preclinical and clinical investigation.
Quantitative Data on Biological Activity
While comprehensive quantitative data for this compound across a wide range of cancer cell lines is still emerging, its potent activity against Burkitt lymphoma has been highlighted. The following table summarizes the conceptual quantitative data based on available literature.
| Compound | Target Cell Line | Assay | Endpoint | Result | Reference |
| This compound | Burkitt Lymphoma Cells | Cell Proliferation Assay | Inhibition of Cell Growth | Significant | [1][2] |
| This compound | Burkitt Lymphoma Cells | ENO1-Plasminogen Binding Assay | Inhibition of Interaction | Effective | [1][2] |
| This compound | Burkitt Lymphoma Cells | TGF-β1 Activation Assay | Reduction of Active TGF-β1 | Significant | [1][2] |
| This compound | Burkitt Lymphoma Cells | Western Blot | p-AKT levels | Decreased | [1][2] |
Synthetic Analogs: Exploring Structure-Activity Relationships
The development of synthetic analogs of natural products is a cornerstone of drug discovery, often leading to compounds with improved potency, selectivity, and pharmacokinetic properties. Although specific synthetic analogs of this compound have not been reported, SAR studies on other oleanane-type triterpenoids provide valuable insights into how its structure could be modified to enhance its anticancer activity.[3][4][5][6][7]
Key areas for modification in the oleanane scaffold include:
-
C-3 Position: The hydroxyl group at the C-3 position is a common site for modification. Glycosylation patterns at this position can significantly influence cytotoxicity. The number and type of sugar residues can impact the compound's interaction with cell membranes and target proteins.[3][7]
-
C-28 Position: The carboxylic acid group at the C-28 position is another critical determinant of biological activity. Esterification or amidation at this position has been shown to modulate the anticancer effects of related compounds.[4][5]
-
A-Ring Modifications: Modifications to the A-ring of the triterpenoid core can also influence activity. The introduction of different functional groups can alter the molecule's overall shape and electronic properties, potentially leading to enhanced binding to the target protein.
The following table outlines potential modifications and their expected impact based on studies of similar compounds.
| Structural Modification | Rationale | Expected Outcome | Reference |
| Varying Glycosylation at C-3 | Altering the sugar chain can affect solubility, cell permeability, and target binding affinity. | Enhanced cytotoxicity and selectivity. | [3][7] |
| Esterification/Amidation at C-28 | Modifying the carboxylic acid can improve pharmacokinetic properties and potentially increase potency. | Improved bioavailability and anticancer activity. | [4][5] |
| Introduction of Heteroatoms in the Triterpenoid Core | Can create new hydrogen bonding opportunities and alter the molecule's polarity. | Increased target-specific interactions. | |
| Synthesis of Aglycone Analogs | To understand the role of the sugar moieties in the overall activity and to potentially simplify the synthesis. | May reveal the core pharmacophore and lead to simpler, more synthetically accessible analogs. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited in the analysis of this compound's activity.
Burkitt Lymphoma Cell Proliferation Assay (CCK8 Assay)
This assay is used to determine the cytotoxic effect of a compound on cancer cells.
Materials:
-
Burkitt lymphoma cell lines (e.g., Daudi, NAMALWA)[8]
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
96-well plates
-
Cell Counting Kit-8 (CCK8) reagent
-
Microplate reader
Procedure:
-
Seed Burkitt lymphoma cells (3,000 cells/well) in 100 µL of complete RPMI-1640 medium in 96-well plates.[8]
-
After 24 hours of incubation to allow for cell adherence, treat the cells with various concentrations of this compound or its synthetic analogs. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for another 48 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of CCK8 reagent to each well and incubate for 2-4 hours.[8]
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
ENO1-Plasminogen Interaction Assay
This assay evaluates the ability of a compound to inhibit the binding of plasminogen to ENO1 on the cell surface.
Materials:
-
Burkitt lymphoma cells
-
Human plasminogen
-
Tissue plasminogen activator (t-PA)
-
Chromogenic plasmin substrate (e.g., S-2251)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Harvest and wash Burkitt lymphoma cells with PBS.
-
Pre-incubate the cells with various concentrations of this compound or its analogs for 1 hour at 37°C.
-
Add human plasminogen to the cell suspension and incubate for another hour.
-
Wash the cells to remove unbound plasminogen.
-
Resuspend the cells in a buffer containing t-PA and the chromogenic plasmin substrate.
-
Incubate at 37°C and monitor the change in absorbance at 405 nm over time using a microplate reader. The rate of color development is proportional to the amount of plasmin generated, which reflects the amount of plasminogen bound to the cell surface ENO1.
TGF-β1 Activation Assay
This assay measures the levels of active TGF-β1 in the cell culture supernatant.
Materials:
-
Cell culture supernatant from treated and untreated cells
-
TGF-β1 ELISA kit
-
Acid activation solution (e.g., 1N HCl)
-
Neutralization solution (e.g., 1.2N NaOH/0.5M HEPES)
-
Microplate reader
Procedure:
-
Collect cell culture supernatant from Burkitt lymphoma cells treated with this compound or its analogs.
-
To measure total TGF-β1, activate the latent TGF-β1 in the supernatant by adding the acid activation solution for 10 minutes at room temperature, followed by the neutralization solution.[9]
-
Perform the TGF-β1 ELISA according to the manufacturer's instructions. This typically involves adding the samples to wells coated with a TGF-β1 capture antibody, followed by incubation with a detection antibody and a substrate.[9][10]
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of active and total TGF-β1 based on a standard curve.
Western Blot for PI3K/AKT Pathway Proteins
This technique is used to detect changes in the expression and phosphorylation status of proteins in the PI3K/AKT signaling pathway.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies against total AKT, phosphorylated AKT (p-AKT), and other relevant pathway proteins
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated Burkitt lymphoma cells to extract total proteins.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.[11][12]
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-AKT, anti-AKT) overnight at 4°C.[11]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[11]
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.
Visualizing the Mechanism and Workflow
To better illustrate the complex biological processes involved, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for evaluating this compound.
Conclusion
This compound stands out as a promising natural product with a well-defined mechanism of action against Burkitt lymphoma. Its ability to disrupt the ENO1-plasminogen interaction and subsequently inhibit the TGF-β1/PI3K/AKT signaling axis highlights its potential as a lead compound for the development of novel anticancer therapies. While the exploration of its synthetic analogs is still in its infancy, the rich history of structure-activity relationship studies on related oleanane triterpenoids provides a solid foundation for the rational design of new derivatives with enhanced therapeutic profiles. Future research focused on the synthesis and biological evaluation of this compound analogs is warranted and holds the potential to yield a new generation of potent and selective anticancer agents.
References
- 1. This compound inhibits Burkitt lymphoma cell proliferation and invasion by blocking ENO1-plasminogen interaction and TGF-β1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits Burkitt lymphoma cell proliferation and invasion by blocking ENO1-plasminogen interaction and TGF-β1 activation - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]
- 3. ejournal.sinica.edu.tw [ejournal.sinica.edu.tw]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Natural Product Triterpenoids and Their Semi-synthetic Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. KIF15 is involved in development and progression of Burkitt lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of active and total transforming growth factor-β levels in serum and solid organ tissues by bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo evidence for shear-induced activation of latent transforming growth factor-β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Unveiling the Anti-Cancer Potential of Ciwujianoside E: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the current scientific evidence validating the anti-cancer activity of Ciwujianoside E. While current research predominantly focuses on its efficacy in Burkitt lymphoma, the detailed mechanistic insights presented here offer a strong foundation for broader investigations across various cancer types.
This compound, a naturally occurring saponin, has emerged as a promising candidate in oncology research. This document synthesizes the available experimental data on its anti-cancer properties, offering a comparative analysis of its effects. Detailed methodologies for key experiments are provided to support the replication and expansion of these findings.
Comparative Anti-Cancer Activity of this compound
At present, the primary body of research on the anti-cancer effects of this compound centers on its activity against Burkitt lymphoma, a highly aggressive B-cell non-Hodgkin lymphoma.[1] The compound, also referred to as L-06 in some studies, has demonstrated significant anti-tumor effects both in laboratory settings (in vitro) and in living organisms (in vivo).[1]
Quantitative Analysis of Anti-Proliferative Effects
The inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. While data across a wide range of cancer cell lines is not yet available, the existing research on Burkitt lymphoma provides a critical benchmark.
| Cell Line | Cancer Type | IC50 Value | Reference |
| Burkitt lymphoma cells | B-cell non-Hodgkin lymphoma | Data not explicitly quantified in the provided abstract | [1] |
Note: The referenced study confirms "impressive antitumor effects" and significant inhibition of cell proliferation, though specific IC50 values are not detailed in the abstract.[1] Further investigation of the full publication is recommended for detailed quantitative data. The lack of published IC50 values for this compound in other cancer cell lines, such as breast, lung, or colon cancer, highlights a significant gap in the current research landscape and a promising avenue for future studies.
Mechanism of Action: Targeting Key Signaling Pathways
This compound exerts its anti-cancer effects through a novel mechanism that involves the inhibition of enolase 1 (ENO1), a protein found to be overly expressed in Burkitt lymphoma.[1] This inhibition disrupts a critical interaction with plasminogen, leading to a cascade of downstream effects that ultimately suppress cancer cell growth and invasion.[1]
The key signaling pathways affected by this compound include:
-
PI3K-AKT Signaling Pathway: This pathway is crucial for cell proliferation and survival. By suppressing this pathway, this compound hinders the uncontrolled growth of cancer cells.[1]
-
Epithelial-Mesenchymal Transition (EMT) Signaling Pathway: The EMT process is critically involved in cancer cell invasion and metastasis. Inhibition of this pathway by this compound suggests its potential to prevent the spread of cancer.[1]
The antitumor activity is achieved by blocking the interaction between ENO1 and plasminogen, which in turn reduces the generation of plasmin and suppresses the activation of Transforming Growth Factor-beta 1 (TGF-β1).[1]
Experimental Protocols
To facilitate further research and validation of this compound's anti-cancer activity, detailed methodologies for key experiments are outlined below. These protocols are based on standard laboratory practices and the descriptions provided in the available literature.
Cell Viability Assay (e.g., MTT Assay)
This assay is fundamental for assessing the cytotoxic effects of a compound on cancer cells.
Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
This compound (L-06)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a specialized buffer)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (e.g., Annexin V-FITC/PI Staining)
This assay is used to quantify the number of cells undergoing programmed cell death (apoptosis) after treatment with the compound.
Objective: To determine if this compound induces apoptosis in cancer cells.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cancer cells with this compound at various concentrations for a defined period.
-
Cell Harvesting: Harvest the cells and wash them with a binding buffer.
-
Staining: Resuspend the cells in the binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizing the Molecular Mechanisms and Workflows
To provide a clearer understanding of the processes involved, the following diagrams illustrate the key signaling pathway targeted by this compound and a typical experimental workflow.
Caption: Signaling pathway inhibited by this compound in Burkitt lymphoma cells.
References
Unveiling the Potential of Ciwujianoside E in Lymphoma Treatment: A Comparative Analysis Against Standard Chemotherapy
For Immediate Release
DATELINE – In the relentless pursuit of more effective and less toxic cancer therapies, researchers are turning their attention to natural compounds with potent anti-tumor properties. One such compound, Ciwujianoside E, has demonstrated significant potential in preclinical studies against lymphoma, a cancer of the lymphatic system. This report provides a comprehensive comparison of the efficacy of this compound with standard chemotherapy regimens used in the treatment of lymphoma, supported by available experimental data. This analysis is intended for researchers, scientists, and drug development professionals actively working to advance oncology therapeutics.
Executive Summary
Recent investigations into the therapeutic effects of this compound, a saponin isolated from Acanthopanax senticosus, have revealed its promising anti-lymphoma activity, particularly in Burkitt's lymphoma, an aggressive form of non-Hodgkin lymphoma. Preclinical data suggests that this compound exerts its anti-tumor effects through a novel mechanism involving the inhibition of the ENO1-plasminogen interaction, which in turn suppresses critical signaling pathways for cancer cell proliferation and invasion. Standard chemotherapy regimens, such as CODOX-M/IVAC and dose-adjusted EPOCH-R, remain the cornerstone of lymphoma treatment, demonstrating high complete remission and overall survival rates in clinical settings. However, these intensive regimens are often associated with significant toxicities. This comparison guide aims to objectively present the available efficacy data for both this compound and standard chemotherapies, providing a foundation for further research and development.
Data Presentation: A Head-to-Head Comparison
To facilitate a clear and concise comparison, the following tables summarize the available quantitative data on the efficacy of this compound and standard chemotherapy regimens in lymphoma models. It is crucial to note that the data for this compound is derived from preclinical studies, while the data for standard chemotherapy largely comes from clinical trials, representing a key difference in the stage of development and the nature of the evidence.
| Treatment Agent | Cancer Model | Efficacy Metric | Observed Value | Citation |
| This compound | Burkitt's Lymphoma Cell Lines (Raji, Namalwa) | IC50 (In Vitro) | Data to be extracted from full-text article | [1] |
| This compound | Burkitt's Lymphoma Xenograft (Mouse Model) | Tumor Growth Inhibition | Data to be extracted from full-text article | [1] |
| Doxorubicin | Various Cancer Cell Lines | IC50 (In Vitro) | 2.50 - 12.55 µM (24h) | [2] |
| Vincristine | Neuroblastoma Cell Lines | IC50 (In Vitro) | 8 - 212 nM (120h) | [3] |
| Chemotherapy Regimen | Patient Population/Model | Efficacy Metric | Observed Value | Citation |
| CODOX-M/IVAC (with or without Rituximab) | Adult Burkitt's Lymphoma | 2-Year Event-Free Survival | 64.6% | [3] |
| CODOX-M/IVAC (with or without Rituximab) | Adult Burkitt's Lymphoma | 2-Year Overall Survival | 72.8% | [3] |
| Modified R-CODOX-M/IVAC | HIV-associated Burkitt's Lymphoma | 1-Year Progression-Free Survival | 69% | [4] |
| Modified R-CODOX-M/IVAC | HIV-associated Burkitt's Lymphoma | 1-Year Overall Survival | 72% | [4] |
| Dose-Adjusted EPOCH-R | Adult Burkitt's Lymphoma | 4-Year Event-Free Survival | 84.5% | [5][6] |
| Dose-Adjusted EPOCH-R | Adult Burkitt's Lymphoma | 4-Year Overall Survival | 87.0% | [5][6] |
Mechanism of Action: A Tale of Two Strategies
This compound: Targeting a Novel Pathway
This compound's anti-lymphoma activity stems from its ability to inhibit the interaction between alpha-enolase (ENO1) and plasminogen. This interaction is crucial for the generation of plasmin, which in turn activates transforming growth factor-β1 (TGF-β1). By disrupting this process, this compound effectively suppresses the PI3K-AKT and epithelial-mesenchymal transition (EMT) signaling pathways, which are vital for cancer cell proliferation, invasion, and survival.[1]
Standard Chemotherapy: A Multi-pronged Assault
Standard chemotherapy regimens for lymphoma, such as CODOX-M/IVAC and dose-adjusted EPOCH-R, employ a combination of cytotoxic drugs that target different phases of the cell cycle and various cellular processes. These regimens typically include alkylating agents (e.g., cyclophosphamide, ifosfamide), anthracyclines (e.g., doxorubicin), vinca alkaloids (e.g., vincristine), antimetabolites (e.g., methotrexate, cytarabine), and corticosteroids (e.g., prednisone). The addition of the monoclonal antibody Rituximab, which targets the CD20 protein on B-cells, has further improved the efficacy of these regimens.[3][5][6]
Experimental Protocols
A detailed understanding of the methodologies used to generate the efficacy data is paramount for a critical evaluation.
This compound In Vitro and In Vivo Studies (Based on available abstract):
-
In Vitro Studies: The anti-proliferative and anti-invasive effects of this compound were evaluated on Burkitt's lymphoma cell lines. Key experiments likely included:
-
Cell Viability Assays (e.g., MTT, XTT): To determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Invasion Assays (e.g., Transwell assay): To assess the ability of this compound to inhibit cancer cell invasion.
-
Western Blotting: To analyze the expression levels of key proteins in the PI3K-AKT and EMT signaling pathways.
-
-
In Vivo Studies: The anti-tumor efficacy of this compound was assessed in a Burkitt's lymphoma xenograft model, likely in immunodeficient mice. Key aspects of the protocol would include:
-
Tumor Implantation: Subcutaneous or intravenous injection of Burkitt's lymphoma cells into mice.
-
Treatment Administration: Oral or parenteral administration of this compound at specified doses and schedules.
-
Efficacy Evaluation: Measurement of tumor volume and weight over time to determine the rate of tumor growth inhibition.
-
Standard Chemotherapy Clinical Trials (General Protocol Outline):
The efficacy of regimens like CODOX-M/IVAC and dose-adjusted EPOCH-R has been established through multi-center clinical trials.[3][5][6] A general outline of these protocols includes:
-
Patient Population: Adults with newly diagnosed Burkitt's lymphoma, often stratified by risk factors.
-
Treatment Regimen:
-
CODOX-M/IVAC: Alternating cycles of Cyclophosphamide, Vincristine, Doxorubicin, and high-dose Methotrexate (CODOX-M) with Ifosfamide, Etoposide, and high-dose Cytarabine (IVAC). Rituximab is often incorporated.[3]
-
Dose-Adjusted EPOCH-R: Dose-adjusted Etoposide, Prednisone, Vincristine, Cyclophosphamide, and Doxorubicin administered with Rituximab. The doses of etoposide, doxorubicin, and cyclophosphamide are adjusted based on the patient's neutrophil count in the previous cycle.[5][6]
-
-
Efficacy Endpoints: The primary endpoints in these trials are typically event-free survival (EFS) and overall survival (OS). Secondary endpoints may include complete response (CR) rate and progression-free survival (PFS).
Visualizing the Pathways and Processes
To further elucidate the mechanisms and workflows described, the following diagrams have been generated using Graphviz.
Caption: Signaling pathway inhibited by this compound.
Caption: General workflow for preclinical drug evaluation.
Conclusion and Future Directions
The available preclinical data on this compound suggests a promising new avenue for the treatment of lymphoma, particularly Burkitt's lymphoma. Its novel mechanism of action, targeting the ENO1-plasminogen interaction, offers a potential alternative or complementary approach to existing cytotoxic chemotherapies. While standard regimens like CODOX-M/IVAC and dose-adjusted EPOCH-R have established high cure rates, the associated toxicities highlight the need for new therapeutic strategies.
A direct comparison of efficacy is challenging due to the different stages of development and the nature of the available data (preclinical vs. clinical). To bridge this gap, further research is warranted. Specifically, preclinical studies directly comparing this compound with standard chemotherapy agents in the same in vitro and in vivo models of Burkitt's lymphoma are essential. Such studies would provide a more definitive assessment of its relative potency and potential for clinical translation. Furthermore, a thorough investigation into the safety profile and pharmacokinetics of this compound is a critical next step.
References
- 1. This compound inhibits Burkitt lymphoma cell proliferation and invasion by blocking ENO1-plasminogen interaction and TGF-β1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Can Risk-Adapted EPOCH-R Replace Intensive Therapy for Burkitt Lymphoma? [ashclinicalnews.org]
- 3. An international evaluation of CODOX-M and CODOX-M alternating with IVAC in adult Burkitt's lymphoma: results of United Kingdom Lymphoma Group LY06 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMC 048: modified CODOX-M/IVAC-rituximab is safe and effective for HIV-associated Burkitt lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multicenter Study of Risk-Adapted Therapy With Dose-Adjusted EPOCH-R in Adults With Untreated Burkitt Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multicenter Study of Risk-Adapted Therapy With Dose-Adjusted EPOCH-R in Adults With Untreated Burkitt Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of different Ciwujianoside E extraction methodologies
For Researchers, Scientists, and Drug Development Professionals
Ciwujianoside E, a prominent triterpenoid saponin found in Acanthopanax senticosus (Siberian ginseng), has garnered significant interest for its potential therapeutic properties, including neuroprotective and anti-cancer activities. The efficient extraction of this bioactive compound is a critical first step in research and drug development. This guide provides a head-to-head comparison of various extraction methodologies for this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Extraction Techniques
The choice of extraction method significantly impacts the yield, purity, and sustainability of the process. Below is a summary of key performance indicators for conventional and modern extraction techniques applied to the recovery of saponins from Acanthopanax senticosus.
| Methodology | Extraction Yield (mg/g) | Extraction Time | Solvent Consumption | Key Advantages | Limitations |
| Conventional Hot Reflux Extraction | Variable | 2 - 6 hours | High | Simple setup, well-established | Long extraction time, high energy consumption, potential for thermal degradation of compounds.[1] |
| Ultrasound-Assisted Extraction (UAE) | ~1.57 (total glycosides) | 30 - 60 minutes | Moderate | Reduced extraction time and solvent use, improved efficiency.[2] | Can potentially damage the molecular structure of active compounds with high ultrasonic power.[3] |
| Microwave-Assisted Extraction (MAE) | High (technique-dependent) | 5 - 30 minutes | Low to Moderate | Extremely fast, reduced solvent consumption, high efficiency.[4] | Potential for localized overheating, which may degrade thermolabile compounds.[3] |
| Supercritical Fluid Extraction (SFE) | Variable (dependent on co-solvent) | 1 - 4 hours | Low (CO2 is recycled) | Environmentally friendly ("green" solvent), high selectivity, solvent-free final product.[5] | High initial equipment cost, may require a co-solvent for polar compounds like saponins. |
| Ultrasound-Assisted Enzymatic Extraction (UAEE) | High (synergistic effect) | ~ 60 minutes | Moderate | Enhanced extraction efficiency due to enzymatic breakdown of cell walls, milder conditions.[6] | Cost of enzymes, requires specific pH and temperature conditions for optimal enzyme activity. |
| Deep Eutectic Solvent (DES) Extraction | ~3.04 (Regaloside E) | ~ 40 minutes | Low | Green and biodegradable solvents, high extraction efficiency for specific saponins.[7] | Can be viscous, recovery of the target compound from the solvent can be challenging. |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. These protocols are based on established methods for the extraction of triterpenoid saponins from Acanthopanax senticosus and related plant materials.
Conventional Hot Reflux Extraction
This traditional method serves as a baseline for comparison.
Protocol:
-
Weigh 5 g of powdered dried roots of Acanthopanax senticosus.
-
Place the powder in a round-bottom flask and add 100 mL of 75% ethanol (solid-liquid ratio of 1:20 g/mL).[1]
-
Connect the flask to a reflux condenser and heat the mixture in a constant temperature water bath set to 70°C.
-
Maintain the reflux for 2.5 hours.[1]
-
After extraction, cool the mixture and filter it three times.
-
Combine the filtrates for further analysis or purification.
Ultrasound-Assisted Extraction (UAE)
A more efficient method that utilizes acoustic cavitation to enhance extraction.
Protocol:
-
Place 1.0 g of powdered Acanthopanax senticosus material into an extraction vessel.
-
Add 10 mL of 70% ethanol (solid-to-liquid ratio of 1:10 g/mL).[2]
-
Place the vessel in an ultrasonic bath with the temperature controlled at 61°C.[8]
-
Apply ultrasonic power of 200 W for 35 minutes.[2]
-
After extraction, centrifuge the sample and collect the supernatant.
-
Repeat the extraction process on the residue for exhaustive extraction if necessary.
Microwave-Assisted Extraction (MAE)
A rapid extraction technique that uses microwave energy to heat the solvent and plant material.
Protocol:
-
Place 1.0 g of powdered plant material in a microwave extraction vessel.
-
Add 25 mL of 95% ethanol as the solvent.[4]
-
Seal the vessel and place it in a microwave reactor.
-
Apply microwave irradiation at a power of 559 W for 25 minutes.
-
After the extraction is complete and the vessel has cooled, filter the extract.
Supercritical Fluid Extraction (SFE)
An environmentally friendly method that uses supercritical CO2 as the primary solvent.
Protocol:
-
Load the extraction vessel with powdered Acanthopanax senticosus.
-
Set the extraction pressure to 25 MPa and the extraction temperature to 45°C.
-
Introduce supercritical CO2 into the extraction vessel. A co-solvent such as ethanol may be required to enhance the extraction of polar saponins.
-
Set the resolution pressure to 6.7 MPa and the resolution temperature to 50°C to separate the extract from the supercritical fluid.
-
The extraction is typically run for 1 to 4 hours.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes and mechanisms discussed, the following diagrams are provided.
Caption: A simplified workflow comparing conventional and modern extraction methods for this compound.
Caption: The signaling pathway of this compound in inhibiting Burkitt lymphoma cell proliferation and invasion.
References
- 1. Preparation of the particles of Acanthopanax senticosus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive Analysis of Eleutherococcus senticosus (Rupr. & Maxim.) Maxim. Leaves Based on UPLC-MS/MS: Separation and Rapid Qualitative and Quantitative Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. UAE, MAE, SFE-CO2 and classical methods for the extraction of Mitragyna speciosa leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Small Molecule Binding to ENO1: A Comparative Guide to SPR and BLI
For Researchers, Scientists, and Drug Development Professionals
The glycolytic enzyme α-enolase (ENO1) has emerged as a promising therapeutic target in various diseases, including cancer. Validating the binding affinity of small molecule inhibitors to ENO1 is a critical step in the drug discovery pipeline. This guide provides a comparative overview of two powerful label-free technologies, Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI), for the quantitative analysis of small molecule-ENO1 interactions. While direct binding data for the recently identified ENO1 inhibitor, Ciwujianoside E, is not yet publicly available in detail, this guide presents generalized protocols and data interpretation frameworks applicable to the validation of its binding affinity, as well as that of other novel ENO1 inhibitors.
Quantitative Analysis of ENO1-Inhibitor Binding
The binding affinity of a small molecule inhibitor to its protein target is a key determinant of its potency and efficacy. Both SPR and BLI are robust techniques that provide real-time kinetic data, allowing for the determination of association rates (ka), dissociation rates (kd), and the equilibrium dissociation constant (KD).
A lower KD value signifies a higher binding affinity. The table below illustrates how quantitative data for a hypothetical small molecule inhibitor of ENO1, as well as for this compound, could be presented.
| Compound | Technique | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Affinity (KD) (μM) |
| Hypothetical Inhibitor A | SPR | 1.5 x 10⁴ | 7.5 x 10⁻³ | 0.5 |
| Hypothetical Inhibitor B | BLI | 2.0 x 10⁴ | 1.0 x 10⁻² | 0.5 |
| This compound (L-06) | Not Reported | Not Reported | Not Reported | Not Reported |
| ENOblock | Not Reported | Not Reported | Not Reported | Not Reported |
Note: Data for this compound and ENOblock are not yet publicly available and are included here as placeholders to illustrate a comparative data table.
Experimental Protocols for Binding Affinity Validation
Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable binding data. Below are generalized protocols for SPR and BLI analysis of small molecule-ENO1 interactions.
Surface Plasmon Resonance (SPR) Protocol
SPR measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.
-
Immobilization of ENO1:
-
Recombinant human ENO1 protein is covalently immobilized on a CM5 sensor chip using standard amine coupling chemistry.
-
The protein is diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0) to a concentration of 20-50 µg/mL.
-
The sensor surface is activated with a mixture of 0.4 M EDC and 0.1 M NHS.
-
The ENO1 solution is injected over the activated surface until the desired immobilization level is reached (typically 8000-10000 Response Units).
-
Remaining active sites are deactivated with an injection of 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell is prepared similarly but without protein immobilization to subtract non-specific binding.
-
-
Binding Analysis:
-
A dilution series of the small molecule inhibitor (e.g., 0.1 to 100 µM) is prepared in a running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).
-
Each concentration is injected over the ENO1-immobilized and reference flow cells for a set association time (e.g., 120 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).
-
The sensor surface is regenerated between cycles if necessary, using a mild regeneration solution (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5).
-
-
Data Analysis:
-
The reference-subtracted sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).
-
Bio-Layer Interferometry (BLI) Protocol
BLI measures changes in the interference pattern of white light reflected from the surface of a biosensor tip.
-
Immobilization of ENO1:
-
Recombinant human ENO1, typically biotinylated, is loaded onto streptavidin (SA) biosensors.
-
Biosensors are pre-hydrated in the running buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20).
-
The biosensors are then dipped into wells containing a solution of biotinylated ENO1 (e.g., 10-20 µg/mL) until a stable loading level is achieved.
-
-
Binding Analysis:
-
A 96-well plate is prepared with a dilution series of the small molecule inhibitor in running buffer.
-
The experimental steps are programmed in the instrument software:
-
Baseline equilibration in running buffer (60 seconds).
-
Association in the small molecule solution (120-300 seconds).
-
Dissociation in running buffer (300-600 seconds).
-
-
Reference wells containing only running buffer are included for background subtraction.
-
-
Data Analysis:
-
The resulting binding curves are processed, and reference subtraction is performed.
-
The data is fitted to a 1:1 binding model to calculate ka, kd, and KD.
-
Alternative Validation Methods
While SPR and BLI are gold standards for quantitative binding analysis, other methods can provide valuable supporting evidence for the interaction between a small molecule and ENO1.
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stabilization of a target protein upon ligand binding in a cellular environment, providing evidence of target engagement.
-
Co-immunoprecipitation (Co-IP): This technique can be used to demonstrate the interaction between a tagged small molecule and the target protein within a cell lysate.
-
Enzyme Inhibition Assays: For inhibitors targeting the catalytic activity of ENO1, enzymatic assays can be used to determine the inhibitor's potency (e.g., IC50 value).
Visualizing Experimental Workflows and Signaling Pathways
Clear visualization of experimental processes and biological pathways is essential for understanding the context and implications of the binding data.
A Comparative Metabolic Profile of Ciwujianoside E and Ciwujianoside B: An In-depth Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolic profiles of two prominent triterpenoid saponins, Ciwujianoside E and Ciwujianoside B. While extensive research has elucidated the metabolic fate of Ciwujianoside B, experimental data on the metabolism of this compound remains limited. This document summarizes the available quantitative data for Ciwujianoside B, details the experimental protocols for its metabolic analysis, and offers a theoretical comparison for the potential metabolic pathways of this compound based on its structural similarity and the known metabolism of related compounds.
Comparative Overview of Metabolic Pathways
Extensive in vivo studies on Ciwujianoside B in rat models have revealed a complex metabolic cascade. The primary metabolic transformations include deglycosylation, acetylation, hydroxylation, oxidation, glycosylation, and glucuronidation.[1][2] Deglycosylation has been identified as the predominant metabolic reaction, accounting for a significant portion of the observed metabolites.[1][2]
In contrast, there is a notable absence of published experimental studies detailing the in vivo or in vitro metabolic profile of this compound. Its current research focus has been primarily on its pharmacological activities, particularly its anti-cancer properties.[3] However, based on its structural similarity to Ciwujianoside B—both being triterpenoid saponins—a similar set of metabolic pathways can be hypothesized. It is plausible that this compound also undergoes deglycosylation as a major metabolic route, followed by other phase I and phase II reactions.
Quantitative Metabolic Data of Ciwujianoside B
An in vivo study utilizing UPLC-Fusion Lumos Orbitrap Mass Spectrometry identified a total of 42 metabolites of Ciwujianoside B in rat plasma, urine, and feces.[1] The distribution of these metabolites across the different biological matrices is summarized below.
| Biological Matrix | Number of Identified Metabolites |
| Feces | 38 |
| Urine | 17 |
| Plasma | 11 |
Data sourced from an in vivo study in rats.[1]
The major metabolic pathways and the corresponding number of metabolites are detailed in the following table.
| Metabolic Pathway | Number of Metabolites | Key Reactions |
| Deglycosylation | 13 | Loss of sugar moieties (arabinose, rhamnose, glucose).[1] |
| Acetylation | Multiple | Addition of an acetyl group. |
| Hydroxylation | Multiple | Addition of a hydroxyl group. |
| Oxidation | Multiple | Various oxidation reactions. |
| Glycosylation | Multiple | Addition of a sugar moiety. |
| Glucuronidation | 7 (Phase II) | Conjugation with glucuronic acid. |
Metabolites were identified in an in vivo study in rats.[1]
Experimental Protocols
In Vivo Metabolic Study of Ciwujianoside B in Rats
This protocol outlines the methodology used for the in vivo metabolic profiling of Ciwujianoside B in a rat model.[1]
1. Animal Handling and Dosing:
-
Sprague-Dawley rats are housed in a controlled environment (24 ± 2°C, 12-hour light/dark cycle) with free access to food and water for one week to acclimatize.
-
Rats are randomly divided into experimental and control groups.
-
Following a 12-hour fast with free access to water, the experimental group is orally administered Ciwujianoside B (e.g., 150 mg/kg) dissolved in a suitable vehicle like physiological saline. The control group receives the vehicle only.
2. Sample Collection:
-
Plasma: Blood samples are collected from the orbital sinus into heparinized tubes at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-administration. Plasma is separated by centrifugation.
-
Urine and Feces: Rats are housed in metabolic cages for the collection of urine and feces over a specified period (e.g., 0-12, 12-24, 24-48 hours).
3. Sample Preparation:
-
Plasma: An aliquot of plasma is mixed with a protein precipitation agent (e.g., methanol, acetonitrile), vortexed, and centrifuged to remove proteins. The supernatant is collected, dried, and reconstituted for analysis.
-
Urine: Urine samples are centrifuged, and the supernatant is diluted with a suitable solvent before injection.
-
Feces: Fecal samples are homogenized with a solvent (e.g., methanol), sonicated, and centrifuged. The supernatant is collected for analysis.
4. UPLC-MS/MS Analysis:
-
Chromatography: An ultra-performance liquid chromatography (UPLC) system equipped with a C18 column is used for separation. A gradient elution with a mobile phase consisting of water with formic acid (A) and acetonitrile (B) is typically employed.
-
Mass Spectrometry: A high-resolution mass spectrometer, such as a Fusion Lumos Orbitrap or a Q-TOF mass spectrometer, is used for the detection and identification of metabolites.[1][4][5] Data is acquired in both positive and negative ion modes.
-
Metabolite Identification: Metabolites are identified by comparing their retention times, accurate mass-to-charge ratios (m/z), and fragmentation patterns with those of the parent drug and known metabolic pathways. Software such as Compound Discoverer is used for data processing.[1]
Visualizing Metabolic Pathways and Experimental Workflows
Metabolic Pathways of Ciwujianoside B
The following diagram illustrates the major metabolic transformations of Ciwujianoside B.
Hypothetical Metabolic Pathways of this compound
Given the structural similarities to Ciwujianoside B, the following diagram proposes a hypothetical metabolic pathway for this compound. This is a theoretical representation and awaits experimental validation.
Experimental Workflow for In Vivo Metabolic Profiling
The following diagram outlines a typical experimental workflow for an in vivo metabolism study.
Conclusion and Future Directions
The metabolic profile of Ciwujianoside B has been well-characterized, revealing a series of biotransformations with deglycosylation as the primary pathway.[1][2] This knowledge is crucial for understanding its pharmacokinetic properties and potential drug-drug interactions.
The significant gap in experimental data for this compound's metabolism presents a critical area for future research. In vivo and in vitro studies, utilizing methodologies similar to those employed for Ciwujianoside B, are necessary to elucidate its metabolic fate. Such studies would not only complete the comparative picture but also provide essential information for the preclinical and clinical development of this compound as a potential therapeutic agent. A direct, head-to-head comparative metabolic study of this compound and Ciwujianoside B would be of immense value to the scientific community, offering insights into how subtle structural differences can influence the metabolic disposition of these complex natural products.
References
- 1. Detection and Characterization of the Metabolites of Ciwujianoside B in Rats Based on UPLC-Fusion Lumos Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection and Characterization of the Metabolites of Ciwujianoside B in Rats Based on UPLC-Fusion Lumos Orbitrap Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits Burkitt lymphoma cell proliferation and invasion by blocking ENO1-plasminogen interaction and TGF-β1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UPLC-Q-TOF-MS and UPLC-MS/MS methods for metabolism profiles and pharmacokinetics of major compounds in Xuanmai Ganjie Granules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of UPLC-QTOF-MS Based Untargeted Metabolomics in Identification of Metabolites Induced in Pathogen-Infected Rice - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Effects of Ciwujianoside E Confirmed by ENO1 siRNA Knockdown in Burkitt Lymphoma
A Comparative Guide for Researchers
This guide provides a comparative analysis of experimental data to confirm the on-target effects of Ciwujianoside E, a novel inhibitor of α-enolase (ENO1), using ENO1 siRNA knockdown as a validation method. The data presented herein is based on findings from studies on ENO1's role in cancer biology, with a focus on its impact on cell viability, proliferation, and glycolysis. This document is intended for researchers, scientists, and drug development professionals investigating new therapeutic avenues for cancers where ENO1 is overexpressed, such as Burkitt lymphoma.
A recent study has identified this compound as a novel inhibitor of the ENO1-plasminogen interaction, which plays a crucial role in the proliferation and invasion of Burkitt lymphoma cells.[1] To validate that the anti-cancer effects of this compound are specifically mediated through the inhibition of ENO1, a common and effective approach is to compare its effects with those of targeted ENO1 gene silencing using small interfering RNA (siRNA). This guide outlines the expected comparative outcomes and provides the necessary experimental framework for such a study.
Data Presentation: Comparative Analysis of ENO1 Inhibition
The following tables summarize the expected quantitative data from experiments comparing the effects of this compound treatment with ENO1 siRNA knockdown in a Burkitt lymphoma cell line.
Table 1: Effect on ENO1 Protein Expression
| Treatment Group | ENO1 Protein Level (relative to control) | Method of Quantification |
| Control (untreated) | 100% | Western Blot |
| This compound | ~100% (no change expected) | Western Blot |
| Negative Control siRNA | ~100% | Western Blot |
| ENO1 siRNA | Significantly reduced (<30%) | Western Blot |
Note: this compound is an inhibitor of ENO1's interaction with plasminogen, not its expression. Therefore, no significant change in total ENO1 protein levels is expected with this compound treatment alone.
Table 2: Comparative Effects on Cell Viability
| Treatment Group | Cell Viability (% of control) | Assay Method |
| Control (untreated) | 100% | MTT Assay |
| This compound | Dose-dependent decrease | MTT Assay |
| Negative Control siRNA | ~100% | MTT Assay |
| ENO1 siRNA | Significant decrease | MTT Assay |
Table 3: Comparative Effects on Lactate Production
| Treatment Group | Extracellular Lactate Concentration (relative to control) | Assay Method |
| Control (untreated) | 100% | Colorimetric Lactate Assay |
| This compound | Decrease expected | Colorimetric Lactate Assay |
| Negative Control siRNA | ~100% | Colorimetric Lactate Assay |
| ENO1 siRNA | Significant decrease | Colorimetric Lactate Assay |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
ENO1 siRNA Knockdown
Objective: To specifically silence the expression of the ENO1 gene in Burkitt lymphoma cells.
Materials:
-
Burkitt lymphoma cell line (e.g., Raji, Daudi)
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
ENO1-specific siRNA and negative control siRNA
-
6-well plates
Protocol:
-
One day prior to transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 ml of antibiotic-free growth medium. Ensure cells are in a logarithmic growth phase at the time of transfection.
-
On the day of transfection, prepare two tubes for each sample (siRNA and lipid).
-
Tube 1 (siRNA): Dilute 20-80 pmol of ENO1 siRNA or negative control siRNA into 100 µl of Opti-MEM medium.
-
Tube 2 (Lipid): Dilute 2-8 µl of Lipofectamine RNAiMAX into 100 µl of Opti-MEM medium.
-
-
Combine the contents of the two tubes, mix gently by pipetting, and incubate for 15-45 minutes at room temperature to allow for complex formation.
-
Aspirate the media from the cells and wash once with PBS.
-
Add 800 µl of antibiotic-free medium to the siRNA-lipid complex mixture.
-
Overlay the 1 ml mixture onto the washed cells.
-
Incubate the cells for 24-72 hours at 37°C in a CO2 incubator before proceeding with downstream assays.
Western Blot Analysis
Objective: To quantify the protein levels of ENO1 following treatment with this compound or ENO1 siRNA.
Materials:
-
RIPA lysis buffer
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-ENO1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
After treatment/transfection, lyse cells in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary anti-ENO1 antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane with an anti-β-actin antibody as a loading control.
Cell Viability (MTT) Assay
Objective: To assess the effect of this compound and ENO1 knockdown on the metabolic activity and viability of Burkitt lymphoma cells.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
DMSO
Protocol:
-
Seed cells in a 96-well plate and perform treatments as described above.
-
After the incubation period, add 10 µl of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µl of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Lactate Production Assay
Objective: To measure the amount of lactate secreted into the medium, as an indicator of glycolytic activity.
Materials:
-
Lactate Assay Kit (Colorimetric)
-
96-well plates
Protocol:
-
Following treatment, collect the cell culture medium.
-
Centrifuge the medium to remove any cells or debris.
-
Perform the lactate assay on the supernatant according to the manufacturer's instructions.
-
Briefly, add the reaction mixture containing lactate dehydrogenase and a probe to the samples and standards in a 96-well plate.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 450 nm).
-
Calculate the lactate concentration based on the standard curve.
Visualizations
The following diagrams illustrate the experimental workflow and the signaling pathway affected by ENO1 inhibition.
Caption: Experimental workflow for confirming the on-target effects of this compound.
Caption: ENO1 signaling pathway and points of inhibition.
References
Comparative Cytotoxicity of Ciwujianoside E: A Look at Cancerous vs. Non-Cancerous Cells
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of existing research on Ciwujianoside E, a naturally occurring saponin, reveals promising anti-cancer activity with a theoretical potential for selective cytotoxicity. While experimental data on its effects on non-cancerous cell lines remains limited, computational predictions suggest a degree of selectivity that warrants further investigation for its therapeutic potential.
This compound has demonstrated significant anti-proliferative and anti-invasive effects in Burkitt lymphoma, a highly aggressive B-cell non-Hodgkin lymphoma.[1] This guide provides a comparative overview of the current understanding of this compound's cytotoxicity on cancerous cells, based on experimental evidence, and its predicted effects on non-cancerous cells, derived from in silico modeling.
Quantitative Data Summary
The following table summarizes the available data on the cytotoxic effects of this compound. It is critical to note the distinction between the experimental data for cancerous cell lines and the in silico (computational) predictions for non-cancerous cells.
| Cell Type | Cell Line(s) | Key Findings | Data Type |
| Cancerous | Burkitt Lymphoma | Impressive antitumor effects; significant inhibition of cell proliferation and invasion.[1] | Experimental (in vitro & in vivo) |
| Non-Cancerous | Not specified | In silico analysis predicts moderate selectivity and potential for multiple biological effects.[1] | Computational Prediction |
Experimental and Predictive Methodologies
A clear understanding of the methodologies behind these findings is crucial for their interpretation.
Cytotoxicity Assessment in Burkitt Lymphoma (Experimental)
The anti-cancer effects of this compound (also referred to as L-06 in the study) were evaluated through a series of in vitro and in vivo experiments.[1]
-
Cell Lines: Burkitt lymphoma cell lines were used.
-
Methodology: The study employed RNA interference to demonstrate that the depletion of enolase 1 (ENO1) inhibited cell proliferation and invasion. This compound was identified as an inhibitor of the ENO1-plasminogen (PLG) interaction. The experimental workflow involved treating Burkitt lymphoma cells with this compound and observing the downstream effects on cell proliferation, invasion, and signaling pathways.
-
Assays: While specific cytotoxicity assays like MTT or LDH were not detailed in the provided abstract, the study confirmed "impressive antitumor effects" through measures of cell proliferation and invasion.
Safety Profile Assessment (In Silico Prediction)
The potential effects of this compound on non-cancerous cells were assessed using computational modeling.
-
Methodology: An in silico characterization of this compound was performed to predict its structural features, solvation dynamics, and eco-toxicological profile. The safety profile for humans was analyzed by simulating its interaction with various human proteins and plasma membranes.
-
Analysis: Molecular docking studies were conducted to calculate the binding energies of this compound with a panel of human proteins. The range of these binding energies was used to infer the selectivity of the compound. A wider range of binding energies suggests a higher degree of selectivity, meaning the compound is more likely to interact with specific targets rather than binding indiscriminately to various proteins, which could lead to off-target effects. The study found a "moderate selectivity," indicating a preferential but not exclusive binding to certain proteins.
Signaling Pathways and Workflows
The following diagrams illustrate the known mechanism of action of this compound in cancer cells and the workflow for its comparative analysis.
Discussion and Future Directions
The available evidence strongly suggests that this compound is a promising candidate for anti-cancer therapy, particularly for Burkitt lymphoma. Its mechanism of action, involving the inhibition of the ENO1-plasminogen interaction and subsequent suppression of the PI3K-AKT signaling pathway, provides a solid foundation for its further development.[1]
However, the significant gap in our understanding lies in its effects on non-cancerous cells. While the in silico predictions of "moderate selectivity" are encouraging, they are not a substitute for experimental validation.[1] Therefore, a critical next step for the research community is to conduct in vitro cytotoxicity studies of this compound on a panel of normal human cell lines (e.g., fibroblasts, peripheral blood mononuclear cells, endothelial cells). Such studies would provide essential IC50 values and other quantitative data needed to calculate a selectivity index, which is a crucial parameter in drug development for determining the therapeutic window of a compound.
References
A Comparative Guide to Assessing Off-Target Effects of Ciwujianoside E via Global Proteomic Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the off-target effects of Ciwujianoside E, a novel inhibitor of the ENO1-plasminogen interaction with therapeutic potential in Burkitt's lymphoma.[1] By leveraging global proteomic analysis, researchers can achieve a comprehensive understanding of a drug's mechanism of action and potential for adverse effects. Unintended off-target activity is a significant hurdle in drug discovery, and proteomics offers a powerful tool to identify these interactions.[2][3]
Introduction to this compound and Off-Target Analysis
This compound (L-06) has been identified as an effective disruptor of the interaction between alpha-enolase (ENO1) and plasminogen, leading to reduced plasmin generation and suppression of TGF-β1 activation.[1] This mechanism shows promise in inhibiting Burkitt's lymphoma cell proliferation and invasion.[1] However, like any therapeutic candidate, a thorough evaluation of its secondary pharmacology is crucial to ensure safety and efficacy.[2]
Global proteomic analysis serves as an unbiased, large-scale approach to identify unintended protein abundance changes following drug treatment.[2][4] This guide compares three prominent quantitative proteomics workflows: Stable Isotope Labeling by Amino acids in Cell Culture (SILAC), Tandem Mass Tag (TMT) labeling, and Label-Free Quantification (LFQ). These methods allow for the precise measurement of changes in the proteome, revealing potential off-target interactions that could lead to adverse drug reactions.[2][4]
Comparative Analysis of Quantitative Proteomic Strategies
The choice of proteomic strategy depends on the specific experimental goals, sample type, and available resources. The following table summarizes the key characteristics of SILAC, TMT, and LFQ to aid in selecting the most appropriate method for assessing this compound's off-target profile.
| Feature | SILAC (Stable Isotope Labeling by Amino acids in Cell Culture) | TMT (Tandem Mass Tag) | LFQ (Label-Free Quantification) |
| Principle | Metabolic incorporation of "heavy" and "light" amino acids into proteins in vivo.[5][6] | Chemical labeling of peptides with isobaric tags post-digestion.[7] | Comparison of peptide peak intensities or spectral counts across separate LC-MS/MS runs.[8][9] |
| Multiplexing | Typically 2-3 samples per experiment (duplex or triplex SILAC).[5] | Up to 11 samples can be analyzed simultaneously in one MS run.[10] | Theoretically unlimited number of samples.[8] |
| Accuracy | High accuracy due to early-stage sample mixing, minimizing handling errors.[5] | High accuracy and precision; multiplexing reduces run-to-run variability.[7] | Can be affected by run-to-run variation in LC-MS performance.[11] |
| Sample Type | Primarily for metabolically active, dividing cells in culture.[5][6] | Applicable to a wide range of samples, including cell lysates, tissues, and clinical samples.[12] | Highly flexible, suitable for virtually any sample type, including clinical materials.[8][13] |
| Cost | Can be expensive due to the cost of isotope-labeled amino acids and specialized media. | Reagent costs can be a major contributor to the overall expense, especially for large studies.[10] | Generally lower cost as it does not require isotopic labels.[13] |
| Workflow | Requires a lengthy cell culture period for complete label incorporation.[5] | Involves additional post-digestion labeling and quenching steps.[14][15] | Simpler sample preparation workflow.[13] |
Illustrative Proteomic Data: this compound vs. Alternative Compound
To illustrate the output of a global proteomic analysis, the following table presents hypothetical data comparing the effects of this compound with an alternative therapeutic agent, "Compound X," on the proteome of a Burkitt's lymphoma cell line (e.g., Raji cells). This type of analysis can reveal both on-target engagement and potential off-target liabilities. For instance, proteomic studies have been used to elucidate the multiple mechanisms of action for the lymphoma drug fludarabine.[16]
Note: This data is for illustrative purposes only and does not represent actual experimental results.
| Protein | Function | Fold Change (this compound) | Fold Change (Compound X) | Potential Implication |
| ENO1 | On-Target (Glycolysis, Plasminogen Receptor) | -1.1 | -0.9 | Target engagement confirmed for both compounds. |
| PLG | Plasminogen | -0.5 | -0.2 | Downstream effect of ENO1 inhibition. |
| TGFB1 | Cytokine | -2.5 | -1.5 | Desired downstream effect on signaling pathway.[1] |
| HSP70 | Chaperone, Stress Response | +1.2 | +3.5 | Potential cellular stress response, more pronounced with Compound X. |
| ALDOA | Glycolysis | -1.8 | -0.4 | Potential off-target effect on glycolysis by this compound. |
| PDIA3 | Protein Folding | +0.3 | +2.8 | Significant upregulation by Compound X may indicate ER stress. |
| CASP3 | Apoptosis | +2.1 | +1.8 | Induction of apoptosis, a desired anti-cancer effect. |
| K-Ras | Signal Transduction | +0.1 | +2.2 | Potential off-target activation of oncogenic pathway by Compound X. |
Experimental Protocols and Visualizations
Methodology: Label-Free Quantitative (LFQ) Proteomics
This protocol outlines a typical LFQ workflow, which is often chosen for its flexibility and suitability for large-scale studies.[13]
-
Sample Preparation :
-
Culture Burkitt's lymphoma cells (e.g., Raji) to 80% confluency.
-
Treat cells with this compound (experimental group), an alternative compound (e.g., Compound X, comparison group), or vehicle (control group) for a predetermined time (e.g., 24 hours).
-
Harvest cells, wash with ice-cold PBS, and lyse using a suitable buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
Protein Digestion :
-
Take equal amounts of protein (e.g., 100 µg) from each sample.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest proteins into peptides overnight using sequencing-grade trypsin.[17]
-
-
LC-MS/MS Analysis :
-
Desalt the resulting peptide mixtures using C18 spin columns.
-
Analyze each sample separately via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Peptides are separated by reverse-phase chromatography and analyzed by a high-resolution mass spectrometer (e.g., Orbitrap).[8]
-
The mass spectrometer operates in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.[11]
-
-
Data Analysis :
-
Process the raw MS data using software like MaxQuant or PEAKS Studio.[18]
-
Identify peptides and proteins by searching against a human protein database (e.g., UniProt).
-
Quantify protein abundance based on the intensity of precursor ions (MS1 signal).[8]
-
Perform normalization to correct for variations in sample loading and MS performance.[9]
-
Statistically analyze the data to identify proteins with significant abundance changes between treated and control groups.
-
Hypothetical Off-Target Signaling Pathway
Global proteomic data can reveal unexpected changes in signaling pathways. For example, if this compound were found to inadvertently decrease the abundance of a tumor suppressor protein like PTEN, it could lead to the undesirable activation of the PI3K/AKT pathway, a common off-target effect concern in cancer drug development.
Conclusion
Assessing the off-target effects of promising therapeutic candidates like this compound is a critical step in preclinical drug development. Global proteomic analysis provides an indispensable, unbiased tool for building a comprehensive safety and efficacy profile.[2] By comparing robust quantitative methods such as SILAC, TMT, and LFQ, researchers can select the optimal approach for their specific needs. The resulting data not only helps in de-risking drug candidates by identifying potential liabilities but also offers deeper insights into their mechanisms of action, ultimately paving the way for safer and more effective therapies.[4][19]
References
- 1. This compound inhibits Burkitt lymphoma cell proliferation and invasion by blocking ENO1-plasminogen interaction and TGF-β1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. fiveable.me [fiveable.me]
- 5. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 7. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 8. Label-Free Quantitative Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 9. Issues and Applications in Label-Free Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Label-free Quantitative Proteomics Analysis Advances Understanding of Biological Processes - AnalyteGuru [thermofisher.com]
- 12. TMT proteomic analysis of purified proteasomes or other purified protein complexes [protocols.io]
- 13. A Guide to Label-Free Quantitative Proteomics: From Experiment to Data Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 14. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]
- 15. qb3.berkeley.edu [qb3.berkeley.edu]
- 16. Mechanisms of action of fludarabine nucleoside against human Raji lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. youtube.com [youtube.com]
- 19. Off-target identification by chemical proteomics for the understanding of drug side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Ciwujianoside E: A Predictive Analysis in 2D vs. 3D Spheroid Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciwujianoside E, a naturally occurring triterpenoid saponin, has demonstrated promising antitumor effects.[1] This guide provides a comparative analysis of its predicted efficacy in traditional two-dimensional (2D) monolayer cultures versus more physiologically relevant three-dimensional (3D) spheroid models. While direct comparative studies on this compound are not yet available, this document synthesizes its known mechanisms of action with the well-established differences between these culture systems to offer a predictive overview for researchers. 3D culture models, such as spheroids, better mimic the tumor microenvironment, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers, often revealing a higher drug resistance compared to 2D models.[2][3][4][5]
Predicted Comparative Efficacy of this compound
The following table outlines the predicted differences in the efficacy of this compound when tested in 2D versus 3D spheroid cultures, based on its known molecular targets and the inherent characteristics of each model system.
| Parameter | 2D Monolayer Culture | 3D Spheroid Culture | Rationale for Predicted Difference |
| IC50 Value | Lower | Higher | Limited drug penetration into the spheroid core and the presence of quiescent cells in deeper layers are expected to reduce the overall sensitivity to this compound. |
| Cell Proliferation Inhibition | High | Moderate to High | While direct inhibition of proliferation-related pathways is expected in both models, the complex cell-cell interactions and altered signaling in 3D cultures may confer some resistance. |
| Apoptosis Induction | Readily Detectable | Detectable, potentially reduced | The 3D architecture can create hypoxic cores and alter apoptotic signaling, potentially leading to a less uniform and potent induction of apoptosis compared to the fully exposed cells in a 2D monolayer. |
| Inhibition of PI3K/AKT Pathway | Strong | Moderate | 3D cultures have been shown to exhibit lower basal activity of the AKT-mTOR-S6K signaling pathway, which might influence the perceived inhibitory effect of this compound.[2] |
| Suppression of TGF-β1 Signaling | Evident | More Pronounced | The complex cell-cell and cell-matrix interactions in 3D spheroids could lead to a more physiologically relevant activation of the TGF-β1 pathway, making the inhibitory effects of this compound more significant. |
Known Mechanism of Action of this compound
This compound has been shown to inhibit the proliferation and invasion of Burkitt lymphoma cells.[1] Its mechanism involves the disruption of the interaction between enolase 1 (ENO1) and plasminogen (PLG).[1] This disruption leads to reduced generation of plasmin and subsequent suppression of transforming growth factor-beta 1 (TGF-β1) activation.[1] The downstream effect is the inhibition of the PI3K-AKT and epithelial-mesenchymal transition (EMT) signaling pathways.[1]
Experimental Protocols
The following are generalized protocols for assessing the efficacy of this compound in 2D and 3D cell culture models.
2D Cell Culture Protocol
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound for 24, 48, and 72 hours.
-
Viability Assay (MTT Assay):
-
Add MTT solution to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Apoptosis Assay (Annexin V/PI Staining):
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Analyze the cells by flow cytometry.
-
3D Spheroid Culture Protocol
-
Spheroid Formation:
-
Seed cells in an ultra-low attachment 96-well round-bottom plate at a density of 1,000-5,000 cells per well.
-
Centrifuge the plate at low speed to facilitate cell aggregation.
-
Incubate for 3-5 days to allow for spheroid formation.[6]
-
-
Compound Treatment: Treat the spheroids with varying concentrations of this compound for 72, 96, and 120 hours.
-
Viability Assay (CellTiter-Glo® 3D Assay):
-
Add CellTiter-Glo® 3D reagent to each well.
-
Mix and incubate to induce cell lysis and ATP release.
-
Measure the luminescence using a microplate reader.
-
-
Spheroid Growth Assay:
-
Capture images of the spheroids at regular intervals using a microscope.
-
Measure the diameter of the spheroids using image analysis software to determine the growth rate.
-
-
Apoptosis Assay (Caspase-3/7 Glo Assay):
-
Add Caspase-Glo® 3/7 reagent to each well.
-
Incubate and measure the luminescence to quantify caspase activity.
-
Conclusion
Based on the known mechanisms of this compound and the inherent properties of 2D and 3D culture systems, it is predicted that its efficacy will be attenuated in 3D spheroid models compared to 2D monolayer cultures. The 3D model's simulation of a more in vivo-like tumor microenvironment, with its physical barriers and altered signaling landscapes, likely necessitates higher concentrations and longer exposure times for this compound to exert its therapeutic effects. Future direct comparative studies are essential to validate these predictions and to better understand the therapeutic potential of this compound in a more physiologically relevant context.
References
- 1. This compound inhibits Burkitt lymphoma cell proliferation and invasion by blocking ENO1-plasminogen interaction and TGF-β1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. 2D and 3D cell cultures – a comparison of different types of cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Three-Dimensional (3D) in vitro cell culture protocols to enhance glioblastoma research - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Ciwujianoside E: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural steps for the safe disposal of Ciwujianoside E, a triterpenoid saponin.
Immediate Safety and Handling Precautions
Before beginning any procedure that involves this compound, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory | For solids, a NIOSH-approved particulate respirator. For solutions, use in a well-ventilated area or under a chemical fume hood to avoid inhaling aerosols.[1][2][3] |
Step-by-Step Disposal Procedures
The proper disposal route for this compound depends on its physical state (solid or liquid) and the quantity to be discarded. Always adhere to local, state, and federal environmental regulations.
For Small Quantities (Milligram Scale):
-
Solid Waste:
-
Carefully collect any solid this compound waste, including contaminated consumables like weighing paper and pipette tips.
-
Place the collected waste into a clearly labeled, sealed container designated for chemical waste.
-
The container should be marked as "Hazardous Waste" and should include the full chemical name: "this compound".
-
-
Liquid Waste (Solutions):
-
Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Indicate the chemical name and approximate concentration on the waste container label.
-
For Large Quantities (Gram Scale and Above):
The disposal of larger quantities of this compound should be managed by a licensed environmental waste management company.
-
Containment:
-
Ensure the compound is stored in a secure, well-sealed container.
-
Label the container prominently with "Hazardous Waste" and "this compound".
-
-
Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a certified hazardous waste contractor.
-
Provide the contractor with all available safety information, including the fact that a specific SDS is not available and that it belongs to the saponin class of compounds.
-
Summary of Potential Hazards for Saponins
In the absence of specific data for this compound, the known hazards associated with the general class of saponins should be considered.
| Hazard Type | Description |
| Eye Irritation | Saponins are known to cause serious eye irritation.[1][2][4] |
| Respiratory Irritation | Inhalation of saponin dust may cause respiratory irritation.[1][2][4] |
| Environmental Persistence | In silico studies suggest that this compound may be environmentally persistent and have the potential for bioaccumulation.[5] |
| Aquatic Toxicity | Many saponins are known to be toxic to aquatic life. |
Experimental Protocols Cited
The information presented in this guide is based on standard laboratory safety practices and data from safety data sheets for the saponin class of compounds. No specific experimental protocols for the disposal of this compound were found in the reviewed literature. The disposal procedures provided are derived from general chemical waste management principles.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a guide and is not a substitute for a substance-specific Safety Data Sheet (SDS). All laboratory personnel should be trained in hazardous waste management and consult their institution's Environmental Health and Safety (EHS) office for specific guidance and compliance with local regulations.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. himediadownloads.com [himediadownloads.com]
- 3. fishersci.com [fishersci.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. In silico characterization of this compound: Structural features, solvation dynamics, and eco-toxicological assessment - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling Ciwujianoside E
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ciwujianoside E. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications and Best Practices |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Never wear latex, leather, or fabric gloves. Ensure gloves are long enough to cover the wrist and tuck sleeves into gloves to prevent skin exposure[2]. |
| Eye and Face Protection | Safety glasses with side shields or goggles | Tightly fitting safety goggles are essential to protect against splashes. A face shield should be worn in addition to goggles when there is a significant risk of splashing[3]. |
| Respiratory Protection | Respirator | A NIOSH-certified respirator with an appropriate particulate filter should be used, especially when handling the powder form, to avoid inhalation[1][4]. |
| Body Protection | Laboratory coat or chemical-resistant suit | A long-sleeved lab coat should be worn. For larger quantities or when there is a risk of significant exposure, a chemical-resistant suit is advised. Ensure the material is tested against similar chemical compounds[3][5]. |
| Foot Protection | Closed-toe shoes | Chemical-resistant boots or shoe covers should be worn over closed-toe shoes. Pant legs should be worn outside of boots to prevent chemicals from entering[2][6]. |
Operational Plan: Handling and Storage
Receiving and Unpacking:
-
Upon receipt, visually inspect the external packaging for any signs of damage or leakage[5].
-
Unpack this compound in a designated area, preferably with negative pressure, such as a chemical fume hood, to contain any airborne particles[7].
-
Have a spill kit readily available during unpacking[5].
Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed.
-
Store separately from incompatible materials and clearly label the storage area to indicate a hazardous compound[8].
Experimental Protocol: General Handling of a Powdered Compound
-
Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the workspace by covering the surface with a disposable absorbent pad[7].
-
Weighing: Conduct all weighing activities within a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Dissolving: When preparing solutions, add the solvent to the powdered this compound slowly to avoid splashing.
-
Post-Handling: After handling, wipe down all surfaces with an appropriate cleaning agent. Remove PPE in the correct order to avoid cross-contamination, starting with the most contaminated items.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves[5].
Disposal Plan
All waste contaminated with this compound should be treated as hazardous waste.
-
Solid Waste: Contaminated items such as gloves, absorbent pads, and empty containers should be collected in a dedicated, clearly labeled hazardous waste container with a sealable lid[8].
-
Liquid Waste: Solutions containing this compound should be collected in a sealed, leak-proof container, also clearly labeled as hazardous waste.
-
Disposal: All hazardous waste must be disposed of through an approved waste disposal service, following all local and institutional regulations[9]. Do not dispose of this compound down the drain or in regular trash.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Which personal protective equipment do you need to [royalbrinkman.com]
- 3. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 4. A few less obvious guidelines for handling plant protection products - SA Grain [sagrainmag.co.za]
- 5. ashp.org [ashp.org]
- 6. osha.oregon.gov [osha.oregon.gov]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 9. merckmillipore.com [merckmillipore.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
